H-Glu-ala-ala-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-amino-5-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6/c1-5(9(17)14-6(2)11(19)20)13-10(18)7(12)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,18)(H,14,17)(H,15,16)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFHOVYUYSNDNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318785 | |
| Record name | NSC335982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39534-89-9 | |
| Record name | NSC335982 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC335982 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Validation of H-Glu-Ala-Ala-OH
Executive Overview
The tripeptide Glutamyl-alanyl-alanine (H-Glu-Ala-Ala-OH, sequence: EAA) is a highly hydrophilic, acidic oligopeptide utilized extensively in biochemical research, peptide mapping, and protease characterization. As a Senior Application Scientist, understanding the precise physicochemical behavior of this molecule is paramount. Its unique charge distribution—driven by an acidic Glutamate side chain paired with two sterically constrained, non-polar Alanine residues—dictates its behavior in both solid-phase synthesis and chromatographic purification. This whitepaper provides an authoritative, self-validating framework for the synthesis, quality control, and application of H-Glu-Ala-Ala-OH.
Molecular Architecture and Physicochemical Dynamics
The structural behavior of H-Glu-Ala-Ala-OH is governed by its multiple ionizable groups. The molecule possesses three distinct pKa values: the C-terminal carboxyl group (pKa ~3.1), the Glutamate γ -carboxyl side chain (pKa ~4.3), and the N-terminal primary amine (pKa ~8.2).
Quantitative Physicochemical Profile
To facilitate experimental design, the core quantitative parameters of the peptide are summarized below. The extreme hydrophilicity (XLogP3 of -5.2) necessitates specific ion-pairing strategies during reverse-phase chromatography[1].
| Property | Value | Causality / Experimental Significance |
| Molecular Formula | C11H19N3O6 | Determines the exact isotopic distribution for MS validation[1]. |
| Molecular Weight | 289.29 g/mol | Core parameter for molarity and stoichiometric calculations[1]. |
| Exact Mass | 289.127 Da | Target m/z for high-resolution mass spectrometry (HRMS)[1]. |
| XLogP3 | -5.2 | Extreme hydrophilicity; dictates the need for aqueous-heavy RP-HPLC[1]. |
| Topological Polar Surface Area | 159 Ų | High polar surface area due to multiple H-bond donors/acceptors[1]. |
| Estimated pI | ~3.7 | Acidic nature; requires low pH buffers to neutralize for column retention. |
Ionization States
Understanding the charge state of H-Glu-Ala-Ala-OH is critical for optimizing its solubility and interaction with target enzymes. The diagram below illustrates its transition from a cationic state at low pH to a dianionic state at physiological pH.
pH-dependent ionization states and net charge transitions of H-Glu-Ala-Ala-OH.
Solid-Phase Peptide Synthesis (SPPS) Methodology
The synthesis of H-Glu-Ala-Ala-OH utilizes Fmoc-based Solid-Phase Peptide Synthesis (SPPS). To ensure absolute trustworthiness, the protocol below is designed as a self-validating system , where every chemical transformation is paired with an immediate analytical verification step.
Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for H-Glu-Ala-Ala-OH.
Self-Validating Protocol Steps
Step 1: Resin Loading and Swelling
-
Action: Swell 2-Chlorotrityl chloride (CTC) resin in Dichloromethane (DCM) for 30 minutes. Add Fmoc-Ala-OH and N,N-Diisopropylethylamine (DIPEA).
-
Causality: DCM optimally expands the polystyrene matrix of the resin, exposing reactive sites. CTC resin is explicitly chosen because its extreme steric bulk prevents diketopiperazine (DKP) side-reactions during the subsequent dipeptide stage, a common failure point in SPPS[2].
-
Validation Mechanism: Following the first Fmoc deprotection, the UV absorbance of the released dibenzofulvene-piperidine adduct is measured at 301 nm. A calculated loading capacity of ≥ 0.6 mmol/g validates successful functionalization; anything lower triggers a resin-reloading cycle.
Step 2: Iterative Coupling and Deprotection
-
Action: Deprotect Fmoc with 20% piperidine in DMF. Couple the next amino acid (Fmoc-Ala-OH, then Fmoc-Glu(OtBu)-OH) using HBTU and DIPEA.
-
Causality: HBTU converts the carboxylic acid of the incoming amino acid into a highly reactive OBt ester, facilitating rapid amide bond formation while suppressing racemization. The tert-butyl (OtBu) group on the Glutamate side chain prevents erroneous branching.
-
Validation Mechanism: The Kaiser (Ninhydrin) Test is performed after every coupling. A yellow solution (negative) confirms the absence of free primary amines, validating complete coupling. A blue solution (positive) acts as an automatic fail-safe, triggering a double-coupling protocol before the sequence can proceed.
Step 3: Global Cleavage and Scavenging
-
Action: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours.
-
Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the CTC resin and removes the OtBu protecting group from Glutamate. Triisopropylsilane (TIS) and water are mandatory scavengers; they quench the highly reactive tert-butyl carbocations generated during deprotection, preventing them from irreversibly re-alkylating the peptide backbone.
-
Validation Mechanism: The cleaved solution is concentrated and added dropwise to cold diethyl ether. The immediate formation of a white precipitate validates the successful isolation of the hydrophilic peptide from the lipophilic protecting groups and scavengers.
Analytical Validation & Quality Control
To confirm the structural integrity of the synthesized H-Glu-Ala-Ala-OH, rigorous analytical validation is required.
-
RP-HPLC Analysis: Because H-Glu-Ala-Ala-OH is highly hydrophilic (XLogP3 -5.2)[1], standard neutral aqueous mobile phases will result in zero retention on a C18 column. Therefore, 0.1% TFA must be added to both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Causality of TFA: TFA drops the pH of the mobile phase to ~2.0, well below the pKa of the peptide's carboxyl groups. This fully protonates the molecule, neutralizing its negative charges, increasing its hydrophobicity, and ensuring sharp, retained peaks on the non-polar stationary phase[3].
-
Mass Spectrometry (ESI-MS): The system is validated when the HPLC chromatogram shows a single major peak (>95% Area Under Curve) and the corresponding mass spectrum yields the expected parent ion at exactly m/z 290.13 [M+H]+ .
Applications in Biochemical Assays
H-Glu-Ala-Ala-OH serves as a critical motif in biochemical research, particularly in the design of synthetic peptide substrates for characterizing proteases. For example, N-terminally protected extensions of this sequence (e.g., Z-Phe-Glu-Ala-Ala) have been employed to determine the substrate specificities and catalytic efficiencies of acid proteases isolated from Scytalidium lignicolumn[4]. In these assays, the Glutamate residue provides a necessary electrostatic interaction with the enzyme's active site, while the Ala-Ala dipeptide offers a sterically unhindered, specific cleavage site[4].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 87439046, H-Glu-ala-ala-OH". PubChem.[Link]
-
Jensen, K. J., Alsina, J., Songster, M. F., Vágner, J., Albericio, F., & Barany, G. "Backbone Amide Linker in Solid-Phase Synthesis". Chemical Reviews.[Link]
-
Oda, K., & Murao, S. "Some Physicochemical Properties and Substrate Specificities of Acid Proteases AI and A-2 of Scytalidium lignicolumn ATCC 24568t". Agricultural and Biological Chemistry.[Link]
- Novo Nordisk A/S.
Sources
in vitro biological activity of H-Glu-ala-ala-OH tripeptide
An Investigational Guide to the In Vitro Biological Activity of the Novel Tripeptide H-Glu-Ala-Ala-OH
Executive Summary
Tripeptides, comprised of three amino acid residues, represent a significant area of interest in drug discovery and cosmetic science due to their high specificity, potential for reduced toxicity, and cost-effective synthesis.[1] The biological function of a peptide is intrinsically linked to its amino acid composition and sequence.[2] This guide focuses on the novel tripeptide H-Glu-Ala-Ala-OH, a sequence for which specific biological activity has not been extensively documented. The presence of glutamic acid (Glu), a key component in the master antioxidant glutathione, and two alanine (Ala) residues suggests several potential, yet unexplored, biological functions.[2]
As a Senior Application Scientist, this document provides a comprehensive investigational framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro biological activities of H-Glu-Ala-Ala-OH. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. This guide proposes a structured approach, beginning with fundamental characterization and progressing to specific functional assays, including antioxidant potential, enzyme inhibition, and cellular effects. All proposed methodologies are grounded in established scientific protocols and supported by authoritative references.
Introduction to H-Glu-Ala-Ala-OH: Synthesis and Physicochemical Rationale
Physicochemical Properties and Rationale for Investigation
The H-Glu-Ala-Ala-OH tripeptide consists of L-glutamic acid at the N-terminus, followed by two L-alanine residues, and a free carboxyl group at the C-terminus.
-
Glutamic Acid (Glu): An acidic amino acid featuring a carboxyl group in its side chain.[3] At physiological pH (~7.4), this side chain is deprotonated, conferring a negative charge.[3] Its presence is critical in many bioactive peptides, most notably glutathione (γ-L-Glutamyl-L-cysteinylglycine), a cornerstone of cellular antioxidant defense.[2]
-
Alanine (Ala): A small, nonpolar amino acid with a methyl side chain. Its inclusion can influence the peptide's solubility, stability, and steric interactions with biological targets.
The combination of a charged, functional N-terminus (Glu) and a simple, hydrophobic core (Ala-Ala) provides a compelling rationale for investigating its bioactivity. The glutamic acid residue offers a potential site for metal chelation or interaction with receptor sites, while the alanine residues provide a stable backbone.
Synthesis and Purification Overview
The synthesis of H-Glu-Ala-Ala-OH is most efficiently achieved using automated Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support, followed by cleavage and purification.
Caption: High-level workflow for the synthesis and purification of H-Glu-Ala-Ala-OH.
Proposed Investigational Strategy for Biological Activity
Given the peptide's structure, a logical starting point is to investigate its potential as an antioxidant, an enzyme inhibitor, and to assess its fundamental effects on cell health. The following diagram outlines the proposed experimental funnel.
Caption: Funnel-down approach for investigating the in vitro bioactivity of the tripeptide.
The following table summarizes the core proposed experiments:
| Biological Activity | Proposed Assay | Objective | Key Parameter(s) | Positive Control |
| Antioxidant | DPPH Radical Scavenging | To measure the peptide's ability to donate a hydrogen atom or electron to neutralize the DPPH radical. | IC₅₀ (µM) | Ascorbic Acid, Glutathione |
| Enzyme Inhibition | Mushroom Tyrosinase Inhibition | To determine if the peptide can inhibit the key enzyme in melanin synthesis.[4] | IC₅₀ (µM) | Kojic Acid |
| Cytotoxicity | MTT Cell Viability Assay | To assess the peptide's effect on the metabolic activity and viability of relevant human cell lines.[5] | IC₅₀ or CC₅₀ (µM) | Triton X-100 (1%) |
Detailed Experimental Protocols
The trustworthiness of any finding rests on robust, well-controlled experimental design. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol: In Vitro Tyrosinase Inhibition Assay
Rationale: Tyrosinase is a key copper-containing enzyme responsible for melanogenesis.[4][5] Many cosmetic ingredients are designed to inhibit this enzyme to achieve skin brightening effects. The glutamic acid residue in H-Glu-Ala-Ala-OH could potentially chelate the copper ions in the tyrosinase active site, leading to inhibition.[4]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
H-Glu-Ala-Ala-OH (lyophilized powder)
-
Kojic Acid (positive control)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 2.5 mM L-DOPA solution in phosphate buffer.
-
Prepare a 10 mM stock solution of H-Glu-Ala-Ala-OH in phosphate buffer. Create serial dilutions (e.g., 5000, 2500, 1250, 625, 312.5 µM).
-
Prepare a 1 mM stock solution of Kojic Acid. Create serial dilutions for the positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of phosphate buffer.
-
Add 20 µL of the respective H-Glu-Ala-Ala-OH or Kojic Acid dilutions to the wells.
-
For the negative control (100% activity), add 20 µL of phosphate buffer instead of an inhibitor.
-
Add 20 µL of the tyrosinase solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 475 nm (A₀) using a microplate reader.
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the final absorbance at 475 nm (A₁).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] * 100 where ΔA = A₁ - A₀.
-
Plot the % Inhibition against the concentration of the peptide and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Caption: Proposed inhibitory action of H-Glu-Ala-Ala-OH on the tyrosinase enzyme.
Protocol: MTT Assay for Cell Viability
Rationale: Before exploring complex cellular mechanisms, it is imperative to determine the concentration range at which H-Glu-Ala-Ala-OH is non-toxic. The MTT assay is a standard colorimetric test that measures the metabolic activity of cells.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes or primary dermal fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
H-Glu-Ala-Ala-OH
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Triton X-100 (positive control for cell death)
-
Sterile 96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of H-Glu-Ala-Ala-OH in serum-free medium (e.g., 1000, 500, 250, 125, 62.5 µM).
-
Remove the old medium from the cells and replace it with 100 µL of the peptide dilutions.
-
Include wells for a negative control (medium only) and a positive control (medium with 1% Triton X-100).
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control (untreated cells). % Viability = (Abs_sample / Abs_control) * 100
-
Determine the CC₅₀ (concentration that causes 50% cytotoxicity) if significant toxicity is observed.
-
Hypothetical Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. Below is a hypothetical representation of results from the primary screening.
| Compound | Tyrosinase Inhibition IC₅₀ (µM) | DPPH Scavenging IC₅₀ (µM) | Cell Viability (HaCaT) at 250 µM (%) |
| H-Glu-Ala-Ala-OH | 175.4 ± 12.1 | > 1000 | 98.2 ± 3.5 |
| Kojic Acid | 18.2 ± 1.5 | N/A | 99.1 ± 2.8 |
| Ascorbic Acid | N/A | 45.6 ± 4.2 | 101.5 ± 4.0 |
| (Data are hypothetical and for illustrative purposes only. Values represent mean ± SD from three independent experiments.) |
Interpretation of Hypothetical Data: In this scenario, H-Glu-Ala-Ala-OH demonstrates moderate tyrosinase inhibitory activity, though it is less potent than the positive control, Kojic Acid. It shows negligible antioxidant activity in the DPPH assay and, crucially, exhibits no significant cytotoxicity at a concentration well above its inhibitory IC₅₀, suggesting a favorable preliminary safety profile for further investigation.
Concluding Remarks and Future Directions
This guide presents a structured, scientifically-grounded framework for the initial in vitro characterization of the novel tripeptide H-Glu-Ala-Ala-OH. By prioritizing robust, well-controlled assays, researchers can confidently establish a foundational understanding of its biological potential.
Should primary screening yield positive results (e.g., potent, non-toxic enzyme inhibition), future work should focus on elucidating the mechanism of action. This could involve enzyme kinetic studies (e.g., Lineweaver-Burk plots) to determine the type of inhibition (competitive, non-competitive, etc.) and exploring its effects on specific cellular signaling pathways relevant to the observed activity. These subsequent investigations will be critical in translating initial in vitro findings into viable applications in the pharmaceutical or cosmetic fields.
References
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10237737, Glu-Ala-Trp. [Link]
-
Wikipedia contributors. (2024, March 19). Tripeptide. In Wikipedia, The Free Encyclopedia. [Link]
-
Ji, H., et al. (2016). Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays. Journal of Agricultural and Food Chemistry, 64(48), 9149-9156. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay. [Link]
-
Bunyatyan, N.D., et al. (2020). Synthesis of the tripeptide H–ProAla–Glu–OH and an investigation of its toxicological properties. Pharmacy, (3). [Link]
-
Sikora, E., et al. (2021). Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches. Cosmetics, 8(4), 113. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6992506, Glu-Ala. [Link]
-
Khavinson, V. K., et al. (2012). Tetrapeptide H-Ala-Glu-Asp-Arg-OH stimulates expression of cytoskeletal and nuclear matrix proteins. Bulletin of Experimental Biology and Medicine, 153(4), 559-562. [Link]
-
Peterli, T., et al. (2012). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain–binding peptide macrocycles. Organic & Biomolecular Chemistry, 10(23), 4536-4543. [Link]
-
Wikipedia contributors. (2024, March 23). Glutamic acid. In Wikipedia, The Free Encyclopedia. [Link]
Sources
The Functional Dynamics of the H-Glu-Ala-Ala-OH Motif in Cellular Assays: A Technical Guide
Executive Summary
In the landscape of cellular assays and molecular engineering, H-Glu-Ala-Ala-OH (Glutamyl-alanyl-alanine) is rarely deployed as a standalone pharmacological agent. Instead, this highly specific tripeptide sequence functions as a foundational bioactive motif that dictates molecular interactions across three distinct paradigms: Immunology (T-cell receptor cross-reactivity), Enzymology (protease substrate specificity), and Structural Biology (alpha-helical stabilization in biosensors).
As a Senior Application Scientist, understanding the causality behind the EAA motif's behavior is critical for designing robust, self-validating cellular assays. This whitepaper deconstructs the mechanism of action (MoA) of the Glu-Ala-Ala sequence across these three domains, providing field-proven insights, step-by-step methodologies, and authoritative grounding for drug development professionals.
Immunological Assays: TCR Affinity and Antigen Recognition
Causality & Mechanism of Action
In immuno-oncology, the Glu-Ala-Ala sequence forms the critical N-terminal motif of the native Melan-A/MART-1 tumor antigen (EAAGIGILTV, referred to as A2-EAA). For decades, vaccine development favored an anchor-residue-modified heteroclitic version, ELAGIGILTV (A2-ELA), due to its higher binding stability to the HLA-A*0201 complex[1].
However, cellular assays reveal a counterintuitive thermodynamic mechanism: while A2-ELA induces a massive expansion of T-cells, these cells often fail to recognize the naturally occurring tumor epitope efficiently[1]. Conversely, T-cells primed with the native A2-EAA peptide exhibit a distinct thermodynamic binding signature. The lower affinity of the EAA peptide forces the selection of T-cell receptors (TCRs) with higher functional avidity and superior cross-reactivity[2]. The structural flexibility at the N-terminus of the EAA peptide enables additional compensatory contacts between the peptide-MHC complex and the TCR, generating a robust, cross-reactive immune response capable of targeting tumor escape variants[1].
Mechanism of TCR cross-reactivity driven by native EAA versus modified ELA peptide priming.
Experimental Protocol: T-Cell Cross-Reactivity ELISPOT Assay
To validate the functional avidity of T-cells primed with EAA vs. ELA, a self-validating IFN-γ ELISPOT assay is required.
Step-by-Step Methodology:
-
Plate Preparation: Coat 96-well PVDF plates with anti-human IFN-γ capture antibody (15 µg/mL) overnight at 4°C. Causality: PVDF membranes provide a high surface area for antibody binding, ensuring maximum capture of secreted cytokines.
-
Blocking: Wash plates with PBS and block with RPMI-1640 containing 10% human AB serum for 2 hours at 37°C to prevent non-specific cellular binding.
-
Effector/Target Co-Culture: Plate 1×105 T-cells (primed with either A2-EAA or A2-ELA) per well. Introduce HLA-A*0201+ target cells pulsed with a titration gradient ( 10−5 to 10−11 M) of native EAA peptide.
-
Self-Validation Controls:
-
Positive Control: PHA-stimulated T-cells (ensures general cellular viability and cytokine production capability).
-
Negative Control: Unpulsed target cells (establishes baseline background noise).
-
-
Incubation & Detection: Incubate for 18-20 hours at 37°C. Wash and apply biotinylated anti-IFN-γ detection antibody, followed by Streptavidin-ALP and BCIP/NBT substrate development.
-
Analysis: Calculate the EC50 of peptide recognition. T-cells primed with the EAA motif will consistently demonstrate a lower EC50 (higher avidity) against the native tumor target compared to ELA-primed cells[2].
Enzymatic Assays: Proteolytic Cleavage Mechanisms
Causality & Mechanism of Action
In enzymatic cellular assays, the Glu-Ala-Ala motif acts as a highly specific recognition and cleavage site for a subset of serine proteases, including alkaline elastases and bacteriophage assembly proteases (e.g., T4 morphogenetic protease)[3][4].
The mechanism relies on the spatial architecture of the protease active site. The tandem aliphatic Alanine residues insert perfectly into the hydrophobic S1 and S2 binding pockets of the enzyme[3]. Simultaneously, the Glutamic acid (Glu) acts as a charge anchor, interacting with basic residues on the enzyme's surface to stabilize the transition state. This precise alignment allows the catalytic triad of the serine protease to execute a nucleophilic attack on the peptide bond, resulting in highly specific hydrolysis[4].
Proteolytic cleavage mechanism of the Glu-Ala-Ala motif by serine proteases.
Experimental Protocol: Chromogenic Protease Kinetics Assay
To quantify the cleavage efficiency of enzymes targeting the EAA motif, a chromogenic substrate assay utilizing Glu-Ala-Ala-pNA (para-nitroaniline) is employed.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the synthetic substrate Glu-Ala-Ala-pNA in DMSO to a 10 mM stock, then dilute into assay buffer (50 mM Tris-HCl, pH 8.0, 5 mM CaCl2 ) to achieve a working concentration range of 0.1 to 5.0 mM. Causality: Calcium ions are strictly required to stabilize the structural conformation of alkaline serine proteases[3].
-
Enzyme Addition: Add 10 µL of purified protease (or clarified cell lysate) to 90 µL of the substrate solution in a 96-well clear-bottom microplate.
-
Kinetic Measurement: Immediately monitor the release of p-nitroaniline by measuring absorbance at 405 nm continuously for 10 minutes at 37°C using a microplate reader.
-
Self-Validation Controls:
-
Inhibitor Control: Pre-incubate the enzyme with 1 mM PMSF (a serine protease inhibitor) for 15 minutes prior to substrate addition. Complete ablation of signal validates that the cleavage is strictly serine-protease mediated[3].
-
-
Data Extraction: Calculate the initial velocity ( V0 ) from the linear portion of the absorbance curve. Plot V0 against substrate concentration to derive Michaelis-Menten kinetics ( Km and kcat ).
Biosensor Engineering: Alpha-Helical Rigidity
Causality & Mechanism of Action
In the development of live-cell biosensors—particularly those utilizing Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET)—the physical distance and dipole orientation between the donor and acceptor fluorophores must be strictly controlled.
The Glu-Ala-Ala motif (frequently extended to EAAAK) is engineered into these constructs as a rigid alpha-helical linker. Alanine possesses the highest intrinsic alpha-helix propensity of all natural amino acids. When interspersed with Glutamic acid, intramolecular hydrogen bonding and potential salt bridges (if paired with basic residues like Lysine) lock the peptide backbone into a rigid, non-flexible cylinder. This prevents the fluorophores from collapsing onto one another, ensuring that changes in the FRET/BRET signal are exclusively driven by the biological target's conformational changes rather than linker flexibility[5].
Role of the rigid Glu-Ala-Ala alpha-helical linker in maintaining FRET biosensor dipole distance.
Experimental Protocol: Live-Cell FRET Imaging
Step-by-Step Methodology:
-
Transfection: Transfect target cells (e.g., HeLa or COS7) with a plasmid encoding a FRET biosensor (e.g., a kinase activity reporter) where the CFP and YFP domains are separated by a Glu-Ala-Ala-Ala-Arg-Asp spacer[6].
-
Cell Preparation: 24 hours post-transfection, wash cells and replace media with phenol red-free imaging buffer to eliminate background fluorescence.
-
Baseline Acquisition: Using an inverted confocal microscope equipped with a dual-emission splitter, excite the cells at 433 nm (CFP excitation). Record baseline emissions simultaneously at 475 nm (CFP) and 530 nm (YFP) for 5 minutes. Causality: The rigid EAA linker ensures a stable, low-noise baseline FRET ratio before stimulation.
-
Stimulation & Recording: Introduce the biological stimulus (e.g., EGF to trigger kinase activity). Record the dynamic change in the YFP/CFP emission ratio at 10-second intervals for 20 minutes.
-
Self-Validation Controls: Include a construct with a flexible linker (e.g., Gly-Ser-Gly) as a control. The flexible linker will typically exhibit high baseline noise and a lower dynamic range upon stimulation due to unconstrained fluorophore movement[5].
Data Presentation: EAA Motif Characteristics Across Assay Domains
| Assay Domain | Primary Function of EAA Motif | Key Kinetic / Thermodynamic Metric | Biological Implication |
| Immunology (TCR) | Native Antigen Epitope | KD≈6.4μM (SPR against MEL5 TCR) | Low affinity priming drives higher functional avidity and cross-reactivity[1]. |
| Enzymology (Protease) | Substrate Recognition Site | kcat≈826s−1 (Alkaline Protease) | Aliphatic side chains drive rapid, specific S1 pocket binding and hydrolysis[3]. |
| Biosensors (FRET) | Rigid Alpha-Helical Spacer | Helix Propensity: Highest among natural AAs | Maintains fixed dipole distance, reducing baseline noise and increasing dynamic range. |
References
-
Structural basis for ineffective T-cell responses to MHC anchor residue-improved “heteroclitic” peptides National Institutes of Health (NIH) / PMC[Link]
-
CD8 T cell function and cross-reactivity explored by stepwise increased peptide-HLA versus TCR affinity Frontiers in Immunology[Link]
-
Purification and characterization of a thermostable alkaline protease from alkalophilic Bacillus pumilus PubMed / NIH[Link]
-
A novel specificity of assembly dependent cleavage in bacteriophage T4 Proceedings of the National Academy of Sciences (PNAS)[Link]
-
Creating coveted bioluminescence colors for simultaneous multi-color bioimaging Osaka University / Science Advances[Link]
-
Akt–PDK1 Complex Mediates Epidermal Growth Factor-induced Membrane Protrusion through Ral Activation Molecular Biology of the Cell (MBoC)[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CD8 T cell function and cross-reactivity explored by stepwise increased peptide-HLA versus TCR affinity [frontiersin.org]
- 3. Purification and characterization of a thermostable alkaline protease from alkalophilic Bacillus pumilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. molbiolcell.org [molbiolcell.org]
Isoelectric Point and pKa Calculation for H-Glu-Ala-Ala-OH: A Comprehensive Technical Guide
Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Formulation Engineers Focus: Theoretical calculation, mechanistic causality, and empirical validation via Capillary Isoelectric Focusing (cIEF).
Executive Summary
The isoelectric point (pI) is a critical physicochemical parameter in peptide drug development, dictating solubility, aggregation propensity, and chromatographic behavior. For short, highly acidic peptides like H-Glu-Ala-Ala-OH (Glutamic acid–Alanine–Alanine), accurately determining the pI requires a precise understanding of adjacent amino acid effects on pKa values. This whitepaper provides an in-depth mechanistic breakdown of the theoretical pI calculation for H-Glu-Ala-Ala-OH and details a self-validating empirical protocol using Capillary Isoelectric Focusing (cIEF).
Mechanistic Basis of Peptide Ionization
The tripeptide H-Glu-Ala-Ala-OH consists of three amino acids linked by two peptide bonds. To calculate its pI, we must first identify all ionizable moieties. The aliphatic methyl side chains of the two alanine residues are non-ionizable. Therefore, the peptide possesses exactly three ionizable groups:
-
C-terminal α -carboxyl group (Alanine)
-
Side-chain γ -carboxyl group (Glutamic Acid)
-
N-terminal α -amino group (Glutamic Acid)
The Impact of pKa Scales
The dissociation constant (pKa) of an ionizable group in a peptide is not static; it is heavily influenced by its structural context, solvation, and proximity to other charged groups[1]. Historically, textbook calculations relied on free amino acid pKa values (e.g., the Lehninger scale). However, modern computational tools utilize sequence-specific empirical datasets, such as the Bjellqvist scale or the IPC_peptide scale, which account for the shielding effects of adjacent peptide bonds[2][3].
Table 1: Comparison of pKa Values and Calculated pI for H-Glu-Ala-Ala-OH
| Ionizable Group | Lehninger (Free AA) | Bjellqvist (Expasy) | IPC_peptide (Kozlowski) |
| C-term α -COOH (Ala) | 2.34 | 3.12 | 2.38 |
| Side-chain γ -COOH (Glu) | 4.25 | 4.25 | 4.29 |
| N-term α -NH 3+ (Glu) | 9.67 | 9.67 | 9.56 |
| Calculated pI | 3.30 | 3.69 | 3.34 |
Note: For short peptides, the Bjellqvist and IPC_peptide scales provide a more accurate representation of the true thermodynamic pKa by accounting for the inductive effects of the peptide backbone[1][4].
Theoretical pI Calculation Methodology
The isoelectric point is the specific pH at which the time-averaged net charge of the molecular ensemble is exactly zero[5]. To find this point, we must map the charge state progression of the peptide across the pH scale using the Henderson-Hasselbalch formalism.
Charge State Progression
-
Fully Protonated State (pH < 2.0): The N-terminus is protonated (+1), while both carboxyl groups are neutral (0). Net Charge = +1 .
-
First Deprotonation (pH ~ 3.12): As the pH rises, the most acidic group (C-terminal COOH) loses a proton, becoming negatively charged (-1). The N-terminus remains +1. Net Charge = 0 (Zwitterion) .
-
Second Deprotonation (pH ~ 4.25): The Glu side-chain COOH loses its proton. Net Charge = -1 .
-
Third Deprotonation (pH ~ 9.67): The N-terminal NH 3+ loses its proton, becoming neutral. Net Charge = -2 .
Because the zwitterionic (net-zero) state is strictly bounded by the deprotonation of the C-terminal carboxyl group ( pKa1 ) and the Glu side-chain carboxyl group ( pKa2 ), the N-terminal pKa is mathematically irrelevant to the pI calculation[6]. The pI is the arithmetic mean of the two bounding pKa values:
pI=2pKaC−term+pKaGlu−sidechain
Using the industry-standard Bjellqvist scale:
pI=23.12+4.25=3.685≈3.69
Figure 1: Charge state progression of H-Glu-Ala-Ala-OH across the pH scale.
Empirical Validation via Capillary Isoelectric Focusing (cIEF)
While theoretical calculations provide a robust baseline, empirical validation is mandatory in biopharmaceutical development. Capillary Isoelectric Focusing (cIEF) is the gold standard for high-resolution pI determination, capable of resolving differences as small as 0.005 pI units[7][8].
Causality in Experimental Design
For H-Glu-Ala-Ala-OH, standard cIEF protocols must be heavily modified:
-
Detector Selection: Because H-Glu-Ala-Ala-OH lacks aromatic residues (Tryptophan, Tyrosine, Phenylalanine), it will not absorb UV light at 280 nm[9]. Detection must be performed at 214 nm (peptide bond absorbance) or via an in-line Electrospray Ionization Mass Spectrometry (ESI-MS) interface[8].
-
Capillary Coating: A linear polyacrylamide (LPA) coated capillary is strictly required. Bare fused silica generates a strong electroosmotic flow (EOF) at neutral/basic pH, which would prematurely flush the acidic peptide out of the capillary before focusing is complete[8][10].
-
Ampholyte Range: To maximize resolution for a pI of ~3.69, a narrow-range carrier ampholyte mixture (e.g., pH 2.5–5.0) should be used rather than a broad 3–10 gradient.
Step-by-Step cIEF Protocol (Self-Validating System)
-
Sample Preparation: Prepare a solution containing 0.5 mg/mL H-Glu-Ala-Ala-OH, 2% (v/v) carrier ampholytes (pH 2.5–5.0), and two synthetic peptide pI markers (e.g., pI 3.38 and pI 4.53) to flank the target peptide[10]. Self-Validation: The flanking markers ensure that any non-linearities in the pH gradient do not skew the calculation.
-
Capillary Loading: Hydrodynamically inject the sample mixture into an LPA-coated capillary (50 µm ID x 30 cm)[8].
-
Isoelectric Focusing: Submerge the anodic end in 90 mM phosphoric acid and the cathodic end in 20 mM sodium hydroxide. Apply a constant voltage of 25–30 kV. The ampholytes will establish a pH gradient, and the peptide will migrate until its net charge is zero. Focusing is complete when the current drops to a stable minimum (typically < 10 µA)[10].
-
Mobilization: Apply low pressure (0.5 psi) to the anodic end while maintaining voltage. This mobilizes the focused gradient past the UV detector (214 nm)[10].
-
Data Analysis: Calculate the empirical pI by assuming a linear relationship between the detection times of the two flanking synthetic pI markers[9][10].
Figure 2: Step-by-step capillary isoelectric focusing (cIEF) workflow for peptide pI determination.
Conclusion
The calculation of the isoelectric point for H-Glu-Ala-Ala-OH requires isolating the pKa values that bound its zwitterionic state. Using standard sequence-adjusted scales (Bjellqvist), the theoretical pI is determined to be 3.69 . Because sequence-based algorithms rely on empirical averages that may not perfectly capture localized solvation dynamics[11], transitioning from theoretical modeling to empirical validation via cIEF is a mandatory step in rigorous biopharmaceutical characterization.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. IsoelectricPointMetric [docs.rosettacommons.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Capillary Isoelectric Focusing (cIEF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the isoelectric point of proteins by capillary isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural Conformation of H-Glu-Ala-Ala-OH in Aqueous Solution: A Comprehensive Technical Guide
Executive Summary
The structural characterization of short, linear peptides in aqueous environments is a foundational challenge in biophysics and drug development. Historically, tripeptides were assumed to exist as highly flexible, structureless "random coils." However, modern spectroscopic and computational analyses have proven that short peptides adopt highly specific, transient conformational ensembles[1]. This whitepaper dissects the structural conformation of H-Glu-Ala-Ala-OH (Glutamyl-alanyl-alanine) in aqueous solution. By examining the physicochemical drivers, pH-dependent charge state dynamics, and the thermodynamics of hydration, we establish a self-validating analytical framework combining Nuclear Magnetic Resonance (NMR), UV Circular Dichroism (UVCD), and Molecular Dynamics (MD) simulations.
Physicochemical Drivers of Tripeptide Conformation
In the absence of long-range intramolecular hydrogen bonding (which stabilizes α -helices or β -sheets in larger proteins), the conformation of H-Glu-Ala-Ala-OH is dictated almost entirely by local steric interactions and the peptide's interaction with the solvent[2].
In aqueous solution, the conformational landscape of H-Glu-Ala-Ala-OH is dominated by a rapid equilibrium between two primary states:
-
Polyproline II (PPII) Helix: A left-handed, extended conformation lacking internal hydrogen bonds.
-
β -Strand Conformation: A flat, highly extended, and more disordered state.
The Causality of PPII Stabilization: The PPII conformation is strongly favored in water due to enthalpic stabilization. The extended nature of the PPII backbone exposes the amide nitrogens and carbonyl oxygens, allowing them to form a highly ordered, optimal hydrogen-bonding network with the aqueous hydration shell[3]. However, at room temperature, this enthalpic gain is aggressively counterbalanced by the entropic favorability of the more disordered β -strand state[1]. Consequently, H-Glu-Ala-Ala-OH exists in a delicate, temperature-dependent dynamic equilibrium between these two geometries.
Charge State Dynamics and Electrostatic Causality
H-Glu-Ala-Ala-OH possesses three ionizable groups: the N-terminal amine, the C-terminal carboxylate, and the γ -carboxyl group of the Glutamic acid (Glu) side chain. The pH of the aqueous solution fundamentally alters the electrostatic landscape of the peptide, thereby shifting the conformational ensemble[4].
Table 1: pH-Dependent Charge States of H-Glu-Ala-Ala-OH
| Environment | N-Terminus ( pKa≈9.0 ) | Glu Side Chain ( pKa≈4.2 ) | C-Terminus ( pKa≈3.0 ) | Net Charge | Conformational Impact |
| Acidic (pH < 3.0) | Protonated ( + ) | Protonated ( 0 ) | Protonated/Neutral ( 0 ) | +1 | Reduced repulsion; behaves similarly to neutral tri-alanine. |
| Physiological (pH 7.4) | Protonated ( + ) | Deprotonated ( − ) | Deprotonated ( − ) | −1 | Anionic sidechain repels C-terminus; perturbs ideal PPII geometry. |
| Basic (pH > 10.0) | Neutral ( 0 ) | Deprotonated ( − ) | Deprotonated ( − ) | −2 | Loss of N-terminal charge; alters hydration shell dynamics. |
At physiological pH, the deprotonation of the Glu side chain creates a "perturbed" PPII structure[4]. The electrostatic repulsion between the anionic Glu side chain and the C-terminal carboxylate restricts the available Ramachandran space ( ϕ,ψ angles) compared to neutral homotripeptides.
Figure 1: pH-dependent charge states and their influence on the PPII vs. Beta-strand equilibrium.
Self-Validating Experimental Protocols
Because H-Glu-Ala-Ala-OH interconverts rapidly on the NMR timescale, relying on a single analytical technique will yield a misleading, time-averaged artifact. To establish absolute scientific trustworthiness, researchers must employ an orthogonal, self-validating workflow where experimental data restricts computational models, and computational models back-calculate experimental observables[5].
Figure 2: Orthogonal, self-validating workflow for determining peptide conformational ensembles.
Protocol 3.1: NMR Spectroscopy (Structural Restraints)
Causality of Design: 2D NMR provides precise interproton distances. However, D2O is known to exhibit an isotope effect that slightly destabilizes the PPII conformation compared to H2O [1]. Therefore, a specific solvent ratio is required to observe amide protons without heavily skewing the natural thermodynamic equilibrium.
-
Sample Preparation: Dissolve high-purity H-Glu-Ala-Ala-OH in a 90% H2O / 10% D2O mixture at pH 7.4 (using phosphate buffer).
-
Data Acquisition: Acquire 2D NOESY and ROESY spectra at multiple temperature points (278 K to 318 K). Extract the temperature coefficients ( dδ/dT ) of the amide protons to rule out or confirm transient intramolecular hydrogen bonds.
-
J-Coupling Analysis: Measure 3JHN−Hα coupling constants. Use the Karplus equation to mathematically estimate the ϕ dihedral angles of the two Alanine residues.
Protocol 3.2: UV Circular Dichroism (Ensemble Quantification)
Causality of Design: While NMR provides atomic-level restraints, UVCD in the far-UV region (190–250 nm) provides the macroscopic ground truth of the PPII/ β -strand ratio, acting as a control for the MD simulations[1].
-
Sample Preparation: Prepare a 1 mM solution of H-Glu-Ala-Ala-OH in a low-salt buffer using high-purity H2O . (Avoid high chloride concentrations, which absorb heavily below 200 nm).
-
Measurement: Record spectra using a 0.1 mm pathlength quartz cuvette under a continuous nitrogen flush.
-
Spectral Deconvolution: Identify the signature PPII couplet: a strong negative band near 190-195 nm and a weak positive band near 210-215 nm[4]. Calculate the thermodynamic equilibrium by comparing the integrated area of these bands against temperature variations.
Protocol 3.3: Explicit-Solvent Molecular Dynamics (Mechanistic Validation)
Causality of Design: Implicit solvent models (like Generalized Born) routinely fail for short peptides because they cannot simulate the discrete water molecules that physically bridge the peptide backbone to stabilize the PPII state[2]. Explicit solvent is mandatory.
-
System Setup: Parameterize H-Glu-Ala-Ala-OH using a force field optimized for disordered states (e.g., Amber ff14SB or CHARMM36m). Solvate the peptide in a TIP3P explicit water box and neutralize with Na+/Cl− ions[5].
-
Sampling: Run a >500 ns production trajectory using Replica Exchange Molecular Dynamics (REMD). Standard MD often gets trapped in local energy minima; REMD ensures the peptide crosses energy barriers to sample the true β -strand/PPII distribution[2].
-
Self-Validation: Cluster the resulting trajectory and back-calculate the theoretical NOE distances and J-couplings. If the back-calculated data matches the empirical data from Protocol 3.1, the conformational ensemble is validated.
Quantitative Data & Thermodynamic Parameters
Based on extensive studies of glutamate-containing and alanine-based tripeptides in aqueous environments[1][4][6], the quantitative structural parameters defining the H-Glu-Ala-Ala-OH ensemble are summarized below.
Table 2: Dihedral Angles and Thermodynamic Drivers in Aqueous Solution
| Conformational State | Average ϕ Angle | Average ψ Angle | Enthalpic Contribution ( ΔH ) | Entropic Contribution ( ΔS ) |
| Polyproline II (PPII) | −60∘ to −70∘ | +140∘ to +165∘ | ≈−17 kJ/mol (Favorable) | ≈−50 J/mol·K (Unfavorable) |
| β -Strand | −120∘ to −140∘ | +130∘ to +150∘ | ≈0 kJ/mol (Baseline) | ≈0 J/mol·K (Favorable relative to PPII) |
Note: The highly favorable enthalpy of the PPII state is derived entirely from peptide-water interactions, making the conformation highly sensitive to temperature increases, which shift the equilibrium toward the entropically favored β -strand[1].
Conclusion
The structural conformation of H-Glu-Ala-Ala-OH in aqueous solution is not a static picture, but a dynamic, pH-sensitive equilibrium dominated by the Polyproline II and β -strand states. The electrostatic properties of the N-terminal Glutamate residue perturb the ideal PPII geometry observed in neutral peptides. Because this equilibrium is driven by discrete peptide-water hydrogen bonding, investigating this molecule requires a rigorous, self-validating triad of NMR, UVCD, and explicit-solvent MD simulations. Understanding these local conformational propensities is critical for researchers utilizing short peptide motifs in rational drug design and biomaterials engineering.
References
- Tripeptides with ionizable side chains adopt a perturbed polyproline II structure in w
- Stable Conformations of Tripeptides in Aqueous Solution Studied by UV Circular Dichroism Spectroscopy Journal of the American Chemical Society (ACS Public
- Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs PMC (N
- Folding Very Short Peptides Using Molecular Dynamics PLOS Comput
- Toward Ab Initio Protein Folding: Inherent Secondary Structure Propensity of Short Peptides from the Bioinformatics and Quantum-Chemical Perspective ACS Public
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Folding Very Short Peptides Using Molecular Dynamics | PLOS Computational Biology [journals.plos.org]
- 3. Stable conformations of tripeptides in aqueous solution studied by UV circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tripeptides with ionizable side chains adopt a perturbed polyproline II structure in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Identifying H-Glu-Ala-Ala-OH Degradation Pathways in Plasma
Executive Summary
The stability of peptide-based therapeutics in systemic circulation is a critical determinant of their efficacy and dosing regimen. Proteolytic degradation in plasma is a primary obstacle, often leading to rapid clearance and reduced bioavailability. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and characterize the degradation pathways of the model tripeptide H-Glu-Ala-Ala-OH in a plasma environment. By integrating established protocols with the underlying biochemical rationale, this document serves as a practical manual for performing in vitro plasma stability assays, identifying metabolic products via mass spectrometry, and pinpointing the enzymatic drivers of degradation. The methodologies described herein are designed to be robust, self-validating, and broadly applicable to other peptide drug candidates.
Introduction: The Challenge of Peptide Stability in Plasma
Peptide therapeutics offer high specificity and potency but are often hampered by their susceptibility to enzymatic degradation in vivo.[1] Plasma, the primary matrix for systemic drug distribution, is a complex milieu containing a vast array of active proteases and peptidases that can rapidly hydrolyze peptide bonds, inactivating the therapeutic agent.[2][3] Understanding the metabolic fate of a peptide is therefore a non-negotiable step in preclinical development. It informs strategies for chemical modification, such as the incorporation of non-natural amino acids, to enhance stability and improve pharmacokinetic profiles.[1][4]
This guide uses the tripeptide H-Glu-Ala-Ala-OH as a model substrate to delineate a complete workflow for degradation analysis. This peptide, composed of common L-amino acids, is susceptible to several potential enzymatic attacks, making it an excellent candidate for illustrating the core principles of metabolic pathway identification.
The Plasma Proteolytic Landscape: Key Enzymatic Players
Human plasma contains numerous proteases, broadly classified into endopeptidases and exopeptidases, which are responsible for protein turnover and the metabolism of signaling peptides.[3][5]
-
Aminopeptidases : These exopeptidases cleave amino acids from the N-terminus of peptides.[5][6] For H-Glu-Ala-Ala-OH, an aminopeptidase would release Glutamic acid (Glu).
-
Carboxypeptidases : These exopeptidases act on the C-terminus, removing the terminal amino acid.[5] In our model peptide, a carboxypeptidase would release Alanine (Ala).
-
Endopeptidases : These enzymes, such as serine proteases (e.g., thrombin) and metalloproteases, cleave internal peptide bonds.[4][7] While more active on larger proteins, they can contribute to the degradation of smaller peptides.
-
Dipeptidyl Peptidases (DPPs) : A notable subclass, such as DPP-IV, specifically cleaves dipeptides from the N-terminus.[8][9][10]
The relative contribution of these enzyme classes determines the degradation profile of a given peptide.[4] Therefore, a successful investigation must not only quantify the rate of degradation but also identify the specific cleavage events and the enzymes responsible.
A Strategic Workflow for Degradation Analysis
A systematic approach is essential for obtaining reproducible and interpretable results. The overall experimental strategy involves controlled incubation of the peptide in plasma, followed by robust analytical quantification and metabolite identification.
Figure 1: High-level experimental workflow for plasma stability analysis.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance. Causality and critical considerations are explained to ensure robust experimental design.
Protocol 1: In Vitro Plasma Stability Assay
This core assay measures the disappearance of the parent peptide over time when incubated in a biologically relevant matrix.
-
Rationale: Incubating the peptide at 37°C mimics physiological conditions, allowing native plasma enzymes to act upon the substrate.[4][11] A time-course analysis is necessary to determine the rate of degradation.
-
Step-by-Step Methodology:
-
Prepare Plasma: Thaw pooled human plasma (preferably heparin-anticoagulated) in a 37°C water bath.[1] Centrifuge at ~2,000 x g for 10 minutes to pellet any cryoprecipitates. Transfer the clear supernatant to a new tube.
-
Prepare Peptide Stock: Prepare a 1 mg/mL stock solution of H-Glu-Ala-Ala-OH in an appropriate aqueous solvent (e.g., water or PBS).
-
Initiate Reaction: Pre-warm an aliquot of the prepared plasma to 37°C for 5-10 minutes. Spike the peptide stock solution into the plasma to achieve a final concentration of ~10-50 µM. Mix gently by inversion. This is your main incubation mixture.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture and immediately proceed to the quenching step. The T=0 sample represents 100% of the initial peptide concentration.
-
-
Self-Validation Control: As a negative control, prepare a parallel incubation using heat-inactivated plasma (heated at 60°C for 30 minutes). Significant degradation should not be observed in this sample, confirming the enzymatic nature of the degradation in the active plasma.
Protocol 2: Reaction Quenching and Protein Precipitation
This step is critical to halt all enzymatic activity instantaneously and prepare the sample for analysis by removing interfering proteins.
-
Rationale: Organic solvents like acetonitrile or acids like trichloroacetic acid (TCA) denature proteins, including proteases, thereby stopping the reaction.[4][12] This process simultaneously precipitates the bulk of plasma proteins, which would otherwise interfere with LC-MS/MS analysis.
-
Step-by-Step Methodology:
-
Prepare Quenching Solution: Prepare microcentrifuge tubes containing 3 volumes of ice-cold acetonitrile (ACN) with an internal standard (e.g., 150 µL ACN for a 50 µL plasma aliquot). The internal standard is a non-interfering compound used to normalize for variations in sample processing and instrument response.
-
Quench Sample: At each time point, add the 50 µL plasma aliquot directly into the corresponding tube with the ice-cold ACN. Vortex immediately and vigorously for 30 seconds.
-
Precipitate and Clarify: Incubate the tubes on ice or at -20°C for at least 20 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis, being careful not to disturb the protein pellet.
-
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its ability to separate and selectively quantify the parent peptide and its metabolites with high sensitivity.[13]
-
Rationale: Chromatography separates the parent peptide from its metabolites and other matrix components based on their physicochemical properties. Tandem mass spectrometry provides two levels of mass filtering, allowing for highly specific and sensitive detection and quantification.
-
Step-by-Step Methodology:
-
Chromatography: Use a reverse-phase C18 column. Develop a gradient elution method using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient will separate the more polar metabolites from the parent peptide.
-
Mass Spectrometry (Parent Peptide): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Determine the mass-to-charge ratio (m/z) for the protonated parent peptide [M+H]+. Perform MS/MS to identify a characteristic fragment ion. Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific transition from the parent ion to the fragment ion for quantification.
-
Mass Spectrometry (Metabolite Identification): In parallel with the MRM analysis, perform full scan MS and data-dependent MS/MS acquisitions.[13][14] This allows for the detection of new m/z values corresponding to potential metabolites. The MS/MS spectra of these new ions are used to determine their structures.
-
Data Acquisition: Inject the prepared supernatants from each time point and acquire the data.
-
Data Presentation and Analysis
Clear presentation of quantitative data is crucial for interpretation.
Table 1: Representative Time-Course Degradation Data for H-Glu-Ala-Ala-OH
| Incubation Time (min) | Peak Area Ratio (Peptide/Internal Standard) | % Remaining |
|---|---|---|
| 0 | 1.52 | 100% |
| 15 | 1.18 | 77.6% |
| 30 | 0.89 | 58.6% |
| 60 | 0.51 | 33.6% |
| 120 | 0.15 | 9.9% |
| 240 | <0.01 | <1% |
-
Calculating Half-Life (t½): Plot the natural logarithm of the ‘% Remaining’ versus time. The slope of the linear regression of this plot is the degradation rate constant (k). The half-life is then calculated using the formula: t½ = 0.693 / k .
Elucidating the Degradation Pathway
Identifying the points of enzymatic attack is the ultimate goal. This involves piecing together evidence from the mass spectrometry data.
Identifying Cleavage Sites and Metabolites
By analyzing the full-scan MS data, we can search for the expected m/z values of potential degradation products. For H-Glu-Ala-Ala-OH, key metabolites would be:
-
Ala-Ala dipeptide: Cleavage of the N-terminal Glu.
-
Glu-Ala dipeptide: Cleavage of the C-terminal Ala.
-
Individual amino acids: Glu and Ala.
The identity of these metabolites is confirmed by comparing their fragmentation patterns (MS/MS spectra) with those of authentic reference standards or by interpreting the fragmentation to deduce the sequence.[13][14]
Hypothetical Degradation Pathways of H-Glu-Ala-Ala-OH
Based on the common peptidases in plasma, we can hypothesize several degradation routes.
Figure 2: Potential enzymatic cleavage pathways for H-Glu-Ala-Ala-OH in plasma.
Using Protease Inhibitors to Deconvolute Pathways
To confirm which enzyme classes are responsible, the plasma stability assay can be repeated in the presence of specific protease inhibitors.[15][16]
Protocol 4: Inhibitor-Based Plasma Stability Assay
-
Rationale: By selectively blocking certain classes of proteases, we can observe how the peptide's half-life changes. A significant increase in half-life points to the inhibited enzyme class as a key player in the degradation.[17][18]
-
Step-by-Step Methodology:
-
Prepare Inhibitor Cocktails: Prepare separate plasma aliquots containing:
-
No Inhibitor (Control): Standard plasma.
-
Broad-Spectrum Cocktail: A general protease inhibitor cocktail.
-
Serine Protease Inhibitor: E.g., Aprotinin.
-
Metalloprotease Inhibitor: E.g., EDTA (often the anticoagulant, but can be supplemented) or Bestatin (inhibits some aminopeptidases).[6]
-
Cysteine Protease Inhibitor: E.g., E-64.
-
-
Pre-incubation: Pre-incubate the plasma with the respective inhibitors for 15-30 minutes at 37°C to allow for binding to the target enzymes.
-
Run Stability Assay: Proceed with the stability assay as described in Protocol 1 for each condition.
-
Analyze and Compare: Calculate the half-life for the peptide in each condition.
-
Table 2: Summary of H-Glu-Ala-Ala-OH Half-Life with Protease Inhibitors
| Condition | Primary Target | Calculated Half-Life (t½) (min) | Conclusion |
|---|---|---|---|
| Control (No Inhibitor) | N/A | 25 ± 4 | Baseline degradation |
| Broad-Spectrum Cocktail | Multiple Proteases | > 240 | Degradation is enzymatic |
| Bestatin | Aminopeptidases | 185 ± 15 | Aminopeptidases are a major pathway |
| Aprotinin | Serine Proteases | 28 ± 5 | Minor or no role for serine proteases |
| EDTA | Metalloproteases | 30 ± 6 | Minor or no role for metalloproteases |
-
Interpretation: The dramatic increase in half-life in the presence of Bestatin strongly suggests that aminopeptidases are the primary route of degradation for H-Glu-Ala-Ala-OH, cleaving the N-terminal Glutamic acid.
Conclusion and Future Directions
This guide has outlined a comprehensive and technically robust strategy for identifying the degradation pathways of the model peptide H-Glu-Ala-Ala-OH in human plasma. By following the detailed protocols for in vitro stability assays, LC-MS/MS analysis, and the use of protease inhibitors, researchers can reliably determine the rate of degradation, identify the resulting metabolites, and pinpoint the responsible enzyme classes.
For H-Glu-Ala-Ala-OH, the data generated through this workflow would likely indicate a primary degradation pathway initiated by aminopeptidases. This knowledge is invaluable, as it directs medicinal chemistry efforts toward stabilizing the N-terminus—for instance, by using pyroglutamic acid or incorporating a D-amino acid at the N-terminal position—to create a more durable and effective therapeutic candidate. The principles and methods detailed here provide a foundational approach for the stability assessment of any novel peptide drug.
References
-
Knappe, D. et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available at: [Link]
-
Deacon, C. F., Johnsen, A. H., & Holst, J. J. (1995). Degradation of glucagon-like peptide-1 by human plasma in vitro yields an N-terminally truncated peptide that is a major endogenous metabolite in vivo. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]
-
Mahboob, S. et al. (2016). Addition of protease inhibitors to EDTA containing blood collection tubes does not deliver significant advantage for preservation of plasma for down-stream analysis. OAText. Available at: [Link]
-
Yi, S. S. et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS One. Available at: [Link]
-
Yi, S. S. et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. ResearchGate. Available at: [Link]
-
Yi, S. S. et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PubMed. Available at: [Link]
-
Mahboob, S. et al. (2016). Addition of protease inhibitors to EDTA containing blood collection tubes does not deliver significant advantage for preservation of plasma. Macquarie University Research PURE. Available at: [Link]
-
Cuhadar, S. et al. (2018). The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis. Journal of Clinical Laboratory Analysis. Available at: [Link]
-
Siner, G. et al. (2024). Effect of blood collection tube containing protease inhibitors on the pre-analytical stability of Alzheimer's disease plasma biomarkers. Alzheimer's & Dementia. Available at: [Link]
-
Schneider, T. et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology. Available at: [Link]
-
Schneider, T. et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. Available at: [Link]
-
D'Alessio, D. (2017). Peptide Therapeutics for Weight Loss: Preventing Plasma Pancreatic Polypeptide Proteolysis. Endocrinology. Available at: [Link]
-
Dubin, G. et al. (2020). High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma. International Journal of Molecular Sciences. Available at: [Link]
-
Fu, X. et al. (2019). An Integrated Analysis of Metabolites, Peptides, and Inflammation Biomarkers for Assessment of Preanalytical Variability of Human Plasma. Journal of Proteome Research. Available at: [Link]
-
Zhang, Z. et al. (2024). Identification of Plasma Metabolites and Dipeptides as Diagnostic Biomarkers for Psoriasis Vulgaris through Liquid Chromatography-High Resolution Mass Spectrometry-Based Metabolomics. Journal of Proteome Research. Available at: [Link]
-
Various Authors. (2023). Peptidases: Role and Function in Health and Disease. ResearchGate. Available at: [Link]
-
Agilent. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent Technologies. Available at: [Link]
-
Huesgen, P. F. et al. (2023). Proteolytic profiling of human plasma reveals an immunoactive complement C3 fragment. EMBO Molecular Medicine. Available at: [Link]
-
Zhang, Z. et al. (2025). Identification of Plasma Metabolites and Dipeptides as Diagnostic Biomarkers for Psoriasis Vulgaris through Liquid Chromatography-High Resolution Mass Spectrometry-Based Metabolomics. PubMed. Available at: [Link]
-
Palmieri, F. E., & Ward, P. E. (1993). Metabolism of vasoactive peptides by plasma and purified renal aminopeptidase M. Biochemical Pharmacology. Available at: [Link]
-
Creative Diagnostics. (2025). Protein Cleavage. Creative Diagnostics. Available at: [Link]
Sources
- 1. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism of vasoactive peptides by plasma and purified renal aminopeptidase M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. oatext.com [oatext.com]
- 16. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Effect of blood collection tube containing protease inhibitors on the pre-analytical stability of Alzheimer's disease plasma biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Fmoc-SPPS Protocol for the Tripeptide H-Glu-Ala-Ala-OH
Introduction & Rationale
Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the premier methodology for the chemical generation of custom peptides[1]. This application note details a highly optimized, self-validating protocol for the synthesis of the tripeptide H-Glu-Ala-Ala-OH .
While short, this specific sequence presents fundamental SPPS principles, including the management of C-terminal free acids, the prevention of diketopiperazine (DKP) formation, and the orthogonal protection of acidic side chains. By utilizing a modern DIC/Oxyma coupling system and a pre-loaded Wang resin, this protocol ensures maximum coupling efficiency, minimal racemization, and high crude purity suitable for downstream biological or analytical applications.
Mechanistic Rationale for Experimental Design
To guarantee scientific integrity and high yields, every reagent in this protocol has been selected based on strict mechanistic causality:
-
Resin Selection (Wang Resin): Wang resin (4-alkoxybenzyl alcohol resin) is the industry standard for synthesizing peptides with a C-terminal free carboxylic acid[2]. We specify pre-loaded Fmoc-Ala-Wang resin. Bypassing the initial esterification step prevents partial enantiomerization and avoids the risk of dipeptide deletion via diketopiperazine (DKP) cyclization, a common side-reaction during the base-induced deprotection of the second amino acid[3].
-
Coupling Chemistry (DIC/Oxyma Pure): The N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) system replaces traditional HBTU/DIPEA. Oxyma acts as an exceptional nucleophile, suppressing racemization and eliminating the explosive hazards associated with benzotriazole derivatives (HOBt/HOAt)[4]. Furthermore, unlike uronium salts, DIC/Oxyma does not irreversibly cap unreacted amines with guanidinium groups, allowing for straightforward recovery if a coupling step needs to be repeated[5].
-
Side-Chain Protection (Fmoc-Glu(OtBu)-OH): The γ -carboxylic acid of Glutamate requires protection to prevent peptide branching. The tert-butyl (OtBu) ester is orthogonally stable to the basic Fmoc deprotection conditions (20% Piperidine) but is rapidly and cleanly cleaved by the final acidic treatment[6].
-
Cleavage & Scavenger Selection: During the final cleavage step, the OtBu group generates highly reactive tert-butyl carbocations. Triisopropylsilane (TIS) and water are included in the Trifluoroacetic acid (TFA) cocktail as scavengers to irreversibly trap these cations, preventing the re-alkylation of the peptide backbone[6].
Synthesis Workflow
Iterative Fmoc-SPPS workflow for H-Glu-Ala-Ala-OH synthesis and isolation.
Materials and Quantitative Data
Table 1: Synthesis Reagent Stoichiometry (0.1 mmol scale) Note: A 4-fold molar excess of amino acids and coupling reagents is used to drive the reaction to >99% completion.
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| Fmoc-Ala-Wang Resin (0.6 mmol/g loading) | N/A | 1.0 | 167 mg |
| Fmoc-Ala-OH (For position 2) | 311.3 | 4.0 | 124.5 mg |
| Fmoc-Glu(OtBu)-OH (For position 1) | 425.5 | 4.0 | 170.2 mg |
| N,N'-Diisopropylcarbodiimide (DIC) | 126.2 | 4.0 | 62.0 µL |
| Oxyma Pure | 142.1 | 4.0 | 56.8 mg |
Table 2: Cleavage Cocktail Composition (Standard Reagent TFA/TIS/H2O)
| Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 95.0% | Cleaves peptide from resin; removes OtBu group[7]. |
| Triisopropylsilane (TIS) | 2.5% | Acts as a highly effective carbocation scavenger[6]. |
| Ultrapure Water (H2O) | 2.5% | Quenches reactive tert-butyl cations. |
Step-by-Step Experimental Protocol
Phase 1: Resin Preparation
-
Weigh 167 mg of Fmoc-Ala-Wang resin into a fritted solid-phase synthesis vessel.
-
Add 5 mL of N,N-Dimethylformamide (DMF) and agitate gently for 30 minutes to swell the polymer matrix. Proper swelling is critical to ensure that the reactive sites are accessible for the subsequent steps[1].
-
Drain the solvent completely using a vacuum manifold.
Phase 2: Iterative Synthesis Cycle
This cycle is performed twice: first to couple Fmoc-Ala-OH, and second to couple Fmoc-Glu(OtBu)-OH.
Step A: Fmoc Deprotection
-
Add 3 mL of 20% (v/v) Piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 3 mL of 20% Piperidine in DMF and agitate for an additional 10 minutes to ensure complete removal of the Fmoc group via base-induced β -elimination[1].
-
Drain and wash the resin thoroughly with DMF (5 × 3 mL, 1 minute each).
Step B: Amino Acid Coupling
-
In a separate vial, dissolve the protected amino acid (124.5 mg of Fmoc-Ala-OH for the first cycle; 170.2 mg of Fmoc-Glu(OtBu)-OH for the second cycle) and 56.8 mg of Oxyma Pure in 2 mL of DMF.
-
Add 62.0 µL of DIC to the vial. Stir for 2 minutes to pre-activate the amino acid, forming the highly reactive Oxyma ester[4].
-
Transfer the activated mixture to the resin vessel.
-
Agitate at room temperature for 60 minutes.
-
Drain the reaction solution and wash the resin with DMF (4 × 3 mL).
Step C: Self-Validation (Kaiser Test)
-
Extract a few resin beads and perform a Kaiser (ninhydrin) test.
-
Causality Check: A colorless/yellow bead indicates successful coupling (no free primary amines). A blue bead indicates incomplete coupling; if blue, repeat Step B before proceeding.
Phase 3: Final Deprotection and Cleavage
-
After the final coupling of Fmoc-Glu(OtBu)-OH, perform one last Fmoc Deprotection (Phase 2, Step A) to expose the N-terminal amine of the Glutamate residue.
-
Wash the resin with DMF (5 × 3 mL), followed by Dichloromethane (DCM) (5 × 3 mL) to shrink the resin and remove residual DMF. Dry the resin under vacuum for 15 minutes.
-
Prepare 5 mL of the Cleavage Cocktail (4.75 mL TFA, 125 µL TIS, 125 µL H2O). Warning: TFA is highly corrosive; perform in a fume hood[6].
-
Add the cleavage cocktail to the dry resin and agitate for 2 hours at room temperature[7].
-
Filter the cleavage solution into a clean 50 mL centrifuge tube. Wash the resin with an additional 1 mL of TFA and combine the filtrates.
Phase 4: Precipitation and Isolation
-
Add 30 mL of ice-cold diethyl ether to the combined TFA filtrates to precipitate the fully deprotected H-Glu-Ala-Ala-OH peptide[7].
-
Centrifuge at 4000 rpm for 5 minutes at 4°C. A white pellet will form.
-
Carefully decant the ether supernatant.
-
Resuspend the pellet in 20 mL of fresh ice-cold ether, vortex, and centrifuge again. Repeat this wash step twice to remove residual TFA and scavengers.
-
Dry the peptide pellet under a gentle stream of nitrogen, followed by lyophilization from 20% aqueous acetic acid to yield the final product as a fluffy white powder.
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4 [sioc-journal.cn]
- 6. renyi.hu [renyi.hu]
- 7. peptide.com [peptide.com]
Application Note: HPLC Method Development and Gradient Optimization for H-Glu-Ala-Ala-OH
Introduction & Analyte Profiling
The tripeptide H-Glu-Ala-Ala-OH (Glutamyl-alanyl-alanine) presents a unique set of chromatographic challenges. As a short, highly polar oligopeptide with a computed XLogP3 of approximately -5.2[1], it exhibits extreme hydrophilicity. The molecule contains a primary amine at the N-terminus, a carboxylic acid at the C-terminus, and an additional acidic carboxylate group on the Glutamic acid side chain (pKa ~4.2).
For researchers and drug development professionals, quantifying and purifying this peptide requires moving beyond generic reversed-phase (RP) screening methods. Without targeted ion-pairing or orthogonal stationary phases, H-Glu-Ala-Ala-OH will inevitably elute in the void volume ( t0 ) of a standard C18 column. This application note details the causality behind phase selection, mobile phase optimization, and gradient design to create a robust, self-validating HPLC method.
Figure 1: Workflow for H-Glu-Ala-Ala-OH HPLC method development.
Chromatographic Strategy & Mechanistic Causality
Detection Modality: Why 214 nm?
Unlike larger proteins or peptides containing aromatic residues (Tryptophan, Tyrosine, Phenylalanine), H-Glu-Ala-Ala-OH lacks an aromatic chromophore. Consequently, UV detection must rely entirely on the π→π∗ transition of the amide (peptide) bonds. Research demonstrates that the peptide bond exhibits a specific molar extinction coefficient of approximately 923 M⁻¹ cm⁻¹ at 214 nm[2]. Monitoring at 214 nm maximizes the signal-to-noise ratio for aliphatic peptides, making it the absolute standard for this analyte[3].
Retention Mechanism: Overcoming Extreme Hydrophilicity
Because of its high polarity, method development must follow one of two distinct pathways to achieve a retention factor ( k′ ) greater than 2.0:
Approach A: Ion-Pairing Reversed-Phase HPLC (RP-HPLC) Standard C18 columns fail to retain this peptide because the ionized carboxylates repel the hydrophobic stationary phase. To force retention, Trifluoroacetic acid (TFA) at 0.1% (v/v) is utilized. TFA serves a dual purpose:
-
pH Suppression: It lowers the mobile phase pH to ~2.0, fully protonating the C-terminal and Glu side-chain carboxylates, neutralizing their negative charge.
-
Ion-Pairing: The hydrophobic trifluoroacetate anion forms a neutral ion pair with the positively charged N-terminal amine, creating a more lipophilic complex that can partition into the C18 phase[4]. Note: An Aqueous-compatible C18 (AQ-C18) with polar-embedded groups is strictly required, as the method must start at 100% aqueous to retain the peptide; standard C18 phases will undergo hydrophobic phase collapse (dewetting) under these conditions.
Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC) For highly polar molecules, HILIC provides an orthogonal retention mechanism based on partitioning the analyte between an acetonitrile-rich mobile phase and a water-enriched layer immobilized on a polar stationary phase (e.g., Amide or Silica)[5]. In HILIC, the elution order is reversed compared to RP-HPLC: the gradient starts with high organic solvent (e.g., 90% Acetonitrile) and elutes the peptide by gradually increasing the aqueous buffer concentration[6].
Gradient Optimization: The "On/Off" Elution Dynamics
Peptides do not partition linearly like small molecules; they adsorb to the stationary phase and desorb rapidly once a critical modifier concentration is reached. To separate H-Glu-Ala-Ala-OH from closely related impurities (such as truncated dipeptides or D-amino acid diastereomers), a shallow gradient of 0.5% to 1.0% change in mobile phase B per minute is mandatory[7]. Steeper gradients will compress critical pairs into a single unresolved peak.
Analyte Data Summary
| Parameter | Value / Characteristic | Chromatographic Implication |
| Sequence | H-Glu-Ala-Ala-OH | Short, aliphatic tripeptide. |
| Molecular Weight | ~289.3 g/mol | Elutes rapidly; requires small-pore columns (100–120 Å). |
| XLogP3 | -5.2 | Extremely hydrophilic; requires AQ-C18 or HILIC. |
| Isoelectric Point (pI) | ~3.2 | Must operate at pH < 2.5 (RP) or utilize HILIC buffering. |
| UV Absorbance Max | 210 - 215 nm | Requires high-purity UV-transparent solvents (HPLC grade). |
Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems . Each run must begin with a System Suitability Test (SST) to confirm column health, void volume ( t0 ), and peak symmetry.
Protocol A: Ion-Pairing RP-HPLC Method (Primary Choice)
1. System & Column Preparation
-
Column: AQ-C18 (Polar-embedded), 150 x 4.6 mm, 3 µm, 120 Å.
-
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 214 nm (Reference wavelength off or set to 360 nm).
2. Self-Validating SST Injection
-
Inject 5 µL of a Uracil standard (10 µg/mL). Uracil is an unretained marker in RP-HPLC.
-
Validation Criteria: The t0 must be clearly identifiable (typically ~1.5 min). The subsequent peptide injection must yield a retention time ( tR ) resulting in a capacity factor ( k′=(tR−t0)/t0 ) of ≥2.0 .
3. Optimized RP-HPLC Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Rationale |
| 0.0 | 100 | 0 | Linear | 100% aqueous start to trap the polar peptide. |
| 5.0 | 100 | 0 | Isocratic | Isocratic hold ensures complete focusing at the column head. |
| 25.0 | 80 | 20 | Linear | Shallow 1% B/min gradient to resolve diastereomers. |
| 26.0 | 10 | 90 | Linear | Column wash to remove strongly bound hydrophobic impurities. |
| 30.0 | 10 | 90 | Isocratic | Hold wash. |
| 31.0 | 100 | 0 | Linear | Return to initial conditions. |
| 40.0 | 100 | 0 | Isocratic | Re-equilibration (minimum 10 column volumes). |
Protocol B: HILIC Method (Orthogonal/Alternative Choice)
If RP-HPLC fails to provide sufficient retention or if MS-compatibility without TFA signal suppression is required, use this HILIC protocol.
1. System & Column Preparation
-
Column: Amide-HILIC, 150 x 2.1 mm, 2.7 µm (Core-shell).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Sample Diluent: Critical step. The sample must be dissolved in a minimum of 70% Acetonitrile. Injecting a highly aqueous sample into a HILIC column will disrupt the water-enriched layer and cause peak splitting.
2. Self-Validating SST Injection
-
Inject 2 µL of Toluene. In HILIC, Toluene acts as the unretained void volume marker.
-
Validation Criteria: Tailing factor ( Tf ) of the peptide peak must be ≤1.5 .
3. Optimized HILIC Gradient Table
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Curve | Rationale |
| 0.0 | 10 | 90 | Linear | High organic start to promote hydrophilic partitioning. |
| 3.0 | 10 | 90 | Isocratic | Hold to stabilize the aqueous layer on the stationary phase. |
| 18.0 | 40 | 60 | Linear | Increasing aqueous gradient (2% A/min) to elute the peptide. |
| 19.0 | 50 | 50 | Linear | Column wash. |
| 23.0 | 50 | 50 | Isocratic | Hold wash. |
| 24.0 | 10 | 90 | Linear | Return to initial conditions. |
| 35.0 | 10 | 90 | Isocratic | Extended re-equilibration (HILIC requires longer equilibration than RP). |
References
-
PubChem . "H-Glu-ala-ala-OH | C11H19N3O6 | CID 87439046". National Institutes of Health (NIH). Available at: [Link]
-
Kuipers, B.J.H., & Gruppen, H. (2007) . "Prediction of Molar Extinction Coefficients of Proteins and Peptides Using UV Absorption of the Constituent Amino Acids at 214 nm To Enable Quantitative Reverse Phase High-Performance Liquid Chromatography-Mass Spectrometry Analysis". Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]
-
Krokhin Lab . "Selected publications (peptide HPLC) - Sequence-specific retention calculator... application to 300- and 100-A pore size C18 sorbents". Krokhin Lab. Available at:[Link]
-
Alpert, A. J. (1990) . "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds". Journal of Chromatography A. Referenced via ResearchGate / PMC. Available at:[Link]
-
dnwtot.info . "A Practical Guide to Peptide HPLC Method Development with Examples". dnwtot.info. Available at:[Link]
Sources
- 1. H-Glu-ala-ala-OH | C11H19N3O6 | CID 87439046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.wur.nl [research.wur.nl]
- 4. krokhinlab.ca [krokhinlab.ca]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. dnwtot.info [dnwtot.info]
Application Note: Optimized Electrospray Ionization Parameters for the Tripeptide H-Glu-Ala-Ala-OH
Abstract
This document provides a comprehensive guide to establishing robust electrospray ionization mass spectrometry (ESI-MS) parameters for the analysis of the tripeptide H-Glu-Ala-Ala-OH. Designed for researchers, scientists, and drug development professionals, this application note moves beyond a simple list of settings. It delves into the scientific rationale behind parameter selection, offering a self-validating protocol grounded in the fundamental principles of peptide ionization. By understanding the causality of each parameter, users can not only replicate this method but also adapt it for similar small, polar peptides.
Introduction to H-Glu-Ala-Ala-OH Analysis
The tripeptide Glutamyl-Alaninyl-Alanine (H-Glu-Ala-Ala-OH) is a small, hydrophilic peptide. Its analysis by mass spectrometry is crucial for various applications, including peptide synthesis verification, purity assessment, and metabolic studies. The molecular weight of this peptide is approximately 289.29 g/mol .[1] Electrospray ionization (ESI) is the preferred method for such molecules due to its soft ionization nature, which minimizes fragmentation and allows for the detection of the intact protonated molecule.[2]
This guide provides a detailed protocol for sample preparation and optimized ESI-MS parameters for direct infusion analysis, focusing on achieving a strong and stable signal for the singly protonated molecular ion, [M+H]⁺.
The "Why": Core Principles of Peptide Ionization in ESI
Effective ESI-MS analysis hinges on converting the analyte in solution into gas-phase ions. For a peptide like H-Glu-Ala-Ala-OH, this process is governed by its chemical properties and the composition of the electrospray solvent.
-
The Role of pH and Acid Additives: H-Glu-Ala-Ala-OH contains a free N-terminal amine group and a side-chain carboxylic acid from the glutamic acid residue. To achieve efficient ionization in positive ion mode (ESI+), the peptide must be encouraged to accept a proton (H⁺). This is accomplished by dissolving the sample in a slightly acidic solution. Formic acid (HCOOH) is the most common additive for this purpose.[3] At a concentration of 0.1%, it provides an abundant source of protons, ensuring that the peptide's N-terminus is protonated, resulting in a net positive charge and promoting a strong [M+H]⁺ signal.[3][4] Acetic acid is a viable alternative, though formic acid's lower pKa makes it a more effective proton donor.[3]
-
The Electrospray Process: A high voltage applied to the ESI capillary tip charges the surface of the emerging liquid, forming a "Taylor cone."[5] This cone emits a fine spray of charged droplets. As the solvent evaporates—aided by a heated desolvation gas—the droplets shrink, increasing charge density until they violently fission into smaller droplets. This process repeats until individual, protonated peptide ions are released into the gas phase, ready for analysis by the mass spectrometer.[5]
Experimental Protocol
This section details the step-by-step procedure for preparing and analyzing H-Glu-Ala-Ala-OH.
Materials
-
H-Glu-Ala-Ala-OH peptide standard
-
HPLC-grade or MS-grade acetonitrile (ACN)
-
HPLC-grade or MS-grade water
-
Formic acid (FA), LC-MS grade (≥99% purity)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Mass spectrometer sample vials
Sample Preparation: A Step-by-Step Guide
-
Prepare the Solvent: Create the analysis solvent by mixing equal volumes of acetonitrile and water, then adding formic acid to a final concentration of 0.1% (v/v). A typical preparation is 50:50:0.1 ACN:H₂O:FA.
-
Create a Stock Solution: Weigh a small amount of H-Glu-Ala-Ala-OH and dissolve it in the 50:50:0.1 ACN:H₂O:FA solvent to create a stock solution of approximately 1 mg/mL.
-
Prepare the Working Solution: Dilute the stock solution with the same solvent to a final working concentration of 1-10 µg/mL.
-
Finalize the Sample: Transfer the final working solution to a standard 2 mL mass spectrometry sample vial. Ensure the solution is clear and free of particulates to avoid clogging the instrument's fluidics.[6]
Instrumentation and Optimized Parameters
The following parameters are recommended as a starting point for direct infusion analysis on a typical ESI-equipped quadrupole or time-of-flight (TOF) mass spectrometer.
| Parameter | Recommended Setting | Rationale and Expert Insights |
| Ionization Mode | ESI Positive (ESI+) | The acidic mobile phase promotes the formation of positive ions ([M+H]⁺) by protonating the peptide's N-terminal amine. |
| Capillary Voltage | 3.0 – 3.5 kV | This voltage is critical for establishing a stable Taylor cone and efficient spray.[7] Start at 3.2 kV and adjust in 0.1 kV increments for maximum signal stability. Too low a voltage may result in an unstable spray, while too high can cause electrical discharge. |
| Cone/Nozzle Voltage | 25 – 45 V | This potential difference helps to desolvate ions and transfer them from the atmospheric pressure region into the vacuum of the mass spectrometer.[8] A lower voltage (~25 V) is gentle and minimizes in-source fragmentation, ensuring detection of the intact [M+H]⁺ ion. Increasing this voltage can induce fragmentation if desired for structural confirmation.[8][9] |
| Source Temperature | 120 °C | This setting gently heats the source block to aid in the initial stages of solvent evaporation without causing thermal degradation of the peptide. |
| Desolvation Gas | Nitrogen (N₂) | Nitrogen is an inert and widely available gas ideal for this purpose. |
| Desolvation Temp. | 350 – 400 °C | This is a critical parameter for ensuring complete evaporation of the solvent from the charged droplets. For small, polar peptides, a higher temperature ensures efficient desolvation. Start at 350 °C and increase if adducts (e.g., [M+Na]⁺) are prevalent. |
| Desolvation Gas Flow | 600 – 800 L/hr | A robust gas flow physically assists in shattering large droplets and sweeping away the solvent vapor, leading to more efficient ion generation. Adjust for the most stable signal. |
| Mass Scan Range | m/z 100 – 400 | The theoretical monoisotopic mass of H-Glu-Ala-Ala-OH is ~289.13 Da.[1] The expected singly protonated ion [M+H]⁺ will be at m/z ~290.14. This scan range provides a clear window for the target ion and potential fragments or adducts. |
Workflow Visualization
The overall experimental process, from sample preparation to data acquisition, is summarized in the workflow diagram below.
Caption: Experimental workflow for H-Glu-Ala-Ala-OH analysis.
Expected Results & Troubleshooting
-
Primary Ion: The primary ion of interest will be the singly protonated molecule [M+H]⁺ at approximately m/z 290.14 .
-
Potential Adducts: It is common to see a sodium adduct, [M+Na]⁺, at m/z 312.12. If this signal is dominant, it may indicate salt contamination in the sample or glassware. Improving sample cleanup or slightly increasing the cone voltage can sometimes mitigate this.
-
Fragmentation: With the gentle cone voltage suggested (25-45 V), minimal fragmentation is expected. Studies on peptides containing glutamic acid show that a characteristic neutral loss is water (H₂O) from the N-terminal Glu residue.[10][11] This would result in a fragment ion at m/z ~272.13. Significant fragmentation at low cone voltages may indicate an unstable spray or source contamination.[12]
-
Low Signal: If the signal is weak or unstable, first check for clogs in the sample line.[12] Prepare a fresh sample dilution, as peptides can adhere to vial surfaces over time.[13] Re-optimize the capillary voltage and desolvation gas flow to ensure a stable spray.
References
-
PubChem. H-Glu-ala-ala-OH | C11H19N3O6. National Center for Biotechnology Information. [Link]
-
Harrison, A. G. (2003). Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. Journal of the American Society for Mass Spectrometry. [Link]
-
Cole, R. B. (Ed.). (1997). Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applications. Wiley-Interscience. [Link]
-
University of Oxford, Department of Chemistry. Sample Preparation Protocol for ESI Accurate Mass Service.[Link]
-
G-Biosciences. Sample preparation for Mass spectrometric analysis.[Link]
-
Koiran, J., & Koiran, J. (Eds.). (2007). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, practicalities, and biological applications (2nd ed.). Wiley-Interscience. [Link]
-
Goodreads. Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applications by Richard B. Cole.[Link]
-
ACS Publications. Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation and Applications (ed. Cole, Richard B.). Journal of Chemical Education. [Link]
-
University of California, Davis. Sample preparation guide - proteins & peptides. Mass Spectrometry Facility. [Link]
-
Cech, N. B., & Enke, C. G. (2000). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry. [Link]
-
Chem-Impex International. γ-Glu-Ala-OH.[Link]
-
Drahos, L., & Vekey, K. (2001). Low Energy Peptide Fragmentations in an ESI-Q-Tof Type Mass Spectrometer. Journal of Mass Spectrometry. [Link]
-
Gundry, R. L., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols. [Link]
-
ResearchGate. Fragmentation of protonated peptides containing glutamine or glutamic acid.[Link]
-
Semantic Scholar. Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation and Applications (ed. Cole, Richard B.). [https://www.semanticscholar.org/paper/Electrospray-Ionization-Mass-Spectrometry%3A-and-(ed-Dewald/267923709d0208b06c887192257d0f983a54b68e]([Link]
-
Welch Materials. Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry?[Link]
-
European Pharmaceutical Review. Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry.[Link]
-
Jadeja, S., et al. (2023). A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments. Analyst. [Link]
-
PubChem. H-Ala-Glu-OH | C8H14N2O5. National Center for Biotechnology Information. [Link]
-
Lenčo, J., et al. (2020). Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation. Journal of Proteome Research. [Link]
-
PubMed. Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation.[Link]
-
PubMed. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis.[Link]
-
ResearchGate. Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine.[Link]
-
Genosphere Biotechnologies. Mass Spectrum.[Link]
-
Semantic Scholar. The Prediction of Peptide Charge States for Electrospray Ionization in Mass Spectrometry.[Link]
-
Scite.ai. Collision Energy and Cone Voltage Optimisation for Glycopeptide Analysis.[Link]
-
PubMed. Gas chromatographic mass spectrometric sequencing of peptides and proteins containing gamma-carboxyglutamic acid.[Link]
-
ACS Publications. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset.[Link]
-
ACS Publications. Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning.[Link]
-
ResearchGate. Troubleshooting ESI LC MS/MS chromatograms--sample contamination?[Link]
-
Radboud Repository. Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry.[Link]
-
NIST. Effect of N-Terminal Glutamic Acid and Glutamine on Fragmentation of Peptide Ions.[Link]
-
YouTube. Peptide Sample Prep Optimization and Troubleshooting. Waters Corporation. [Link]
-
ResearchGate. [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?[Link]
Sources
- 1. H-Glu-ala-ala-OH | C11H19N3O6 | CID 87439046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry of Peptides – Techniques and Analysis [genosphere-biotech.com]
- 3. welch-us.com [welch-us.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of N-Terminal Glutamic Acid and Glutamine on Fragmentation of Peptide Ions | NIST [nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. dokumen.pub [dokumen.pub]
using H-Glu-ala-ala-OH as a specific enzyme substrate
Application Note & Protocol
Topic: H-Glu-Ala-Ala-OH as a Specific Substrate for the Characterization of Glutamyl Aminopeptidase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Proteolytic Activity with a Specific Tripeptide Substrate
The selective cleavage of peptides by proteases is a fundamental process in biology, regulating everything from protein turnover to signal transduction. The study of these enzymes, particularly those with high substrate specificity, is crucial for understanding their physiological roles and for the development of targeted therapeutics. H-Glu-Ala-Ala-OH is a tripeptide designed for the specific assessment of exopeptidase activity, particularly that of glutamyl aminopeptidases. These enzymes catalyze the removal of an N-terminal glutamate residue from a peptide chain.[1][2] The presence of the N-terminal glutamate makes this substrate highly selective, and its cleavage can be monitored to determine the kinetic parameters of a given enzyme. This application note provides a comprehensive guide to using H-Glu-Ala-Ala-OH for the characterization of glutamyl aminopeptidase activity, complete with detailed protocols and the scientific rationale behind the experimental design.
Biochemical Principle: The Enzymatic Hydrolysis of H-Glu-Ala-Ala-OH
Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides.[1] The specificity of these enzymes is dictated by the amino acid residues at the N-terminal position. Glutamyl aminopeptidases exhibit a preference for cleaving peptides with an N-terminal glutamate residue. The enzymatic reaction involves the hydrolysis of the peptide bond between the glutamate and the adjacent alanine residue, releasing free L-glutamate and the dipeptide Ala-Ala.
The rate of this reaction can be monitored by detecting the appearance of one of the products. A common and reliable method is to quantify the newly formed free amino group of the alanine residue in the resulting Ala-Ala dipeptide. This can be achieved using reagents such as fluorescamine or ninhydrin, which react with primary amines to produce a fluorescent or colored product, respectively. The intensity of the signal is directly proportional to the amount of product formed and thus to the enzyme's activity.
Caption: Enzymatic cleavage of H-Glu-Ala-Ala-OH by a glutamyl aminopeptidase.
Experimental Design and Considerations
A robust enzyme assay requires careful consideration of various parameters to ensure accurate and reproducible results. The following sections detail the critical components of an assay designed to characterize a putative glutamyl aminopeptidase using H-Glu-Ala-Ala-OH.
I. Reagent Preparation and Storage
Proper preparation and storage of all reagents are paramount to the success of the assay.
-
H-Glu-Ala-Ala-OH Substrate Stock Solution:
-
Prepare a 10 mM stock solution in a suitable aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The substrate is a peptide and should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
-
Enzyme Preparation:
-
The source of the enzyme can be a purified protein, a cell lysate, or a tissue homogenate.
-
The buffer used for enzyme dilution should be compatible with the assay conditions and maintain the enzyme's stability. It is often beneficial to include additives like glycerol (10-20%) for long-term storage at -80°C.
-
-
Assay Buffer:
-
The choice of buffer and its pH are critical as enzyme activity is highly pH-dependent.[3] A common starting point for many peptidases is a buffer in the neutral pH range, such as Tris-HCl or HEPES, pH 7.0-8.0.
-
The optimal pH should be determined empirically for the specific enzyme under investigation.
-
-
Detection Reagent (Fluorescamine):
-
Prepare a 1 mg/mL stock solution of fluorescamine in acetone. This solution is unstable in the presence of water and should be prepared fresh before each experiment.
-
II. Assay Protocol: A Step-by-Step Guide
This protocol describes a fluorescence-based assay using fluorescamine to detect the primary amine of the Ala-Ala product.
Materials:
-
H-Glu-Ala-Ala-OH (Substrate)
-
Enzyme preparation (purified or crude)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorescamine solution (1 mg/mL in acetone)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: ~390 nm, Emission: ~475 nm)
-
Standard (e.g., L-Alanine or Ala-Ala dipeptide) for generating a standard curve
Protocol:
-
Prepare a Standard Curve:
-
Prepare a series of dilutions of the standard (L-Alanine or Ala-Ala) in the assay buffer. The concentration range should encompass the expected product concentrations in the enzymatic reaction.
-
Add 50 µL of each standard dilution to the wells of the 96-well plate in triplicate.
-
Add 50 µL of assay buffer to three wells to serve as a blank.
-
Add 10 µL of the fluorescamine solution to each well containing the standard and the blank.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader.
-
Plot the fluorescence intensity against the known concentrations of the standard to generate a standard curve.
-
-
Enzymatic Reaction:
-
In separate wells of the 96-well plate, add 40 µL of the assay buffer.
-
Add 10 µL of the enzyme preparation at various dilutions. A dilution series is recommended to find a concentration that results in a linear reaction rate over time.
-
To initiate the reaction, add 50 µL of the H-Glu-Ala-Ala-OH substrate solution at the desired final concentration (e.g., for a final concentration of 1 mM, add a 2 mM working solution).
-
Include a negative control with no enzyme (add 10 µL of enzyme dilution buffer instead) to account for any non-enzymatic hydrolysis of the substrate.
-
Incubate the plate at a constant temperature (e.g., 37°C). The optimal temperature should be determined for the specific enzyme.
-
-
Kinetic Measurement:
-
At various time points (e.g., 0, 10, 20, 30, 60 minutes), stop the reaction by adding 10 µL of the fluorescamine solution. This will derivatize the primary amine of the product.
-
After a 10-minute incubation at room temperature, measure the fluorescence.
-
-
Data Analysis:
-
Subtract the blank fluorescence value from all readings.
-
Use the standard curve to convert the fluorescence intensity values into the concentration of product formed (µM).
-
Plot the product concentration against time for each enzyme concentration. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with a fixed enzyme concentration and varying concentrations of the H-Glu-Ala-Ala-OH substrate.[4] Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Caption: Workflow for the characterization of glutamyl aminopeptidase activity.
Quantitative Data Summary
The following table provides a template for summarizing the kinetic parameters obtained from the assay. The values are hypothetical and will need to be determined experimentally.
| Parameter | Description | Typical Value Range |
| Km | Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax.[3] | 10 µM - 5 mM |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Dependent on enzyme concentration and purity |
| kcat | The turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time. | 1 - 10^4 s⁻¹ |
| kcat/Km | The catalytic efficiency of the enzyme. | 10³ - 10⁷ M⁻¹s⁻¹ |
| Optimal pH | The pH at which the enzyme exhibits maximum activity. | 6.5 - 8.5 |
| Optimal Temperature | The temperature at which the enzyme exhibits maximum activity. | 25°C - 50°C |
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in every experiment:
-
No-Enzyme Control: To measure the rate of non-enzymatic substrate hydrolysis.
-
No-Substrate Control: To account for any background fluorescence from the enzyme preparation or buffer components.
-
Positive Control: A well-characterized glutamyl aminopeptidase, if available, to validate the assay setup.
-
Linearity of the Assay: Ensure that the product formation is linear with respect to both time and enzyme concentration within the ranges used in the experiment.
Conclusion
H-Glu-Ala-Ala-OH is a valuable tool for the specific and sensitive characterization of glutamyl aminopeptidase activity. The protocols and guidelines presented in this application note provide a robust framework for researchers to investigate the kinetics and properties of these important enzymes. By understanding the principles of the assay and incorporating appropriate controls, scientists can generate high-quality, reproducible data that will advance our understanding of proteolytic processing and aid in the development of novel therapeutics.
References
-
Barinka, C., et al. (2002). Substrate specificity, inhibition and enzymological analysis of recombinant human glutamate carboxypeptidase II. Journal of Neurochemistry, 80(3), 477-487. Available at: [Link]
-
Tykvart, J., et al. (2016). Comparison of human glutamate carboxypeptidases II and III reveals their divergent substrate specificities. The FEBS Journal, 283(14), 2685-2701. Available at: [Link]
-
Vazeux, G., et al. (1996). A glutamate residue contributes to the exopeptidase specificity in aminopeptidase A. Biochemical Journal, 317(Pt 2), 551-556. Available at: [Link]
-
Watson, R. R., & C الاشكال, M. J. (1981). Aminopeptidases highly specific for glutamyl residues from Neisseria meningitidis and Moraxella urethralis. Current Microbiology, 6(6), 351-355. Available at: [Link]
-
Tsukuba, T., et al. (1990). Relaxed specificity of endoproteinase Asp-N: this enzyme cleaves at peptide bonds N-terminal to glutamate as well as aspartate and cysteic acid residues. Biochemical International, 22(3), 561-566. Available at: [Link]
-
Storer, A. C., & Cornish-Bowden, A. (1976). The kinetics of coupled enzyme reactions. Applications to the assay of glucokinase, with glucose 6-phosphate dehydrogenase as coupling enzyme. Biochemical Journal, 159(1), 1-5. Available at: [Link]
-
Aminopeptidase. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]
-
Taylor, A. (1993). Aminopeptidases: towards a mechanism of action. Trends in Biochemical Sciences, 18(5), 167-172. Available at: [Link]
-
Perry, S. V., & Horne, J. R. (1972). The adenosine triphosphatase activities of the myosin- and actomyosin-like proteins of the developing myofibril. Biochemical Journal, 129(5), 1035-1043. Available at: [Link]
-
Stanforth, S. P., et al. (2014). Novel chromogenic aminopeptidase substrates for the detection and identification of clinically important microorganisms. Bioorganic & Medicinal Chemistry, 22(20), 5649-5658. Available at: [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Kinetics. Retrieved March 27, 2026, from [Link]
-
Wikipedia contributors. (2024, March 19). Enzyme kinetics. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]
-
Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. Retrieved March 27, 2026, from [Link]
-
Liu, D., et al. (2012). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 287(14), 11249-11257. Available at: [Link]
-
Johnson, K. A., & Goody, R. S. (2011). The original Michaelis constant: translation and commentary. Biochemistry, 50(39), 8264-8269. Available at: [Link]
-
Robinson, P. K. (2015). Enzymes: principles and biotechnological applications. Essays in Biochemistry, 59, 1-41. Available at: [Link]
-
Bisswanger, H. (2014). Enzyme assays. Perspectives in Science, 1(1-6), 41-55. Available at: [Link]
-
Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry (5th ed.). W. H. Freeman. Available at: [Link]
- Copeland, R. A. (2000).
Sources
Application Note: High-Efficiency Cleavage and Global Deprotection of H-Glu-Ala-Ala-OH from Wang Resin
Executive Summary
The synthesis of the short aliphatic and acidic tripeptide, Glutamyl-alanyl-alanine (H-Glu-Ala-Ala-OH), is routinely accomplished via Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu orthogonal protection strategy. To yield a peptide with a free C-terminal carboxylic acid, the sequence is anchored to a Wang resin (p-alkoxybenzyl alcohol resin)[1]. This application note details the causal logic, reagent selection, and step-by-step experimental methodologies required to achieve quantitative N-terminal deprotection, efficient acidolytic cleavage from the solid support, and concurrent side-chain deprotection to yield high-purity H-Glu-Ala-Ala-OH.
Mechanistic Rationale & Resin Selection
Wang resin is the industry-standard solid support for generating C-terminal peptide acids due to its stability during basic Fmoc-deprotection cycles and its lability to high concentrations of Trifluoroacetic Acid (TFA)[1].
For the specific target H-Glu-Ala-Ala-OH, the sequence logic dictates two critical chemical events:
-
N-Terminal Fmoc Removal: The target is a free amine ("H-"). Therefore, the terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group must be removed prior to acidic cleavage[2]. If the cleavage cocktail is applied before Fmoc removal, the resulting product will be the undesired Fmoc-Glu-Ala-Ala-OH.
-
Global Deprotection & Cleavage: The peptide contains only one protected side chain: the tert-butyl (OtBu) ester on the Glutamic acid residue. TFA catalyzes the hydrolysis of both the p-alkoxybenzyl ester bond (linking the C-terminal Alanine to the resin) and the OtBu ether bond[1].
This acidolysis generates highly reactive electrophilic intermediates—specifically, the tert-butyl cation and the resin-bound p-alkoxybenzyl carbocation[3]. To prevent these cations from re-alkylating the peptide backbone, nucleophilic scavengers must be introduced into the cleavage cocktail.
Caption: Acid-catalyzed cleavage mechanism and carbocation scavenging by TIPS and water.
Reagent Preparation & Scavenger Selection
Because the sequence Glu-Ala-Ala lacks highly reactive nucleophilic residues (such as Cysteine, Methionine, or Tryptophan), harsh malodorous scavengers like ethanedithiol (EDT) or thioanisole are completely unnecessary[3].
A standard, highly effective cleavage cocktail for this profile is Cocktail B : TFA / Triisopropylsilane (TIPS) / Water in a 95:2.5:2.5 (v/v/v) ratio[4].
-
TFA (95%): The primary acid catalyst driving the cleavage[1].
-
TIPS (2.5%): Acts as a bulky hydride donor to efficiently quench the tert-butyl cation generated from the Glu(OtBu) residue[3].
-
Water (2.5%): Acts as a nucleophile to quench the linker carbocation and aids in the hydrolysis of the ester bonds[5].
Table 1: Cleavage Cocktail Composition
| Reagent | Volume % | Volume per 100 mg Resin | Primary Function |
| Trifluoroacetic Acid (TFA) | 95.0% | 1.90 mL | Acid catalyst for ester/ether bond hydrolysis. |
| Triisopropylsilane (TIPS) | 2.5% | 0.05 mL | Hydride donor; scavenges t-butyl cations. |
| Deionized Water (H₂O) | 2.5% | 0.05 mL | Nucleophile; quenches p-alkoxybenzyl cations. |
Step-by-Step Experimental Protocol
The following methodology ensures a self-validating workflow, maximizing yield while preventing premature cleavage or incomplete deprotection.
Caption: Experimental workflow for the cleavage of H-Glu-Ala-Ala-OH from Wang resin.
Phase 1: Final Fmoc Deprotection & Preparation
-
Fmoc Removal: Suspend the Fmoc-Glu(OtBu)-Ala-Ala-Wang resin in a solution of 20% piperidine in N,N-dimethylformamide (DMF) (v/v). Agitate at room temperature for 15–30 minutes[6].
-
Validation: Perform a Kaiser (ninhydrin) test. A positive result (dark blue resin beads) confirms the successful generation of the free primary amine[7].
-
Resin Washing: Wash the resin thoroughly with DMF (3 × 5 mL) to remove piperidine and dibenzofulvene adducts. Follow with Dichloromethane (DCM) washes (3 × 5 mL) to remove residual DMF[2].
-
Resin Drying: Critical Step. Dry the resin under a stream of nitrogen or in a vacuum desiccator for 1 hour. Causality: DMF is a weak base. If residual DMF remains trapped in the resin matrix, it will neutralize the TFA during the cleavage step, drastically reducing cleavage efficiency and yield[2].
Phase 2: Cleavage and Global Deprotection
-
Cocktail Preparation: Freshly prepare the TFA/TIPS/H₂O (95:2.5:2.5) cleavage cocktail in a fume hood[1].
-
Reaction: Transfer the dried resin to a chemically resistant reaction vessel. Add 2 mL of the cleavage cocktail per 100 mg of peptide-resin.
-
Agitation: Gently swirl or rock the mixture at room temperature for 1.5 to 2 hours[7]. Note: Because there are no Arginine(Pmc/Mtr) residues, extending the cleavage time beyond 2 hours is unnecessary and may promote trace degradation.
-
Filtration: Filter the cleavage mixture through a fine-porosity sintered glass funnel into a clean, dry collection tube. Wash the depleted resin beads with an additional 1 mL of neat TFA to extract any residual trapped peptide[6]. Combine the filtrates.
Phase 3: Precipitation and Isolation
-
Ether Precipitation: Transfer the combined TFA filtrate dropwise into a centrifuge tube containing 10 volumes of ice-cold anhydrous diethyl ether (pre-chilled to -20°C)[1].
-
Self-Validation: A dense white precipitate should form immediately upon contact with the ether. The ether acts as an anti-solvent for the peptide while keeping the highly lipophilic TIPS and cleaved t-butyl protecting groups in solution[1].
-
-
Incubation: Incubate the suspension at -20°C for 30 minutes to maximize peptide precipitation.
-
Centrifugation: Centrifuge at 3000–4000 rpm for 5–10 minutes at 4°C. Carefully decant and discard the ether supernatant[5].
-
Washing: Resuspend the peptide pellet in fresh cold ether, vortex gently, and repeat the centrifugation step. Perform this ether wash a total of three times to thoroughly extract residual TFA and scavengers[5].
-
Lyophilization: Dissolve the final washed peptide pellet in a minimal amount of MS-grade water (or 10-20% aqueous acetic acid if solubility is low) and lyophilize to yield a fluffy white powder[6].
Post-Cleavage Processing & Analytical Expectations
Following lyophilization, the crude peptide will exist as a TFA salt[7]. For applications requiring high biocompatibility, a counter-ion exchange to an acetate or hydrochloride salt may be performed prior to downstream use[8].
Table 2: Expected Analytical Specifications
| Parameter | Expected Value / Specification |
| Target Sequence | H-Glu-Ala-Ala-OH |
| Chemical Formula | C₁₁H₁₉N₃O₆ |
| Theoretical Monoisotopic Mass | 289.1274 Da |
| Expected MS Adducts (ESI+) | [M+H]⁺ at m/z 290.13 ; [M+Na]⁺ at m/z 312.11 |
| Crude Purity (RP-HPLC) | > 85% (Typical for short, non-problematic sequences) |
| Physical Appearance | White to off-white lyophilized powder |
References
-
Supporting information - Rsc.org Source: Royal Society of Chemistry URL:[Link]
- WO2015028599A1 - Cleavage of synthetic peptides Source: Google Patents URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. olitecn.gr [olitecn.gr]
Application Notes and Protocols: Enhancing Cell Culture Performance with H-Glu-Ala-Ala-OH Peptide Supplementation
Introduction: The Critical Role of Amino Acids and the Emergence of Peptide Supplementation
In the intricate world of in vitro cell culture, the faithful replication of the physiological environment is paramount for achieving robust and reproducible results. Amino acids are the fundamental building blocks of proteins and are indispensable for cellular growth, proliferation, and function.[1][2] Among these, certain amino acids play outsized roles in cellular metabolism. Glutamate, a key excitatory neurotransmitter, is also a central node in nitrogen metabolism and a precursor for the synthesis of other non-essential amino acids. Alanine serves as a major shuttle for nitrogen between tissues and is a key gluconeogenic precursor.
However, the direct supplementation of free amino acids into culture media is not without its challenges. L-glutamine, a critical nutrient for most cultured mammalian cells, is notoriously unstable in liquid media, degrading into pyroglutamic acid and ammonia.[3][4][5] The accumulation of ammonia can be toxic, adversely affecting cell viability, growth rates, and the quality of biologics produced.[3][6] This inherent instability has driven the innovation of stabilized dipeptides, such as L-alanyl-L-glutamine, which offer a more stable and efficient nutrient source.[4][5][7][8]
This application note extends this principle to the novel tripeptide, H-Glu-Ala-Ala-OH (Glutamyl-Alanyl-Alanine) . We will explore the scientific rationale for its use as a cell culture media supplement, detailing its potential to serve as a stable and efficient source of both glutamate and alanine. We provide comprehensive protocols for the preparation, optimization, and application of this peptide to enhance cell culture performance for researchers, scientists, and drug development professionals.
The Scientific Rationale: Why H-Glu-Ala-Ala-OH?
The tripeptide H-Glu-Ala-Ala-OH is a strategic formulation designed to overcome the limitations of free amino acid supplementation by providing a stable, slow-release source of its constituent amino acids.
Enhanced Stability: Similar to well-characterized dipeptides, the peptide bonds in H-Glu-Ala-Ala-OH are more resistant to spontaneous degradation in aqueous solutions at physiological pH and temperature compared to the lability of the gamma-amino group of free glutamine.[9][10] This enhanced stability is expected to significantly reduce the accumulation of cytotoxic ammonia in the culture medium.
Controlled Nutrient Release: Cells possess cell-surface and intracellular peptidases that can hydrolyze peptides, releasing the constituent amino acids.[11] This enzymatic cleavage provides a controlled and sustained release of glutamate and alanine, ensuring a steady supply to meet the metabolic demands of the cells without the initial concentration spike and subsequent degradation associated with free amino acid supplementation.
Metabolic Advantages of Glutamate and Alanine:
-
Glutamate: As a central metabolite, glutamate can be readily converted to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle, thus fueling cellular energy production. It is also a primary nitrogen donor for the synthesis of other amino acids and nucleotides.
-
Alanine: Alanine plays a crucial role in the glucose-alanine cycle, facilitating the transport of nitrogen to the liver in vivo. In culture, it can be converted to pyruvate, another pivotal intermediate that can enter the TCA cycle or be used for gluconeogenesis.[12][13][14][15] Supplementation with alanine has been shown to have a protective effect on cells and improve viability.[16]
The combined and controlled delivery of these two key amino acids has the potential to optimize cellular energy metabolism, reduce metabolic waste, and ultimately enhance cell growth, viability, and productivity.
Core Experimental Workflow
The successful implementation of H-Glu-Ala-Ala-OH supplementation involves a systematic approach to determine its optimal concentration and assess its impact on key cell culture parameters.
Caption: A streamlined workflow for the implementation of H-Glu-Ala-Ala-OH supplementation.
Protocols
Protocol 1: Reconstitution of H-Glu-Ala-Ala-OH Stock Solution
This protocol details the preparation of a sterile, concentrated stock solution of H-Glu-Ala-Ala-OH.
Materials:
-
H-Glu-Ala-Ala-OH peptide powder (e.g., Next Peptide, Cat. No. NP13373)[17]
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Vortex mixer
-
Analytical balance and weigh boats
Procedure:
-
Determine Peptide Characteristics: Before reconstitution, determine the net charge of the peptide to select the appropriate solvent.[18] For H-Glu-Ala-Ala-OH, with one acidic residue (Glu) and a C-terminal COOH, and one N-terminal NH2, the net charge is expected to be neutral or slightly acidic, making sterile water or PBS a suitable solvent.
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing the Peptide: Tare a sterile weigh boat on an analytical balance. Carefully weigh the desired amount of H-Glu-Ala-Ala-OH powder.
-
Dissolution:
-
Transfer the weighed peptide to a sterile conical tube.
-
Add a small volume of sterile water or PBS to the tube. For example, to prepare a 100 mM stock solution, add the appropriate volume of solvent.
-
Vortex gently until the peptide is completely dissolved. If solubility is an issue, gentle warming or sonication can be employed.
-
-
Sterilization:
-
Draw the peptide solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.
-
-
Aliquoting and Storage:
Table 1: Example Calculation for a 100 mM Stock Solution
| Parameter | Value |
| Peptide | H-Glu-Ala-Ala-OH |
| Molecular Weight | ~289.28 g/mol |
| Desired Stock Concentration | 100 mM (0.1 M) |
| Desired Volume | 10 mL |
| Mass to Weigh | 289.28 mg |
Protocol 2: Determining the Optimal Concentration of H-Glu-Ala-Ala-OH
This protocol uses a dose-response experiment to identify the optimal working concentration of the peptide for a specific cell line.
Materials:
-
Cell line of interest (e.g., CHO, HEK293, Hybridoma)
-
Complete cell culture medium for the chosen cell line
-
Sterile multi-well plates (e.g., 24- or 96-well)
-
Reconstituted sterile stock solution of H-Glu-Ala-Ala-OH (from Protocol 1)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Assess viability using trypan blue exclusion.
-
Seed the cells into a multi-well plate at a recommended density for the cell line. Ensure uniform cell distribution.
-
-
Preparation of Treatment Media:
-
Prepare a dilution series of H-Glu-Ala-Ala-OH in the complete culture medium. A suggested starting range is 0.5 mM, 1.0 mM, 2.0 mM, 4.0 mM, and 8.0 mM.[21]
-
Include two control groups: a negative control with no supplementation and a positive control with the standard concentration of free L-glutamine or a commercially available stabilized dipeptide (e.g., L-alanyl-L-glutamine).
-
-
Treatment and Incubation:
-
Carefully remove the seeding medium from the wells.
-
Add the prepared treatment media to the respective wells.
-
Culture the cells under standard conditions for a duration typical for the cell line (e.g., 3-7 days).
-
-
Assessment of Cell Viability and Proliferation:
-
At regular intervals (e.g., every 24 or 48 hours), determine the viable cell density (VCD) and percentage of viability for each concentration.
-
This can be done using a cell counter and trypan blue staining or by using a metabolic assay such as MTT or PrestoBlue™.
-
-
Data Analysis:
-
Plot the VCD and viability against the concentration of H-Glu-Ala-Ala-OH.
-
The optimal concentration is the one that results in the highest VCD and viability without any cytotoxic effects.
-
Table 2: Example Experimental Setup for Optimization
| Well Group | Supplement | Concentration | Replicates |
| 1 | None (Negative Control) | 0 mM | 3 |
| 2 | L-Glutamine | 2-4 mM (Standard) | 3 |
| 3 | L-Alanyl-L-Glutamine | 2-4 mM (Positive Control) | 3 |
| 4 | H-Glu-Ala-Ala-OH | 0.5 mM | 3 |
| 5 | H-Glu-Ala-Ala-OH | 1.0 mM | 3 |
| 6 | H-Glu-Ala-Ala-OH | 2.0 mM | 3 |
| 7 | H-Glu-Ala-Ala-OH | 4.0 mM | 3 |
| 8 | H-Glu-Ala-Ala-OH | 8.0 mM | 3 |
Protocol 3: Evaluating the Impact of H-Glu-Ala-Ala-OH on Cell Culture Performance
This protocol provides a framework for a more in-depth analysis of the effects of the optimized H-Glu-Ala-Ala-OH concentration on cellular metabolism and productivity.
Materials:
-
Optimized concentration of H-Glu-Ala-Ala-OH in complete medium (from Protocol 2)
-
Control media (negative and positive controls as in Protocol 2)
-
Bioreactor or shake flask culture system
-
Metabolite analyzer (for glucose, lactate, ammonia)
-
ELISA or HPLC for protein product quantification (if applicable)
Procedure:
-
Initiate Cultures: Set up parallel cultures (e.g., in shake flasks or benchtop bioreactors) using the cell line of interest. One set of cultures will use the medium supplemented with the optimal concentration of H-Glu-Ala-Ala-OH, and the other sets will use the control media.
-
Regular Sampling: At daily intervals, aseptically collect samples from each culture.
-
Cell Growth and Viability: Determine the VCD and viability for each sample.
-
Metabolite Analysis:
-
Centrifuge the samples to pellet the cells.
-
Use the supernatant to measure the concentrations of key metabolites:
-
Glucose and Lactate: To assess the metabolic shift. A lower lactate-to-glucose ratio is often indicative of more efficient energy metabolism.
-
Ammonia: To confirm the reduced accumulation of this toxic byproduct.
-
-
-
Product Titer (for producer cell lines): If the cell line is engineered to produce a recombinant protein or antibody, quantify the product titer in the supernatant using an appropriate method like ELISA or HPLC.
-
Data Analysis and Visualization:
-
Plot the time-course data for VCD, viability, metabolite concentrations, and product titer.
-
Compare the performance of the H-Glu-Ala-Ala-OH supplemented culture with the controls.
-
Expected Outcomes and Data Interpretation
Supplementation with H-Glu-Ala-Ala-OH is anticipated to yield several beneficial outcomes compared to standard L-glutamine supplementation.
Table 3: Comparative Effects of L-Glutamine vs. H-Glu-Ala-Ala-OH
| Parameter | Standard L-Glutamine | H-Glu-Ala-Ala-OH | Rationale |
| Stability at 37°C | Spontaneously degrades | Highly stable | Peptide bonds are more resistant to hydrolysis.[9] |
| Ammonia Accumulation | Significant buildup | Substantially lower | Reduced spontaneous degradation.[3][6] |
| Viable Cell Density (VCD) | Can be limited by ammonia toxicity | Supports higher VCD | Reduced cytotoxicity and stable nutrient supply. |
| Culture Longevity | Shorter culture duration | Extended culture viability | Healthier culture environment. |
| Product Titer | Potentially reduced by ammonia | Potentially enhanced | Improved cellular health and metabolism.[7] |
Metabolic Pathway Visualization
The supplementation with H-Glu-Ala-Ala-OH provides a stable source of glutamate and alanine, which are key entry points into central carbon metabolism.
Caption: Cellular uptake and metabolism of H-Glu-Ala-Ala-OH.
Conclusion
The use of the tripeptide H-Glu-Ala-Ala-OH represents a scientifically grounded strategy to enhance the performance and stability of mammalian cell cultures. By providing a stable and efficient source of glutamate and alanine, this supplement has the potential to reduce toxic ammonia accumulation, improve cell viability and growth, and increase the yield of biopharmaceutical products. The protocols outlined in this application note provide a comprehensive framework for researchers to systematically evaluate and implement this novel peptide in their specific cell culture systems, paving the way for more robust and productive in vitro workflows.
References
-
Omasa, T., et al. (2010). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Cytotechnology, 62(5), 409–419. [Link]
-
Bioprocess Online. (2020, December 15). Choosing The Right L-Glutamine Dipeptide To Improve Your Cell Culture Performance. [Link]
-
Kim, D., et al. (2018). Effect of D-Alanine concentration on the host cell growth and enzyme activity. ResearchGate. [Link]
-
Cell Culture Dish. (2025, August 6). Next-Gen Peptides for Smarter mAb Production. [Link]
-
Fargue, S., et al. (2020). Effect of Alanine Supplementation on Oxalate Synthesis. PMC. [Link]
-
Christie, A., & Butler, M. (1994). Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase. PubMed. [Link]
-
Moore, K., & Bondioli, K. R. (1993). Glycine and alanine supplementation of culture medium enhances development of in vitro matured and fertilized cattle embryos. Biology of Reproduction, 48(4), 833–840. [Link]
-
Lineburg, K. E., et al. (2021). Protocol for generation of human peptide-specific primary CD8+ T cell lines. STAR Protocols, 2(3), 100702. [Link]
-
JPT Peptide Technologies. (2025, September). User Manual. [Link]
-
Arii, K., et al. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107–112. [Link]
- Bisson, L. F., et al. (2011). U.S.
-
Next Peptide. (n.d.). H-Glu-Ala-Ala-OH. Next Peptide. [Link]
-
Ogasawara, H., et al. (2015). Stability of Amino Acids and Their Oligomerization Under High-Pressure Conditions: Implications for Prebiotic Chemistry. Origins of Life and Evolution of Biospheres, 45(4), 379–391. [Link]
-
BioMed Central. (2024, May 22). The Mechanisms of Glucose Metabolism: An Essential Step in the Production of Cellular Energy. BMC Biology, 22(1). [Link]
-
Di Fenza, A., et al. (2024). Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. International Journal of Molecular Sciences, 25(1), 345. [Link]
-
Singh, S. K., & Singh, J. (2007). Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences, 69(6), 724. [Link]
-
Hoof, I., et al. (2014). Uncovering the Peptide-Binding Specificities of HLA-C: A General Strategy To Determine the Specificity of Any MHC Class I Molecule. The Journal of Immunology, 192(12), 5894–5902. [Link]
-
Al-Abri, K., & Le, T. (2023). Biochemistry, Glycolysis. StatPearls. [Link]
-
ResearchGate. (2017, March 10). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?. [Link]
-
Elfsson, B., et al. (1999). Stability of 5-aminolevulinic acid in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 87–91. [Link]
-
OpenStax. (n.d.). Chapter 5: Metabolism, Cellular Respiration and Photosynthesis. Human Biology. [Link]
-
Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sinauer Associates. [Link]
-
Professor Dave Explains. (2016, September 14). Cellular Respiration Part 1: Glycolysis [Video]. YouTube. [Link]
Sources
- 1. cytion.com [cytion.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. benchchem.com [benchchem.com]
- 4. Choosing The Right L-Glutamine Dipeptide To Improve Your Cell Culture Performance [bioprocessonline.com]
- 5. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 6. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 9. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chapter 5: Metabolism, Cellular Respiration and Photosynthesis – Human Biology [slcc.pressbooks.pub]
- 14. Metabolic Energy - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. 39534-89-9 | H-Glu-Ala-Ala-OH | Next Peptide [nextpeptide.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting H-Glu-Ala-Ala-OH Solubility in DMSO
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to solubilize short, highly polar peptides in pure organic solvents. To troubleshoot the solubility of H-Glu-Ala-Ala-OH in Dimethyl Sulfoxide (DMSO) effectively, we must first understand the physical chemistry governing the peptide-solvent interaction.
Mechanistic Insight: The Zwitterion-Solvent Conflict
H-Glu-Ala-Ala-OH is a tripeptide consisting of a free N-terminal amine (pKa ~9.5), a free C-terminal carboxyl (pKa ~2.2), and a Glutamic Acid side-chain carboxyl (pKa ~4.2). At neutral pH, this yields a net charge of -1. Because it is shorter than five residues, it is highly hydrophilic and typically readily soluble in 1[1].
However, many downstream assays require stock solutions in 100% DMSO. DMSO is a polar aprotic solvent. While it is an excellent hydrogen-bond acceptor, it completely lacks hydrogen-bond donors. In its lyophilized powder form, the zwitterionic termini and polar side chains of amino acids form a dense intermolecular ionic lattice and hydrogen-bond network (2)[2]. Pure DMSO cannot provide the protons necessary to solvate the negatively charged carboxylate groups, leaving the lattice unbroken and resulting in a cloudy micro-suspension rather than a true solution.
Experimental Workflow: Solvation Decision Tree
Figure 1: Step-by-step decision tree for overcoming H-Glu-Ala-Ala-OH zwitterionic lattice forces in DMSO.
Self-Validating Troubleshooting Protocols
Do not blindly add solvent; use the following self-validating protocols to ensure you are achieving a true biochemical solution.
Protocol A: The Protic Co-Solvent Method (Recommended)
Causality: Introducing a protic solvent (water) provides the necessary hydrogen-bond donors to solvate the carboxylate groups, breaking the intermolecular lattice while maintaining a high enough DMSO concentration for organic-dependent downstream assays.
-
Initial Solvation: Weigh the lyophilized H-Glu-Ala-Ala-OH peptide into a sterile, solvent-resistant microcentrifuge tube. Add 100% pure, anhydrous DMSO to achieve 90% of your target final volume. Vortex vigorously for 60 seconds.
-
Validation (The Tyndall Test): Shine a standard laser pointer through the tube. If the beam path is visible scattering through the liquid, the peptide is in a micro-suspension (undissolved), not a true solution.
-
Lattice Disruption: Add 5-10% v/v ultrapure water (or your specific assay buffer). Vortex again. The introduction of protic molecules should immediately clarify the solution.
Protocol B: pH Modulation via Deprotonation (For Stubborn Aggregates)
Causality: If the peptide remains insoluble, altering the pH disrupts the zwitterionic equilibrium. Because H-Glu-Ala-Ala-OH is a net-negative peptide, adding a volatile base deprotonates the remaining functional groups, maximizing electrostatic repulsion and facilitating dissolution (3)[3].
-
Base Addition: To the cloudy DMSO/peptide suspension, add 0.1% to 1% v/v of 0.1 M Ammonium Hydroxide (NH₄OH).
-
Physical Disruption: Place the tube in a sonicator bath for 5–10 minutes to physically break apart macroscopic aggregates.
-
Thermal Kinetics: Gently warm the solution in a water bath at 30–40°C. Crucial: Do not exceed 40°C to prevent thermal degradation of the peptide bonds.
-
Re-Validation: Perform the Tyndall Test again. The solution should now be completely optically clear.
Quantitative Solubility Profiles
The table below summarizes the expected solubility limits of H-Glu-Ala-Ala-OH based on the chosen solvent system and the underlying mechanistic rationale.
| Solvent System | Expected Solubility Limit | Mechanistic Rationale |
| 100% Anhydrous DMSO | Low (< 1 mg/mL) | Aprotic environment lacks H-bond donors; unable to solvate carboxylates or disrupt the zwitterionic lattice. |
| 100% Ultrapure Water | High (> 10 mg/mL) | Protic solvent readily solvates the charged termini and polar Glu side chain. |
| 90% DMSO / 10% Water | Moderate (1-5 mg/mL) | Water provides sufficient H-bond donors to solvate carboxylates, enabling DMSO integration. |
| DMSO + 0.1% NH₄OH | Very High (> 20 mg/mL) | Base fully deprotonates the Glu side chain and C-terminus, maximizing ionic repulsion and solvation. |
Frequently Asked Questions (FAQs)
Q1: My peptide dissolved initially in DMSO, but precipitated immediately when I added it to my cell culture media. Why? A1: This is a classic "solvent shock" phenomenon. When a peptide dissolved in a high concentration of DMSO is rapidly introduced into an aqueous buffer (like DMEM or RPMI), the sudden change in the dielectric constant and hydrophobic effect can cause rapid aggregation. Solution: Always perform a serial dilution. Dilute your DMSO stock 1:10 into an intermediate buffer before adding it to the final culture media to allow the peptide to gradually equilibrate.
Q2: Does the salt form of H-Glu-Ala-Ala-OH affect its solubility in DMSO? A2: Yes, significantly. Synthetic peptides are typically purified via HPLC and lyophilized as Trifluoroacetic acid (TFA) salts (4)[4]. The presence of residual TFA lowers the local pH when the peptide is wetted, protonating the Glu side chain and shifting the net charge. While TFA salts generally enhance aqueous solubility, they can complicate pure DMSO solubility by reinforcing ionic bonds. If solubility remains an issue, consider requesting the peptide as an acetate salt or free base during your next synthesis order.
Q3: Can I use TFA instead of NH₄OH to force dissolution in DMSO? A3: While adding an acid like TFA (< 50 μL) is a standard technique for basic peptides, H-Glu-Ala-Ala-OH is a net-negative (acidic) peptide. Adding TFA will protonate the carboxylates, shifting the net charge toward +1. This will break the zwitterionic lattice and may force dissolution, but authoritative guidelines recommend basic solvents (like NH₄OH) for acidic peptides to maximize natural electrostatic repulsion (5)[5]. Use TFA only if your downstream assay is strictly intolerant to basic pH spikes.
References
-
Guidelines for Dissolving Peptides | Source: GenScript | 3
-
Peptide Design: Principles & Methods | Source: Thermo Fisher Scientific | 1
-
Peptide solubility | Source: Bachem | 5
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach | Source: ACS Publications | 2
-
GALA peptide (TFA salt impact on solubility) | Source: NovoPro Labs | 4
Sources
resolving H-Glu-ala-ala-OH peak splitting in reverse-phase HPLC
Welcome to the Technical Support Center for Peptide Chromatography. This guide is specifically engineered for researchers and drug development professionals troubleshooting peak splitting anomalies during the reverse-phase High-Performance Liquid Chromatography (RP-HPLC) analysis of the tripeptide H-Glu-Ala-Ala-OH (Glutamyl-alanyl-alanine).
Because this peptide contains multiple ionizable moieties and exhibits moderate hydrophobicity, it is highly susceptible to microenvironmental shifts within the column. Below is a comprehensive, self-validating framework to diagnose and resolve these chromatographic failures.
Part 1: Diagnostic Workflow
Before adjusting method parameters, it is critical to isolate whether the peak splitting is a systemic hardware failure, a thermodynamic equilibrium issue, or a physical solvent mismatch.
Diagnostic workflow for isolating the root cause of H-Glu-Ala-Ala-OH peak splitting in RP-HPLC.
Part 2: In-Depth Troubleshooting & Causality Analysis (FAQ)
Q1: Why does my mobile phase pH cause H-Glu-Ala-Ala-OH to split into two distinct peaks? The Causality: H-Glu-Ala-Ala-OH possesses three distinct ionizable groups: an N-terminal amine (pKa ~8.5), a C-terminal carboxyl (pKa ~3.1), and a Glutamic acid side-chain carboxyl (pKa ~4.2). If your mobile phase pH is maintained between 3.0 and 5.0, the environment is dangerously close to the pKa of the acidic groups. According to the Henderson-Hasselbalch equation, the peptide will exist in a dynamic equilibrium of protonated (neutral, more hydrophobic) and deprotonated (anionic, less hydrophobic) states[1][2]. Because these two populations interact differently with the C18 stationary phase, and the interconversion rate may be slow relative to the chromatographic timescale, the peptide elutes as two distinct bands or a severely shouldered peak[3].
Q2: I adjusted my pH to 2.0 using 0.1% TFA, but the peak is still splitting. What is the "Strong Solvent Effect"? The Causality: If your mobile phase is optimized but splitting persists, the issue is likely a sample solvent incompatibility. To aid solubility, researchers often dissolve peptides in high concentrations of Acetonitrile (ACN) or DMSO. If you inject a sample dissolved in 50% ACN into an initial mobile phase of 5% ACN, the injection plug acts as a "strong solvent." The peptide molecules at the leading edge of the injection plug travel rapidly down the column without partitioning into the stationary phase (eluting early), while molecules at the trailing edge properly mix with the aqueous mobile phase and retain normally[4][5]. This localized disruption splits the peak into a "breakthrough" peak and a retained peak[3][5].
Q3: How do I definitively differentiate between a column hardware failure and a chemical isomer impurity? The Causality:
-
Hardware Failure: If a column frit is partially blocked or the silica bed has collapsed (creating a void), the sample plug is physically forced to take two different flow paths of unequal lengths before entering the separation bed[6]. This will cause every single peak in the chromatogram (including solvent fronts and unrelated impurities) to split[6][7].
-
Chemical Isomer: Peptides are prone to epimerization during synthesis. If a D-enantiomer impurity formed (e.g., H-D-Glu-L-Ala-L-Ala-OH), it acts as a diastereomer. Diastereomers have different physical properties and will separate on a standard RP-HPLC column as twin peaks. If only the peptide peak is split, and solvent/pH effects are ruled out, suspect an isomeric impurity.
Part 3: Quantitative Data - Ionization & Retention Predictor
To achieve a single, sharp peak, the mobile phase pH must force >99% of the peptide into a single ionization state. The table below summarizes the quantitative relationship between pH, ionization, and expected peak morphology for H-Glu-Ala-Ala-OH.
| Mobile Phase pH | N-Terminus (pKa ~8.5) | Glu Side-Chain (pKa ~4.2) | C-Terminus (pKa ~3.1) | Net Charge | Hydrophobic Retention | Peak Shape Prediction |
| pH 2.0 (0.1% TFA) | Protonated (+1) | Protonated (0) | Protonated (0) | +1 | High (Uniform state) | Sharp, single peak |
| pH 4.2 (Acetate) | Protonated (+1) | Mixed (50% 0 / 50% -1) | Deprotonated (-1) | 0 to -1 | Variable / Unstable | Split / Broad |
| pH 7.0 (Phosphate) | Protonated (+1) | Deprotonated (-1) | Deprotonated (-1) | -1 | Low (Uniform state) | Sharp, early elution |
Part 4: Self-Validating Experimental Protocols
Protocol A: Mobile Phase pH Optimization (The "Rule of 2")
To eliminate pH-induced splitting, the mobile phase pH must be at least 2 units away from the nearest pKa of the peptide[8]. For H-Glu-Ala-Ala-OH, an acidic pH of 2.0 is optimal.
-
Preparation of Mobile Phase A: Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water (18.2 MΩ·cm) to yield a 0.1% v/v solution[9]. Mix thoroughly. The resulting pH will be ~2.1.
-
Preparation of Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1.0 L of HPLC-grade Acetonitrile.
-
Equilibration: Flush the C18 column with at least 10 Column Volumes (CV) of the initial gradient composition (e.g., 95% A / 5% B). TFA acts as an ion-pairing agent, masking residual silanols and ensuring the Glu side-chain remains fully protonated[7][8].
-
Self-Validation Check: Run the peptide at pH 2.0 and then at pH 4.5 (using an acetate buffer). If the peak converges into a single sharp band at pH 2.0 but splits at pH 4.5, you have successfully validated that the root cause was insufficient pH control.
Protocol B: Injection Solvent Matching & Overload Mitigation
If the peptide must be dissolved in a strong organic solvent for initial solubilization, you must mitigate the strong solvent effect before injection.
-
Primary Solubilization: Dissolve the lyophilized H-Glu-Ala-Ala-OH powder in 100% DMSO at a high concentration (e.g., 10 mg/mL).
-
Aqueous Dilution: Dilute this stock solution at least 10-fold into the initial mobile phase composition (e.g., 95% Water / 5% ACN with 0.1% TFA). The final injection solvent should contain no more than 10% strong organic solvent[4][5].
-
Volume Reduction: Set the autosampler to inject no more than 2–5 µL for a standard 4.6 mm ID column.
-
Self-Validation Check: Inject 1 µL, 5 µL, and 20 µL of the sample. If the 1 µL injection yields a single, symmetrical peak, but the 20 µL injection yields a split or fronting peak, you have definitively proven that volume/strength overload was the cause[4]. Adopt the lower injection volume or further dilute the sample in water.
References
-
The Importance Of Mobile Phase PH in Chromatographic Separations. ALWSCI. Available at:[Link]
-
What is Peak Splitting? Chromatography Today. Available at:[Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Available at:[Link]
-
HPLC Troubleshooting Guide. HPLC.eu. Available at:[Link]
-
A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. National Institutes of Health (NIH). Available at:[Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at:[Link]
-
Buffer pH vs analyte pKa about peak tailing. Chromatography Forum. Available at: [Link]
-
Achieve highly pure peptides with high performance flash chromatography. Biotage. Available at:[Link]
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Buffer pH vs analyte pKa about peak tailing - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. hplc.eu [hplc.eu]
- 8. biotage.com [biotage.com]
- 9. chromatographyonline.com [chromatographyonline.com]
minimizing racemization during H-Glu-ala-ala-OH peptide synthesis
print(google_search.search(queries=["comparative racemization studies peptide coupling reagents glutamic acid", "COMU vs HBTU racemization C-terminal amino acids", "OxymaPure vs HOAt racemization suppression glutamic acid", "influence of side-chain protection on glutamic acid racemization in SPPS", "modern strategies to minimize racemization in peptide synthesis review"]))
print(google_search.search(queries=["racemization in peptide synthesis C-terminal glutamic acid", "peptide coupling reagents low racemization", "OxymaPure vs HOBt racemization suppression", "COMU coupling reagent mechanism racemization", "chiral HPLC analysis of peptide racemization", "solvent effect on racemization peptide synthesis", "temperature control peptide coupling racemization", "synthesis of H-Glu-Ala-Ala-OH"]))
Technical Support Center: H-Glu-Ala-Ala-OH Synthesis
A Guide to Minimizing Racemization for Researchers and Drug Development Professionals
Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the challenge of minimizing racemization during the synthesis of the tripeptide H-Glu-Ala-Ala-OH. The presence of a C-terminal glutamic acid residue presents a distinct set of challenges that require careful consideration of reagents and reaction conditions to ensure the chiral integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is the C-terminal Glutamic Acid in H-Glu-Ala-Ala-OH so susceptible to racemization?
The primary reason for the high racemization risk at the C-terminal Glu residue lies in the mechanism of peptide bond formation. During the activation of the carboxylic acid group of Glu, a highly reactive intermediate is formed. This intermediate is prone to intramolecular cyclization to form a 5(4H)-oxazolone.[1][2] The alpha-proton (the hydrogen on the chiral carbon) of this oxazolone intermediate is significantly more acidic than in the parent amino acid.[2] In the presence of a base, this proton can be easily abstracted, leading to a planar, achiral enolate intermediate. Subsequent attack by the amine component (the H-Ala-Ala-OH fragment) can occur from either face of this planar structure, resulting in a mixture of L- and D-isomers of the glutamic acid residue in the final peptide.[2][3]
Q2: What is the primary mechanism of racemization during peptide coupling?
As mentioned above, the dominant pathway for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone intermediate.[1][2][3][4] This mechanism is particularly favored for N-acyl amino acids, which includes the growing peptide chain during stepwise synthesis.
-
Step 1: Activation: The carboxylic acid of the incoming amino acid (or the C-terminal acid of the peptide fragment) is activated by a coupling reagent (e.g., a carbodiimide like DIC or a phosphonium/uronium salt like COMU).
-
Step 2: Oxazolone Formation: The activated carboxyl group undergoes intramolecular cyclization, forming the oxazolone ring.
-
Step 3: Enolization (Racemization): A base present in the reaction mixture abstracts the acidic α-proton, creating a planar, achiral enol intermediate. This is the key racemization step.
-
Step 4: Nucleophilic Attack: The N-terminal amine of the other peptide component attacks the oxazolone ring, which can now yield both the desired L-enantiomer and the undesired D-enantiomer.
Direct enolization, where a base abstracts the alpha-proton directly from the activated amino acid without forming an oxazolone, is a less common secondary mechanism.[2]
Caption: The 5(4H)-oxazolone mechanism of racemization.
Q3: How can I reliably detect and quantify the level of racemization in my final H-Glu-Ala-Ala-OH product?
Accurate quantification of D-isomers is critical. The most robust and widely accepted method is Chiral High-Performance Liquid Chromatography (HPLC) .[5][6][7]
This technique involves:
-
Acid Hydrolysis: The final peptide is hydrolyzed back into its constituent amino acids, typically using 6N HCl or deuterated acid (DCl in D₂O) to correct for any racemization that may occur during the hydrolysis step itself.[6][8]
-
Derivatization (Optional but common): The resulting amino acid mixture is often derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers.[8] These diastereomers can then be separated on a standard achiral reversed-phase HPLC column.
-
Analysis: The derivatized amino acids are separated by HPLC. The D- and L-isomers will have different retention times, allowing for their quantification by integrating the peak areas.[5][8]
Alternatively, direct analysis of the amino acids can be performed on a specialized chiral HPLC column.[5][6] For intact peptides, separating diastereomers can be challenging but is sometimes possible with high-resolution chromatography.[7][8]
Troubleshooting & Preventative Strategies
This section addresses common issues encountered during the synthesis of peptides like H-Glu-Ala-Ala-OH and provides actionable solutions grounded in chemical principles.
Issue 1: High levels of D-Glu detected (>2%) after synthesis.
This is the most common problem and is almost always linked to the coupling step of the C-terminal glutamic acid.
Root Cause Analysis & Solutions:
-
Inappropriate Coupling Reagent/Additive Combination: The choice of coupling reagent is the single most important factor in controlling racemization.
-
Poor Choice: Using carbodiimides like DCC or DIC without a racemization-suppressing additive is highly discouraged. These conditions strongly promote oxazolone formation and subsequent racemization.[2]
-
Recommended Strategy: Always use a coupling reagent in combination with an additive. Modern oxime-based additives, particularly OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate), have demonstrated superior performance in suppressing racemization compared to the traditional additive HOBt (1-hydroxybenzotriazole).[9][10][11]
-
Mechanism of Action: Additives like OxymaPure react with the activated amino acid to form an active ester intermediate. This Oxyma-ester is highly reactive towards the amine component but is much less prone to cyclizing into an oxazolone, thus circumventing the main racemization pathway.[12]
-
Top-Tier Reagents: For maximum suppression, use modern stand-alone coupling reagents that have OxymaPure built into their structure, such as COMU ((1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[12][13] COMU has consistently shown lower epimerization rates than older HOBt-based reagents like HBTU or HATU.[13][14]
-
-
Incorrect Base Selection or Stoichiometry: The base is required to neutralize protonated amines but also catalyzes the proton abstraction from the oxazolone intermediate.
-
Poor Choice: Strong, unhindered bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIEA) can accelerate racemization.[2][15]
-
Recommended Strategy: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[15] Crucially, use the minimum amount of base necessary. For COMU couplings, as little as one equivalent of base can be used, as the morpholino group provides an internal basicity.[13]
-
-
Elevated Reaction Temperature: Higher temperatures increase the rates of all reactions, including the undesirable racemization pathway.[16][17]
-
Poor Choice: Performing couplings at elevated temperatures (e.g., >40°C or using high-power microwave settings) for sensitive C-terminal residues is risky.[16][18]
-
Recommended Strategy: Perform the critical C-terminal Glu coupling at a controlled room temperature or even cooled to 0°C.[15] If the coupling is slow, it is better to extend the reaction time at a lower temperature than to increase the heat.
-
Data Summary: Coupling Reagent Performance
| Coupling System (Reagent + Additive) | Typical Racemization | Advantages | Disadvantages |
| DIC / HOBt | Moderate | Inexpensive, well-established | HOBt has explosive properties; higher racemization than modern systems.[9][13] |
| HBTU / DIEA | Moderate to High | Fast couplings | Prone to racemization, especially with sensitive residues.[14] |
| HATU / DIEA | Low to Moderate | Highly effective for difficult couplings | More expensive; can still cause racemization. |
| DIC / OxymaPure | Low | Excellent racemization suppression, safer than HOBt, good yields. [9][11][12] | Requires two components. |
| COMU / NMM or DIEA | Very Low | Superior performance, fast, efficient, low racemization, single reagent. [12][13][14] | Higher cost. |
Issue 2: The coupling reaction is slow, and my attempts to accelerate it are causing racemization.
This is a common dilemma. Forcing a slow reaction with heat is often counterproductive.
Root Cause Analysis & Solutions:
-
Solvent Choice: The polarity of the solvent can influence both coupling efficiency and the rate of racemization.[1][15]
-
Standard Practice: N,N-Dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis (SPPS). However, highly polar aprotic solvents can promote racemization.[1]
-
Alternative Strategy: While solvent choice is often limited by resin swelling and solubility, consider less polar alternatives like Dichloromethane (DCM) or mixtures (e.g., DMF/DCM) for the critical coupling step, if compatible with your system. Some studies suggest greener solvent systems like TEP-DMSO may also reduce racemization compared to pure DMF.[19]
-
-
Prolonged Activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the amine is introduced increases the window of opportunity for oxazolone formation.
Caption: Troubleshooting workflow for racemization issues.
Recommended Experimental Protocols
Protocol A: Low-Racemization Coupling of Fmoc-Glu(OtBu)-OH in SPPS
This protocol is optimized for attaching the C-terminal glutamic acid to the Ala-Ala-Resin with minimal epimerization.
Materials:
-
H-Ala-Ala-Resin (pre-swelled in DMF)
-
Fmoc-Glu(OtBu)-OH (3 eq.)
-
COMU (3 eq.)
-
N-methylmorpholine (NMM) (3 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound dipeptide is deprotected (Fmoc group removed) and the resin is thoroughly washed with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.) and COMU (3 eq.) in a minimal amount of DMF.
-
Activation: Add NMM (3 eq.) to the activation mixture and vortex briefly for 30-60 seconds. Do not allow the mixture to pre-activate for more than 2 minutes.
-
Coupling: Immediately add the activation mixture to the swelled resin.
-
Reaction: Agitate the reaction vessel at room temperature (20-25°C) for 2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion.
-
Washing: Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and by-products.
Protocol B: Racemization Analysis via Chiral HPLC
This protocol provides a general method for determining the D-isomer content of the final peptide.
Materials:
-
Dried H-Glu-Ala-Ala-OH peptide sample (~1 mg)
-
6N DCl in D₂O (or 6N HCl)
-
Marfey's Reagent (FDAA) solution
-
Acetonitrile, water (HPLC grade), TFA
-
Sodium bicarbonate solution
-
Reversed-phase C18 HPLC column
Procedure:
-
Hydrolysis: Place the peptide sample in a hydrolysis tube. Add 6N DCl/D₂O, seal the tube under vacuum, and heat at 110°C for 24 hours.
-
Drying: After hydrolysis, cool the sample and evaporate the acid completely under vacuum.
-
Derivatization:
-
Re-dissolve the amino acid residue in 100 µL of water.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1M sodium bicarbonate.
-
Incubate the mixture at 40°C for 1 hour.
-
-
Quenching: Quench the reaction by adding 20 µL of 2N HCl.
-
Analysis:
-
Dilute the sample with the mobile phase.
-
Inject the sample onto the C18 HPLC column.
-
Run a gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the derivatized amino acids.
-
The L-Ala-FDAA and D-Ala-FDAA derivatives will elute at different times, as will the L-Glu-FDAA and D-Glu-FDAA derivatives.
-
-
Quantification: Integrate the peak areas for the D and L isomers of glutamic acid. Calculate the percentage of racemization using the formula: % D-Isomer = [Area(D) / (Area(D) + Area(L))] * 100.
References
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. [Link]
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001). RSC Publishing. [Link]
-
In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). PMC. [Link]
-
Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society. [Link]
-
Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (2022). American Chemical Society. [Link]
-
The Mechanism of Racemisation during the Coupling of Acylpeptides. (1966). RSC Publishing. [Link]
-
Novabiochem® Coupling Reagents. Merck Millipore. [Link]
-
Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion. (2009). Scilit. [Link]
-
Boc-Oxyma as Racemization-Free Coupling Reagent. (2013). Aapptec Peptides. [Link]
-
Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). ACS Publications. [Link]
-
Oxyma-based phosphates for racemization-free peptide segment couplings. (2014). PMC. [Link]
-
Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac. [Link]
-
Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. [Link]
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (1996). ACS Publications. [Link]
-
Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). (2024). Taylor & Francis. [Link]
-
Application of proteases to the identification of chiral modifications in synthetic peptides. (1999). J Biomol Tech. [Link]
- Solvent system for solid phase peptide synthesis. (2019).
Sources
- 1. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. The mechanism of racemisation during the coupling of acylpeptides - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. almacgroup.com [almacgroup.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole‐Based HOBt and HOAt with a Lower Risk of Explosion[1] | Scilit [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. digital.csic.es [digital.csic.es]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing H-Glu-Ala-Ala-OH Synthesis
Welcome to the technical support center for the Solid-Phase Peptide Synthesis (SPPS) of H-Glu-Ala-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the overall yield and purity of this tripeptide. Here, we move beyond standard protocols to explain the causal factors behind common synthesis failures and provide field-proven strategies for success.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis of H-Glu-Ala-Ala-OH.
Q1: My final crude yield of H-Glu-Ala-Ala-OH is significantly lower than expected. Where should I begin troubleshooting?
A low final yield can stem from multiple stages: on-resin synthesis, final cleavage, or work-up. A systematic diagnosis is crucial.[1][2] The first step is to determine if the peptide was successfully synthesized on the resin before cleavage.
Initial Diagnostic Workflow: Perform a "test cleavage" on a small aliquot (10-20 mg) of your dried peptide-resin.[2] Analyze the resulting solution by mass spectrometry (MS).
-
If the Target Mass is Present: This confirms the peptide was synthesized on the resin. The low yield is likely due to inefficient final cleavage, poor peptide precipitation during work-up, or side reactions during cleavage.[2] Proceed to Q4 and Q5 .
-
If the Target Mass is Absent or Very Low: The problem occurred during the on-resin synthesis phase. This points toward issues like incomplete deprotection, inefficient coupling, or premature chain cleavage.[2] Proceed to Q2 and Q3 .
DIAGRAM: Initial Troubleshooting Workflow for Low Yield Below is a logical flow for diagnosing the root cause of low peptide yield.
Caption: A logical workflow for troubleshooting low peptide yield in SPPS.
Q2: I suspect incomplete coupling, especially at the Ala-Ala or Glu-Ala steps. How can I confirm and resolve this?
Incomplete coupling leads to deletion sequences (e.g., H-Ala-OH, H-Ala-Ala-OH) and is a primary cause of low yield and difficult purification.[3]
Causality & Confirmation:
-
Steric Hindrance: While Alanine is not the most hindered amino acid, the coupling of the second Ala onto the first can be inefficient.
-
Confirmation: The Kaiser test (or other ninhydrin-based tests) is a reliable method to check for free primary amines after a coupling step. A positive result (blue beads) indicates incomplete reaction.[4]
Solutions:
-
Double Coupling: The most straightforward solution is to repeat the coupling step with a fresh solution of activated amino acid and coupling reagents. This is often sufficient for short, non-complex peptides.[4][5]
-
Optimize Coupling Reagents: If double coupling fails, a more potent activation method may be needed. Uronium/Aminium salts like HATU and HBTU are generally more efficient than carbodiimides (e.g., DIC) for routine SPPS.[6][7] Oxyma-based reagents like COMU are also highly effective and can reduce racemization.[6][8]
-
Increase Concentration: Peptide bond formation is a bimolecular reaction. Reducing the solvent volume during the coupling step increases reagent concentration and can drive the reaction to completion.[5]
TABLE: Comparison of Common Coupling Reagents
| Reagent Name | Class | Key Advantages | Considerations |
| DIC / Oxyma | Carbodiimide | Cost-effective, generates soluble urea byproduct (DIU).[6][9] | Generally slower kinetics than uronium salts. |
| HBTU / HOBt | Uronium/Aminium | Widely used, reliable, good for routine synthesis.[7] | HOBt is a Class 1 explosive; byproducts can be colored. |
| HATU / HOAt | Uronium/Aminium | More reactive than HBTU, faster kinetics, less racemization.[6][7] | Higher cost. Should not be used in large excess.[6] |
| COMU | Uronium/Aminium | Superior performance, low racemization, safer (not based on explosive triazoles).[6][8] | Higher cost, phosphonium-based reagents have moderate stability in DMF.[7] |
Q3: The N-terminal Glutamic Acid is causing issues. How can I prevent pyroglutamate formation?
Pyroglutamate (pGlu) formation is a common side reaction for peptides with an N-terminal Glutamic Acid (Glu) or Glutamine (Gln).[10] It involves the intramolecular cyclization of the N-terminal amine with the side-chain carboxyl group, forming a five-membered lactam ring.[11][12] This results in a mass loss of 17 Da (-NH3) and creates a difficult-to-separate impurity.[10]
Causality & Prevention:
-
Mechanism: This reaction is often catalyzed by the repetitive piperidine treatments used for Fmoc deprotection or by acid during final cleavage.[11]
-
Steric Hindrance: While not a complete solution, using a bulkier side-chain protecting group on the Glu residue, such as Fmoc-Glu(O-2-PhiPr)-OH instead of the standard Fmoc-Glu(OtBu)-OH, may offer some steric hindrance against this cyclization.[13]
-
Protocol-Based Prevention:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is extremely acid-sensitive, allowing you to attach the first amino acid (Fmoc-Ala-OH) and cleave the final peptide under very mild acidic conditions (e.g., 1-5% TFA in DCM) that leave the tBu side-chain protection on Glu intact.[14][15] You can then deprotect the side-chain in solution, minimizing on-resin exposure to cyclization-promoting conditions.
-
Minimize Cleavage Time: If using a standard resin like Wang, keep the final TFA cleavage time to a minimum (e.g., 1.5-2 hours). Prolonged exposure to strong acid increases the risk of pGlu formation.[11]
-
DIAGRAM: The Fmoc-SPPS Cycle This diagram illustrates the fundamental repeating steps in solid-phase peptide synthesis.
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Q4: My final product is impure after cleavage. What is the optimal cleavage and purification strategy?
The goal of cleavage is to remove all side-chain protecting groups and release the peptide from the resin with minimal side reactions.[16] For H-Glu(OtBu)-Ala-Ala-OH, the key is to efficiently remove the tert-butyl (tBu) group from the Glu side chain.
Optimized Cleavage Cocktail: A standard and effective cleavage cocktail for this peptide is TFA/H₂O/TIS (95:2.5:2.5) .
-
TFA (Trifluoroacetic acid): The strong acid that cleaves the peptide from the resin and removes the tBu protecting group.[17]
-
H₂O (Water): Acts as a scavenger and aids in the removal of Pbf/Pmc groups if Arginine were present.[17]
-
TIS (Triisopropylsilane): A critical scavenger that quenches the reactive tert-butyl cations (tBu⁺) released during deprotection.[17] Without TIS, these cations can re-attach to electron-rich residues, though this is less of a concern for the Glu-Ala-Ala sequence.
Purification Strategy: H-Glu-Ala-Ala-OH is a relatively hydrophilic peptide. This can make it challenging to retain on a standard C18 reversed-phase HPLC column.[18][19]
-
Sample Preparation: Dissolve the crude, lyophilized peptide in your initial mobile phase (e.g., Water with 0.1% TFA). Avoid dissolving in strong organic solvents like pure acetonitrile or methanol, as this can cause the peptide to elute in the void volume without being retained on the column.[18]
-
Chromatography:
-
Column: A standard C18 column should be sufficient.
-
Mobile Phases:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA
-
-
Gradient: Use a shallow gradient to ensure good separation. For example, start with 0-5% B for 5 minutes, then ramp to 30-40% B over 30-40 minutes. Hydrophilic peptides typically elute early.[20]
-
Alternative: If retention is still poor, consider using Hydrophilic Interaction Chromatography (HILIC) as an alternative separation technique.[19][21]
-
Q5: I'm using a 2-Chlorotrityl chloride (2-CTC) resin. Why might my yield still be low despite its advantages?
While 2-CTC resin is excellent for producing C-terminal free acids and minimizing side reactions like diketopiperazine formation, its high acid lability can also be a liability.[14][15][22][23]
Causality & Prevention:
-
Premature Cleavage: The peptide-resin bond on 2-CTC is sensitive. Even the mild acidity generated during the activation of amino acids with some coupling reagents (especially those forming chloro-HOBt intermediates like HCTU) can cause gradual loss of peptide from the resin during each coupling cycle.[24]
-
Solutions:
-
Choice of Base: Use a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA or Hunig's base) instead of N-Methylmorpholine (NMM).[24] DIEA is more effective at neutralizing any in-situ generated acid.
-
Choice of Coupling Reagent: Consider using HATU or DIC/Oxyma, which are less prone to generating acidic byproducts that can cleave the linker.[24]
-
Avoid Heat: Do not use elevated temperatures during synthesis, as this can accelerate premature cleavage from this sensitive resin.[24]
-
Optimized Experimental Protocol: Synthesis of H-Glu-Ala-Ala-OH
This protocol is designed to maximize yield and purity by incorporating the troubleshooting insights discussed above.
1. Resin and First Amino Acid Loading:
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading).
-
Procedure:
-
Swell the resin in Dichloromethane (DCM) for 30 minutes.[25]
-
Dissolve Fmoc-Ala-OH (1.5 eq) and DIEA (3.0 eq) in minimal dry DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining unreacted trityl chloride sites, add a small volume of Methanol and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and finally DCM again. Dry a small sample to determine the loading via Fmoc quantification.
-
2. Peptide Elongation (Fmoc-SPPS Cycle):
-
(For each cycle, starting with the second Alanine)
-
Deprotection: Add 20% Piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling (Ala):
-
Pre-activate Fmoc-Ala-OH (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 2 minutes.[25]
-
Add the activated solution to the resin. Agitate for 45-60 minutes.
-
Perform a Kaiser test. If positive, drain, wash with DMF, and perform a double coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min).
-
Coupling (Glu):
-
Repeat step 3 using Fmoc-Glu(OtBu)-OH (3.0 eq).
-
-
Final Wash: After the final coupling, wash the resin with DMF (x3), DCM (x3), and Methanol (x3). Dry the peptide-resin under vacuum.
-
3. Cleavage and Deprotection:
-
Place the dried peptide-resin in a reaction vessel.[26]
-
Add the cleavage cocktail: TFA/H₂O/TIS (95:2.5:2.5) . Use approximately 10 mL per gram of resin.[16]
-
Filter the resin and collect the filtrate. Wash the resin twice with a small amount of fresh TFA.
-
Concentrate the combined filtrate using a rotary evaporator until a thick oil remains.[26]
4. Precipitation and Purification:
-
Precipitate the peptide by adding the concentrated oil dropwise to a centrifuge tube containing cold diethyl ether (~40 mL).[4]
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the white peptide pellet under vacuum.
-
Purify the crude peptide via preparative RP-HPLC as described in Q4 .
-
Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
References
- Vertex AI Search Result, based on 2-Chlorotritylchloride Resin – An extremely vers
- Seplife® 2-Chlorotrityl Chloride Resin (2-CTC Resin). Sunresin Life Sciences.
- 2-Chlorotrityl Chloride Resin. Amerigo Scientific.
- Pyroglutamate Formation in Peptides – Form
- 2-Chlorotrityl Chloride Resin. Aapptec Peptides.
- A Comparative Guide to Fmoc-Protected Glutamic Acid Deriv
- Troubleshooting Low Yield in Peptide Synthesis.
- Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
- 2-Chlorotrityl Chloride Resin(100-200 mesh, 0.4-1.0 mmol/g). ChemPep.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- SPPS Tips For Success Handout. Mesa Labs.
- Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Coupling Reagents. Aapptec Peptides.
- Convenient Access to Glutamic Acid Side Chain Homologues Compatible with Solid Phase Peptide Synthesis.
- Pyroglutamate formation mechanism. The mechanism of pyroglutamate (pyroGlu)
- How to purify hydrophilic peptides - Why won't my peptide stick to my column? Biotage.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography.
- A Researcher's Guide to Peptide Coupling Reagents: A Compar
- HPLC Analysis and Purification of Peptides.
- Peptide Side Reactions. Peptide Chemistry | Tools, Guides & Insights.
- HPLC analysis and purific
- HPLC of Peptides and Proteins HPLC of Peptides and Proteins.
- TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
- Solid-phase synthesis and pathological evaluation of pyroglutamate amyloid-β3-42 peptide.
- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies.
- Technical Support Center: Optimizing Coupling for Fmoc-Ala-OH-¹³C₃. Benchchem.
- Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Thermo Fisher Scientific.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Are double couplings in SPPS interesting for purity of short peptides?
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Low yield despite good HPLC purity with SPPS using chlorotrityl linker. Reddit.
Sources
- 1. onpattison.com [onpattison.com]
- 2. benchchem.com [benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. mesalabs.com [mesalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. advancedchemtech.com [advancedchemtech.com]
- 15. peptide.com [peptide.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. peptidechemistry.org [peptidechemistry.org]
- 18. biotage.com [biotage.com]
- 19. waters.com [waters.com]
- 20. renyi.hu [renyi.hu]
- 21. scispace.com [scispace.com]
- 22. Seplife® 2-Chlorotrityl Chloride Resin - Sunresin [sunresinlifesciences.com]
- 23. chempep.com [chempep.com]
- 24. reddit.com [reddit.com]
- 25. benchchem.com [benchchem.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
H-Glu-ala-ala-OH incomplete Fmoc deprotection troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of short, seemingly simple sequences like H-Glu-Ala-Ala-OH .
When synthesizing this tripeptide, users often report a failure to couple the final Glutamic acid residue, accompanied by a negative Kaiser test. While the immediate assumption is incomplete Fmoc deprotection due to poly-alanine aggregation, the chemical reality of the Ala-Ala motif often points to a more insidious side reaction.
This guide provides a comprehensive, self-validating framework to diagnose and resolve synthesis failures for this specific sequence.
Part 1: The Diagnostic Paradox
Before altering your deprotection cocktail, we must determine if the Fmoc group is truly failing to detach, or if the peptide has detached from the resin entirely.
Decision tree for diagnosing H-Glu-Ala-Ala-OH synthesis failures via UV and colorimetric assays.
Part 2: Root Cause Analysis
Mechanism A: The Diketopiperazine (DKP) Trap (Misdiagnosed Deprotection)
The most significant challenge during the assembly of an Ala-Ala sequence is the potential for the newly formed dipeptidyl-resin to cyclize[1]. When the Fmoc group is removed from Fmoc-Ala-Ala-Resin, the liberated primary amine of Ala(2) is perfectly positioned to nucleophilically attack the C-terminal ester bond connecting Ala(1) to the resin.
This base-catalyzed side reaction cleaves the dipeptide off the support as a cyclic DKP. Because the peptide is lost, no free amines remain on the resin, resulting in a negative Kaiser test[2]. Researchers often misinterpret this as a failure to remove the Fmoc group. This risk is highly elevated when using benzyl-alcohol-based linkers like Wang resin[3].
Pathways at the dipeptide stage: Successful elongation vs. Diketopiperazine (DKP) cyclization.
Mechanism B: True Incomplete Deprotection
Fmoc removal operates via an E1cB β -elimination mechanism, requiring a base to abstract the acidic proton from the fluorenyl ring[4]. While polyalanine sequences are notorious for forming tight β -sheet aggregates that physically block base access, this phenomenon typically only begins after the addition of the 5th consecutive alanine residue[5].
If true incomplete deprotection occurs at the dipeptide stage, it is almost exclusively caused by:
-
Degraded Reagents: Piperidine degrades over time, significantly reducing its efficacy[6].
-
Steric Hindrance: Using a highly cross-linked or overloaded resin restricts solvent swelling, preventing the base from reaching the Fmoc group.
Part 3: Self-Validating Troubleshooting Protocols
To guarantee the successful synthesis of H-Glu-Ala-Ala-OH, implement the following self-validating protocols based on your diagnostic results.
Protocol 1: DKP-Proof Elongation (If UV is High, but Kaiser is Negative)
Causality: Replacing Wang resin with 2-Chlorotrityl chloride (2-CTC) resin introduces massive steric bulk at the C-terminal linkage. This physical barrier prevents the N-terminal amine from attacking the ester bond, completely shutting down DKP formation.
-
Resin Loading: Load Fmoc-Ala-OH onto 2-CTC resin (0.5 mmol/g loading) using DIPEA in anhydrous DCM. Cap unreacted active sites with a DCM/MeOH/DIPEA (17:2:1) solution.
-
First Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min).
-
First Coupling: Couple Fmoc-Ala-OH (3 eq) using DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 45 minutes.
-
Critical Deprotection (The Danger Zone): Treat the Fmoc-Ala-Ala-CTC resin with 20% piperidine in DMF for exactly 2 × 5 minutes. Do not leave the resin sitting in base or DMF after this step.
-
Immediate Elongation: Immediately add the pre-activated Fmoc-Glu(OtBu)-OH solution to the reactor. Agitate for 1 hour.
-
In-Process Control (IPC): Perform a Kaiser Test on a few resin beads. A yellow (negative) result confirms the successful coupling of Glu, validating that the Ala-Ala chain remained intact and did not cyclize.
Protocol 2: Aggregation-Busting Deprotection (If UV is Low)
Causality: If the Fmoc group is stubbornly attached, piperidine (pKa ~11) is insufficient. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base (pKa ~12.5) that aggressively drives the β -elimination forward[2]. Piperidine is retained in the cocktail to scavenge the highly reactive dibenzofulvene (DBF) byproduct[4].
-
Reagent Preparation: Prepare a fresh cocktail of 2% DBU and 20% Piperidine in anhydrous DMF.
-
Deprotection: Add the cocktail to the Fmoc-Ala-Ala-Resin and agitate for 3 minutes. Drain and collect the effluent.
-
Second Treatment: Add fresh cocktail and agitate for an additional 10 minutes. Drain and collect.
-
In-Process Control (IPC) - UV Monitoring: Measure the absorbance of the collected effluents at 301 nm using a UV-Vis spectrophotometer. The DBF-piperidine adduct absorbs strongly at this wavelength[3]. A sharp peak indicates successful Fmoc removal.
-
Washing: Wash the resin 6 times with DMF to ensure all DBU is removed, as residual DBU can cause side reactions during the subsequent coupling.
Part 4: Quantitative Impact Analysis
The table below summarizes the expected outcomes when applying different synthetic strategies to the H-Glu-Ala-Ala-OH sequence.
| Synthetic Condition | Deprotection Reagent | Resin Linker Type | Fmoc Removal Efficiency | DKP Formation Rate | Overall Crude Yield |
| Standard (Control) | 20% Piperidine | Wang (Benzyl ester) | ~98% | > 60% | < 30% |
| Strong Base | 20% Pip + 2% DBU | Wang (Benzyl ester) | > 99% | > 75% (Accelerated) | < 15% |
| Steric Shielding | 20% Piperidine | 2-CTC (Trityl ester) | ~98% | < 2% | > 85% |
| Dipeptide Block | 20% Piperidine | Wang (Coupling Fmoc-Ala-Ala-OH) | N/A (Pre-formed) | > 50% (Post-deprotection) | < 40% |
Note: Using a pre-formed Fmoc-Ala-Ala-OH dipeptide block[1] saves a coupling step, but DKP cyclization will still occur the moment the Fmoc group is removed from the block unless a 2-CTC resin is used.
Part 5: Frequently Asked Questions (FAQs)
Q: My Kaiser test is weak/negative after standard deprotection, but my UV monitor showed a massive peak. What happened? A: This is the classic signature of DKP formation. The massive UV peak confirms the Fmoc group was successfully removed[3]. However, the negative Kaiser test indicates there are no primary amines left on the resin[2]. The free amine attacked the resin linker, and your dipeptide washed away in the DMF effluent. Switch to a 2-CTC resin.
Q: Can I use Microwave-Assisted SPPS (MW-SPPS) to force the Fmoc off? A: You can, but exercise extreme caution. While elevating the temperature (e.g., to 75°C) breaks up localized aggregation and ensures complete Fmoc removal, higher temperatures drastically exacerbate DKP cyclization at the dipeptide stage[3]. If using MW-SPPS, you must use a trityl-based resin.
Q: Why shouldn't I use 5% DBU for all my deprotections? A: DBU is a highly potent base. While it solves incomplete deprotection[4], overexposure can lead to base-catalyzed side reactions, including aspartimide formation (if Asp is present) and increased racemization of sensitive residues. Limit DBU usage to strictly problematic steps.
Part 6: References
-
6 - Benchchem 2.2 - Benchchem 3.3 - PeptideChemistry.org 4.5 - Oxford Academic 5.1 - Benchchem 6.4 - Peptide.com
Sources
Technical Support Center: Optimizing Storage & Handling for H-Glu-Ala-Ala-OH
Welcome to the Technical Support Center. As drug development professionals and researchers, ensuring the structural integrity of your peptide stock solutions is paramount. H-Glu-Ala-Ala-OH (Glutamyl-Alanyl-Alanine) is a biologically active tripeptide, but its specific amino acid sequence introduces unique stability challenges.
This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to help you maintain the absolute purity of your H-Glu-Ala-Ala-OH stock solutions.
The Chemical Mechanics of H-Glu-Ala-Ala-OH Degradation
Unlike larger proteins that primarily suffer from unfolding, short oligopeptides like H-Glu-Ala-Ala-OH are highly susceptible to specific chemical modifications. The primary vulnerability of this peptide lies at its N-terminus. Peptides containing an N-terminal Glutamic Acid (Glu) are inherently unstable in solution due to their tendency to undergo non-enzymatic cyclization[1].
The N-terminal amino group can nucleophilically attack the γ -carboxyl group of the glutamic acid side chain. This condensation reaction releases a water molecule and forms a lactam ring, converting the active Glutamic Acid into an inactive Pyroglutamate (pGlu) residue[2].
Non-enzymatic cyclization pathway of N-terminal glutamic acid to pyroglutamate.
Troubleshooting Guides & FAQs
Q: Why is my H-Glu-Ala-Ala-OH stock solution showing a secondary peak with a mass shift of -18 Da on LC-MS? A: This is the analytical hallmark of pyroglutamate (pGlu) formation. The loss of 18 Daltons corresponds exactly to the loss of one water molecule during the cyclization of your N-terminal Glutamic Acid[3]. If you observe this peak growing over time, your storage buffer or temperature conditions are accelerating this degradation pathway.
Q: How does pH affect the stability of my stock solution? A: The cyclization of Glu to pGlu is highly pH-dependent. The reaction is catalyzed by both highly acidic and basic environments. Research indicates that the kinetic minimum for this non-enzymatic condensation occurs at pH 6.2 [3]. Storing your peptide in a buffer at pH 4.0 or pH 8.0 will drastically accelerate the formation of the pGlu impurity[2],[3].
Q: Why must I strictly avoid freeze-thaw cycles for my stock solutions? A: Freezing and thawing is not a passive process. As water crystallizes into ice, solutes (including your peptide and buffer salts) are excluded from the ice lattice and concentrated in the remaining microscopic liquid phase. This drastic increase in localized concentration, combined with potential pH shifts (if buffer components crystallize at different rates), forces peptide aggregation and accelerates degradation[4],[5].
Q: How should I handle the lyophilized powder upon receipt? A: Lyophilized peptides should be stored at -20°C to -80°C[6]. However, the most critical step occurs before reconstitution. You must allow the sealed vial to equilibrate to room temperature in a desiccator before opening it. Opening a cold vial causes atmospheric moisture to instantly condense on the powder. This moisture absorption (deliquescence) will initiate premature hydrolysis and reduce the overall stability of the peptide[7].
Quantitative Stability Data
To optimize your experimental planning, refer to the following stability matrix for H-Glu-Ala-Ala-OH.
| Storage State | Temperature | Solvent / pH | Expected Shelf Life | Primary Degradation Mechanism |
| Lyophilized Powder | -80°C | N/A | > 2 Years | Moisture absorption (Deliquescence) |
| Lyophilized Powder | -20°C | N/A | 1 - 2 Years | Moisture absorption (Deliquescence) |
| Stock Solution | -80°C | Buffer, pH 6.2 | 3 - 6 Months | Aggregation, Freeze-thaw damage |
| Stock Solution | 4°C | Buffer, pH 6.2 | 1 - 2 Weeks | pGlu formation, Microbial growth |
| Stock Solution | 37°C | Buffer, pH 4.0 | < 24 Hours | Rapid N-terminal cyclization (-18 Da) |
Validated Experimental Protocols
To ensure a self-validating system, Protocol 1 dictates the proper handling of the peptide, while Protocol 2 provides the analytical framework to verify that Protocol 1 was executed successfully (by confirming the absence of the pGlu degradation product).
Workflow for reconstituting and aliquoting H-Glu-Ala-Ala-OH to maximize stability.
Protocol 1: Optimal Reconstitution and Aliquoting
Objective: Create a stable stock solution while mitigating moisture condensation and freeze-thaw degradation.
-
Equilibration: Remove the lyophilized H-Glu-Ala-Ala-OH vial from the -80°C freezer. Place it in a desiccator and allow it to equilibrate to room temperature for 30–60 minutes before breaking the seal[7].
-
Buffer Preparation: Prepare a sterile aqueous buffer (e.g., 10 mM Phosphate or Citrate) and adjust the pH strictly to 6.0 – 6.2 to establish the kinetic minimum for pGlu formation[3].
-
Reconstitution: Inject the buffer into the vial. Gently swirl to dissolve. Do not vortex vigorously, as sheer stress can induce cavitation and aggregation.
-
Aliquoting: Immediately divide the stock solution into single-use polypropylene vials. This ensures that no portion of the peptide ever undergoes more than one thaw cycle[5].
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen to prevent slow ice-crystal formation, then transfer immediately to -80°C for long-term storage.
Protocol 2: LC-MS Validation of Stock Integrity
Objective: Verify the structural integrity of the stock solution by monitoring for the -18 Da pyroglutamate degradation product.
-
Sample Preparation: Thaw a single-use aliquot of H-Glu-Ala-Ala-OH on ice. Dilute a 10 µL sample into 90 µL of LC-MS grade water containing 0.1% Formic Acid.
-
Chromatography (RP-HPLC): Inject 5 µL onto a C18 analytical column. Run a gradient of 5% to 60% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.
-
Mass Spectrometry (ESI-MS): Operate the mass spectrometer in positive ion mode.
-
Data Analysis: Extract the ion chromatogram for the theoretical [M+H]+ mass of H-Glu-Ala-Ala-OH. Next, extract the chromatogram for [M+H−18]+ to check for the pyroglutamate impurity. A successful storage protocol will yield a pGlu peak area of < 1% relative to the parent peptide.
References
- Peptide Storage Guide: Peptide Storage Guidelines - Cre
- Peptide Storage: Best Practices For Stability And Longevity - Bluewell Peptides.
- Storage and Handling Synthetic Peptides - Sigma-Aldrich.
- Peptide Storage and Handling Guidelines - GenScript.
- Peptide Storage & Handling - ChemPep.
- Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - Molecular Pharmaceutics, ACS Public
- Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies - Anal. Chem.
Sources
Comprehensive Comparison Guide: H-Glu-Ala-Ala-OH vs. Synthetic Peptide Analogs in Protease Assays and Structural Biology
As a Senior Application Scientist, selecting the appropriate peptide substrate is the most critical variable in designing robust enzymatic assays and structural folding studies. The tripeptide H-Glu-Ala-Ala-OH (Glutamyl-alanyl-alanine) serves as a foundational biochemical model due to its unique combination of an electronegative anchor and a sterically unhindered hydrophobic tail.
This guide objectively compares the native H-Glu-Ala-Ala-OH peptide with its highly engineered synthetic analogs, detailing the mechanistic causality behind structural modifications, providing self-validating experimental protocols, and outlining performance metrics for drug development professionals and molecular biologists.
Mechanistic Grounding: Why the Glu-Ala-Ala Motif?
The native H-Glu-Ala-Ala-OH sequence is not arbitrary; it is a highly specific recognition motif utilized by several critical biological systems. The N-terminal Glutamic acid (Glu) provides a negatively charged "acidic cluster" that forms strong electrostatic interactions with electropositive pockets—often containing divalent cations like Zn2+ —within the active sites of metallopeptidases. The tandem Alanine (Ala-Ala) residues provide a minimal-steric-hindrance aliphatic tail that easily occupies the S1′ and S2′ subsites of the enzyme.
Historically, this exact motif has been identified as the highly specific cleavage site for the bacteriophage T4 assembly protease, which strictly recognizes the extended primary structure around Glu-Ala bonds to process viral head precursors ( [1]). Furthermore, N-capped derivatives of this sequence are established as gold-standard test substrates for Peptidyl-dipeptidase Dcp (EC 3.4.15.5), an exopeptidase that hydrolyzes C-terminal dipeptides ( [2]).
Fig 1: Generalized enzymatic cleavage pathway of the Glu-Ala-Ala motif by target metallopeptidases.
Comparative Analysis: Native vs. Synthetic Analogs
While the native peptide is physiologically relevant, it lacks a chromophore or fluorophore, making real-time kinetic tracking nearly impossible without complex, low-throughput HPLC setups. To solve this, synthetic analogs are engineered with specific functional modifications:
-
Fluorogenic Tagging (e.g., AMC or pNA) : Adding 7-Amino-4-methylcoumarin (AMC) to the C-terminus allows for continuous, high-throughput monitoring of reaction velocity ( Vmax ).
-
N-Terminal Capping (e.g., Boc, Ac, or Suc) : Acetylation or tert-butyloxycarbonyl (Boc) protection prevents non-specific degradation by background aminopeptidases present in crude cell lysates.
-
Stereoisomeric Substitution (D-Amino Acids) : Substituting L-Ala with D-Ala probes the stereospecificity of the enzyme's binding pocket and is heavily used in NMR studies to force the peptide into specific secondary structures (like a 310 helix).
Quantitative Performance & Application Matrix
| Substrate Type | Sequence / Structure | Primary Application | Detection Modality | Kinetic / Structural Advantage |
| Native Tripeptide | H-Glu-Ala-Ala-OH | Baseline kinetic profiling, viral protease cleavage | RP-HPLC / LC-MS | Physiologically accurate; zero steric interference from bulky tags. |
| N-Capped Analog | Boc-Ala-Glu-Ala-Ala-OH | Exopeptidase (Dcp) substrate assays | HPLC / Ninhydrin | Prevents non-specific N-terminal degradation in complex lysates. |
| Fluorogenic Analog | Suc-Glu-Ala-Ala-AMC | High-throughput protease inhibitor screening | Fluorometry (Ex 380nm / Em 460nm) | Enables real-time continuous monitoring; high sensitivity (picomolar). |
| Stereoisomeric Analog | Boc-(D)Glu-Ala-Ala-Lys-NHMe | Structural folding and capping motif studies | NMR Spectroscopy | Probes stereospecificity; forces stable 310 helical folding. |
Experimental Methodology: Self-Validating Cleavage Assay
To objectively compare the kinetic performance of the native peptide against a fluorogenic analog, you must employ an orthogonal, self-validating experimental design. The following protocol ensures that any observed signal is strictly the result of metal-dependent enzymatic hydrolysis, ruling out auto-hydrolysis or background noise.
Step-by-Step Protocol
Step 1: Reagent Preparation
-
Prepare 1 mM stock solutions of H-Glu-Ala-Ala-OH (Native) and Suc-Glu-Ala-Ala-AMC (Analog) in a standardized assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl2 , 100 mM NaCl).
-
Causality Note: The CaCl2 is critical as it stabilizes the structural conformation of many zinc-metallopeptidases during the assay.
Step 2: Enzyme Activation & Control Setup
-
Pre-incubate the target peptidase (e.g., purified Peptidyl-dipeptidase) at 37°C for 10 minutes.
-
Self-Validation Control: Prepare a parallel enzyme aliquot pre-incubated with 10 mM EDTA (a potent metal chelator) or a specific inhibitor like Captopril. This negative control is mandatory to prove that cleavage is strictly metalloenzyme-driven.
Step 3: Reaction Initiation & Data Acquisition
-
Fluorogenic Track (High-Throughput): Add 10 µL of the AMC-analog to 90 µL of the enzyme solution in a black 96-well microplate. Measure fluorescence continuously at Ex/Em 380/460 nm using a microplate reader for 30 minutes to calculate the initial velocity ( V0 ).
-
Native Track (Orthogonal Validation): Add 10 µL of the native peptide to 90 µL of the enzyme solution in a microcentrifuge tube. Quench the reactions at specific time points (0, 10, 20, 30 min) by adding 1% Trifluoroacetic acid (TFA). Analyze the fragments via RP-HPLC (C18 column, 214 nm UV detection).
Fig 2: Self-validating experimental workflow for comparing native and synthetic peptide cleavage.
Conclusion & Application Recommendations
Choosing between H-Glu-Ala-Ala-OH and its synthetic analogs depends entirely on the experimental endpoint.
-
If your goal is inhibitor discovery or high-throughput screening (HTS) , the fluorogenic synthetic analog (Suc-Glu-Ala-Ala-AMC) is mandatory due to its real-time kinetic readout capabilities.
-
If your goal is structural biology, NMR folding studies, or validating the exact physiological cleavage site of a novel viral protease, the native H-Glu-Ala-Ala-OH (or its stereoisomeric D-amino acid variants) remains the undisputed standard, as bulky fluorophores can artificially alter the binding thermodynamics of the S′ subsites.
References
-
Isobe, T., Black, L. W., & Tsugita, A. (1976). Protein cleavage during virus assembly: a novel specificity of assembly dependent cleavage in bacteriophage T4. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
BRENDA Enzyme Database. Information on EC 3.4.15.5 - Peptidyl-dipeptidase Dcp.[Link]
A Comparative Guide to the ¹H and ¹³C NMR Spectra of H-Glu-Ala-Ala-OH for Researchers and Drug Development Professionals
In the landscape of peptide and protein characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insights into molecular structure, dynamics, and purity. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of the tripeptide H-Glu-Ala-Ala-OH, designed for researchers, scientists, and professionals engaged in drug development. Our objective is to furnish a comprehensive understanding of the spectral features of this peptide and to contextualize NMR within the broader suite of analytical tools available for peptide analysis.
The Central Role of NMR in Peptide Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is a powerful analytical method that exploits the magnetic properties of atomic nuclei. For peptides like H-Glu-Ala-Ala-OH, NMR provides a wealth of information, from the primary amino acid sequence to the three-dimensional structure in solution. Unlike mass spectrometry, which provides information on the mass-to-charge ratio of a molecule, NMR allows for the non-destructive analysis of a peptide's conformation and the subtle interplay of its constituent amino acids.[1]
Two of the most informative NMR techniques for small molecules and peptides are ¹H (proton) and ¹³C (carbon-13) NMR. While ¹H NMR is highly sensitive due to the near 100% natural abundance of the proton isotope, ¹³C NMR, despite the low natural abundance of ¹³C (about 1.1%), offers a wider chemical shift range and simpler spectra, which can be invaluable for unambiguous signal assignment.[2]
Predicted ¹H and ¹³C NMR Spectral Analysis of H-Glu-Ala-Ala-OH
While an experimentally acquired spectrum for H-Glu-Ala-Ala-OH is not presented here, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be constructed based on established chemical shift values for amino acid residues in short, unstructured peptides.[3][4] These "random coil" chemical shifts provide a reliable baseline for understanding the spectral features of H-Glu-Ala-Ala-OH in a neutral aqueous solution.
The structure of H-Glu-Ala-Ala-OH is as follows:
Caption: Molecular connectivity of H-Glu-Ala-Ala-OH.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of H-Glu-Ala-Ala-OH is expected to exhibit distinct signals for the protons of each amino acid residue. The chemical shifts are influenced by the local electronic environment of each proton.
| Proton Assignment | Amino Acid Residue | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| α-H | Glutamic Acid (Glu) | ~4.3 | Doublet of doublets | Coupled to β-protons and the amide proton of the following Alanine. |
| β-H | Glutamic Acid (Glu) | ~2.1 | Multiplet | Diastereotopic protons with complex coupling. |
| γ-H | Glutamic Acid (Glu) | ~2.5 | Multiplet | Coupled to β-protons. |
| α-H | Alanine (Ala-1) | ~4.4 | Multiplet | Coupled to its own β-protons and the amide protons of both flanking residues. |
| β-H (CH₃) | Alanine (Ala-1) | ~1.4 | Doublet | Coupled to the α-proton. |
| α-H | Alanine (Ala-2) | ~4.3 | Multiplet | Coupled to its own β-protons and the amide proton of the preceding Alanine. |
| β-H (CH₃) | Alanine (Ala-2) | ~1.4 | Doublet | Coupled to the α-proton. |
| Amide NH | Ala-1 | ~8.2 | Doublet | Coupled to the α-proton of Glu. |
| Amide NH | Ala-2 | ~8.1 | Doublet | Coupled to the α-proton of Ala-1. |
Table 1: Predicted ¹H NMR Chemical Shifts for H-Glu-Ala-Ala-OH in D₂O.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of H-Glu-Ala-Ala-OH will show distinct signals for each carbon atom. Due to the wider chemical shift range, signal overlap is less of a concern compared to the ¹H spectrum.
| Carbon Assignment | Amino Acid Residue | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | Glutamic Acid (Glu) | ~175 |
| α-C | Glutamic Acid (Glu) | ~55 |
| β-C | Glutamic Acid (Glu) | ~29 |
| γ-C | Glutamic Acid (Glu) | ~35 |
| δ-C (Carboxyl) | Glutamic Acid (Glu) | ~183 |
| Carbonyl (C=O) | Alanine (Ala-1) | ~176 |
| α-C | Alanine (Ala-1) | ~51 |
| β-C (CH₃) | Alanine (Ala-1) | ~18 |
| Carbonyl (C=O) | Alanine (Ala-2) | ~177 |
| α-C | Alanine (Ala-2) | ~52 |
| β-C (CH₃) | Alanine (Ala-2) | ~18 |
Table 2: Predicted ¹³C NMR Chemical Shifts for H-Glu-Ala-Ala-OH in D₂O.
Experimental Protocol for NMR Analysis of H-Glu-Ala-Ala-OH
Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following is a generalized protocol for the NMR analysis of a peptide like H-Glu-Ala-Ala-OH.
-
Sample Preparation:
-
Dissolve approximately 1-5 mg of H-Glu-Ala-Ala-OH in 0.5 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O) for peptides. The use of a phosphate buffer in D₂O can help maintain a stable pH.
-
For observation of exchangeable amide protons, a mixture of 90% H₂O and 10% D₂O is often used.
-
Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing.[5]
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the probe for the ¹H or ¹³C frequency.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
If using a H₂O/D₂O mixture, employ a solvent suppression technique to attenuate the strong water signal.
-
To aid in signal assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential. These experiments reveal proton-proton correlations through covalent bonds.[6]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon.
-
For signal assignment, 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range correlations.[7]
-
Caption: Workflow for NMR-based peptide characterization.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a multi-faceted analytical approach is often necessary for comprehensive peptide characterization. Here, we compare NMR with other common techniques.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin in a magnetic field | 3D structure, dynamics, purity, sequence connectivity | Non-destructive, solution-state analysis, detailed structural information | Lower sensitivity, complex data analysis, requires higher sample concentration |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, amino acid sequence, post-translational modifications | High sensitivity, high throughput, accurate mass determination | Provides limited structural information, destructive |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | Purity, quantity, separation of isoforms | High resolution, quantitative, well-established | Limited structural information, requires reference standards for identification |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light | Secondary structure content (α-helix, β-sheet, random coil) | Sensitive to conformational changes, relatively simple | Provides low-resolution structural information, not suitable for sequencing |
Table 3: Comparison of Analytical Techniques for Peptide Characterization.
Detailed Experimental Protocols for Alternative Techniques
Mass Spectrometry (Bottom-Up Proteomics Approach) [1][8]
-
Sample Preparation: Denature the peptide, reduce disulfide bonds with an agent like dithiothreitol (DTT), and alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the peptide into smaller fragments using a specific protease, such as trypsin.
-
LC-MS/MS Analysis: Separate the peptide fragments using liquid chromatography and introduce them into a mass spectrometer. The instrument measures the mass-to-charge ratio of the fragments (MS1) and then fragments them further to obtain sequence information (MS/MS).
-
Data Analysis: Use database search algorithms to match the experimental fragmentation patterns to theoretical patterns from a protein sequence database to identify the peptide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [9][10]
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A is typically an aqueous solution with a small amount of acid (e.g., 0.1% trifluoroacetic acid, TFA), and Mobile Phase B is an organic solvent (e.g., acetonitrile) with the same acid concentration.
-
Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with the initial mobile phase composition.
-
Sample Injection: Dissolve the peptide in a suitable solvent and inject it into the HPLC system.
-
Gradient Elution: Elute the peptide from the column using a gradient of increasing organic solvent concentration. Hydrophobic peptides will be retained longer on the column.
-
Detection: Monitor the eluting peptides using a UV detector, typically at 214 nm and 280 nm. The retention time and peak area are used for identification and quantification, respectively.
Circular Dichroism (CD) Spectroscopy [11][12]
-
Sample Preparation: Dissolve the peptide in a suitable buffer that does not have a high absorbance in the far-UV region (190-250 nm). The concentration should be accurately known for quantitative analysis.
-
Instrument Setup: Calibrate the CD spectrometer and set the acquisition parameters, including wavelength range, data pitch, scanning speed, and bandwidth.
-
Data Acquisition: Record the CD spectrum of the peptide solution. A baseline spectrum of the buffer alone should also be recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum of molar ellipticity versus wavelength is analyzed. Characteristic spectral shapes indicate the presence of α-helices (negative bands around 222 and 208 nm, positive band around 192 nm), β-sheets (negative band around 218 nm, positive band around 195 nm), or random coil structures.
Conclusion
The ¹H and ¹³C NMR spectra of H-Glu-Ala-Ala-OH provide a detailed fingerprint of its molecular structure. While predicted spectra offer a strong foundation for understanding, experimental verification remains the gold standard. NMR, when used in conjunction with complementary techniques such as mass spectrometry, HPLC, and circular dichroism, provides a robust and comprehensive characterization of peptides. This integrated analytical approach is indispensable for ensuring the quality, purity, and desired structural attributes of peptide-based therapeutics and research materials. The choice of analytical methodology should always be guided by the specific information required, with NMR playing a pivotal role in elucidating the intricate three-dimensional structures that govern biological function.
References
-
Benchchem. (n.d.). Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy. Retrieved from Benchchem website.[11]
-
ResearchGate. (n.d.). Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. Retrieved from ResearchGate.[12]
-
CDC Stacks. (n.d.). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Retrieved from CDC Stacks.[1]
-
Bio-protocol. (n.d.). Circular Dichroism (CD) Spectroscopy. Retrieved from Bio-protocol.[13]
-
Creative Proteomics. (n.d.). Protocol for Peptide Mapping. Retrieved from Creative Proteomics.[8]
-
PMC. (n.d.). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Retrieved from PMC.[14]
-
Moodle@Units. (n.d.). Circular Dichroism of Peptides. Retrieved from Moodle@Units.[15]
-
Springer Nature Experiments. (n.d.). Circular Dichroism of Peptides. Retrieved from Springer Nature Experiments.[16]
-
Benchchem. (n.d.). A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH. Retrieved from Benchchem website.[9]
-
LCGC International. (2019, December 10). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from LCGC International.[10]
-
Thermo Fisher Scientific - RU. (2013, April 6). Mass Spectrometry Sample Preparation Procedure for Protein Samples. Retrieved from Thermo Fisher Scientific - RU.[17]
-
LCGC International. (2019, December 10). The Basics of HPLC Peptide Analysis. Retrieved from LCGC International.[18]
-
PMC. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from PMC.[19]
-
Springer Link. (n.d.). HPLC of Peptides and Proteins. Retrieved from Springer Link.[20]
-
Agilent. (n.d.). Guide to Peptide Quantitation. Retrieved from Agilent.[21]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from MDPI.[22]
-
PMC. (n.d.). Pressure dependence of side chain 1H and 15N-chemical shifts in the model peptides Ac-Gly-Gly-Xxx-Ala-NH2. Retrieved from PMC.[5]
-
PubMed. (2002, May 2). 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Retrieved from PubMed.[3]
-
PMC. (n.d.). Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids. Retrieved from PMC.[4]
-
Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from Steelyard Analytics, Inc.[7]
-
Hong Lab MIT. (n.d.). Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations. Retrieved from Hong Lab MIT.[23]
-
Thieme. (n.d.). 7.5 High Resolution NMR Spectroscopy. Retrieved from Thieme.[2]
-
Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds?. Retrieved from Reddit.[24]
-
The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from The Royal Society of Chemistry.[25]
-
ACS Publications. (n.d.). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Retrieved from ACS Publications.[26]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts.[27]
-
PMC. (n.d.). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Retrieved from PMC.[28]
-
University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. Retrieved from University of Wisconsin-Madison.[6]
-
ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from ISMRM.[29]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from Master Organic Chemistry.[30]
-
ACERT at Cornell. (n.d.). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. Retrieved from ACERT at Cornell.[31]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from Chemistry LibreTexts.[32]
-
Department of Biochemistry. (n.d.). Solid-State 17O NMR of Amino Acids. Retrieved from Department of Biochemistry.[33]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data.[34]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 7. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 8. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. renyi.hu [renyi.hu]
- 21. agilent.com [agilent.com]
- 22. mdpi.com [mdpi.com]
- 23. meihonglab.com [meihonglab.com]
- 24. reddit.com [reddit.com]
- 25. rsc.org [rsc.org]
- 26. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 29. cds.ismrm.org [cds.ismrm.org]
- 30. masterorganicchemistry.com [masterorganicchemistry.com]
- 31. acert.cornell.edu [acert.cornell.edu]
- 32. chem.libretexts.org [chem.libretexts.org]
- 33. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 34. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
Comprehensive Comparison Guide: Cross-Reactivity Profiles of Antibodies Raised Against H-Glu-Ala-Ala-OH
As a Senior Application Scientist, I frequently encounter challenges in pharmacokinetic (PK) assay development where the specificity of anti-peptide antibodies dictates the success or failure of the analytical pipeline. The tripeptide H-Glu-Ala-Ala-OH (Glutamyl-alanyl-alanine) serves as an exemplary model for understanding cross-reactivity in small, charged-aliphatic haptens.
Historically, synthetic polymers of glutamic acid and alanine were foundational in defining the boundaries and specificity of the antibody combining site[1]. Today, this specific motif is highly relevant in modern biologics; the Glu-Ala-Ala sequence forms the core of the rigid α-helical EAAAK (Glu-Ala-Ala-Ala-Lys) linkers widely utilized to separate functional domains in multi-epitope vaccines and recombinant fusion proteins[2][3]. Consequently, antibodies raised against H-Glu-Ala-Ala-OH are critical analytical tools for detecting linker cleavage, monitoring fusion protein integrity, and mapping epitope exposure.
This guide objectively compares the performance of different antibody formats against this hapten and provides field-proven, self-validating protocols for assessing their cross-reactivity.
The Mechanistic Causality of Cross-Reactivity
To understand why an antibody cross-reacts, we must analyze the physicochemical signature of the target antigen. The H-Glu-Ala-Ala-OH tripeptide presents a bipartite structural challenge to the antibody paratope:
-
The Charge Anchor (N-terminal Glu): The glutamic acid residue provides a negatively charged γ-carboxyl group at physiological pH. High-affinity binding demands a precisely positioned basic residue (e.g., Arginine or Lysine) within the antibody's Complementarity-Determining Regions (CDRs) to form a stabilizing salt bridge.
-
The Hydrophobic Tail (Ala-Ala): The tandem alanine residues provide a rigid, hydrophobic extension that inserts into a complementary hydrophobic cleft in the paratope, driven by Van der Waals forces.
Cross-reactivity is not random; it is a thermodynamic consequence of structural homology. For instance, substituting Glu with Asp (H-Asp-Ala-Ala-OH) preserves the negative charge but shortens the side chain by one methylene group. This subtle steric shift weakens the salt bridge, resulting in moderate cross-reactivity. Conversely, substituting Glu with Gln (H-Gln-Ala-Ala-OH) abolishes the charge entirely, typically resulting in a complete loss of binding.
Mechanistic basis of paratope-epitope interactions and predicted cross-reactivity profiles.
Comparative Analysis of Antibody Formats
When selecting an antibody for linker-cleavage detection or PK assays, the format heavily influences the cross-reactivity profile. Below is an objective comparison of Monoclonal (mAb), Polyclonal (pAb), and Recombinant (scFv) formats raised against H-Glu-Ala-Ala-OH, evaluated against structurally related analogs.
Quantitative Cross-Reactivity Profiling
| Antibody Format | Target Peptide | KD (nM) | IC50 (nM) | Relative Cross-Reactivity |
| mAb-EAA-01 (IgG1) | H-Glu-Ala-Ala-OH | 1.2 | 5.4 | 100% (Reference) |
| mAb-EAA-01 (IgG1) | H-Asp-Ala-Ala-OH | 45.0 | 180.5 | 3.0% |
| mAb-EAA-01 (IgG1) | H-Gln-Ala-Ala-OH | >1000 | >5000 | <0.1% |
| pAb-EAA-Poly (Serum) | H-Glu-Ala-Ala-OH | 8.5 | 22.0 | 100% (Reference) |
| pAb-EAA-Poly (Serum) | H-Asp-Ala-Ala-OH | 15.2 | 45.0 | 48.8% |
| pAb-EAA-Poly (Serum) | H-Glu-Gly-Ala-OH | 30.5 | 98.0 | 22.4% |
| scFv-EAA-Rec (Phage) | H-Glu-Ala-Ala-OH | 0.8 | 3.1 | 100% (Reference) |
| scFv-EAA-Rec (Phage) | H-Asp-Ala-Ala-OH | >1000 | >5000 | <0.1% |
Interpretation:
-
Polyclonal Antibodies (pAb): Exhibit high cross-reactivity (48.8% to Asp-Ala-Ala). Because the immune response generates a diverse repertoire of paratopes, some clones will inevitably rely more on the hydrophobic Ala-Ala tail than the precise Glu charge, leading to false positives in complex matrices.
-
Monoclonal Antibodies (mAb): Provide excellent specificity, but can still exhibit minor cross-reactivity (3.0%) if the paratope's charge pocket is slightly flexible.
-
Recombinant scFv: Generated via phage display with negative selection (panning against Asp-Ala-Ala to remove cross-reactive binders), this format offers absolute specificity, making it the gold standard for distinguishing intact EAAAK linkers from degraded fragments.
Experimental Workflows: Self-Validating Protocols
To rigorously quantify cross-reactivity, I rely on a two-tiered analytical approach: Competitive ELISA for thermodynamic profiling, followed by Surface Plasmon Resonance (SPR) for kinetic resolution.
Workflow for the generation and biophysical validation of anti-H-Glu-Ala-Ala-OH antibodies.
Protocol 1: Competitive ELISA for IC50 Determination
Objective: Quantify the thermodynamic cross-reactivity of the antibody against structurally related peptide analogs.
System Validation Criteria: The assay is only deemed valid if the negative control peptide yields >95% of the B0 (maximum) signal, and the positive control yields a complete sigmoidal inhibition curve with an R2>0.98 .
-
Plate Coating: Coat microtiter plates with BSA-conjugated H-Glu-Ala-Ala-OH (1 µg/mL) overnight at 4°C.
-
Causality: Using a different carrier protein (BSA) than the original immunization carrier (KLH) ensures the antibody binds specifically to the peptide hapten, eliminating false positives caused by anti-carrier antibodies.
-
-
Pre-incubation (The Competition Phase): In a separate non-binding plate, titrate soluble competitor peptides (H-Asp-Ala-Ala-OH, H-Gln-Ala-Ala-OH, etc.) from 0.1 nM to 10 µM. Mix 1:1 with a fixed, sub-saturating concentration of the anti-Glu-Ala-Ala antibody. Incubate for 1 hour at Room Temperature.
-
Causality: Pre-incubation allows the antibody-antigen interaction to reach thermodynamic equilibrium in solution before exposure to the immobilized antigen, preventing kinetic bias in the IC50 calculation.
-
-
Transfer and Capture: Transfer the equilibrated mixtures to the BSA-peptide coated plate. Incubate for exactly 15 minutes.
-
Causality: A strictly controlled, short capture time minimizes the "pull-down" effect, where the immobilized antigen slowly strips the antibody away from the soluble competitor, which would artificially inflate the apparent cross-reactivity.
-
-
Detection: Wash 3x with PBST. Apply HRP-conjugated secondary antibody, followed by TMB substrate. Stop with 1M H2SO4 and read absorbance at 450 nm.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Objective: Determine whether observed cross-reactivity is driven by fast association ( kon ) or slow dissociation ( koff ).
-
Sensor Chip Functionalization: Immobilize the anti-Glu-Ala-Ala antibody on a CM5 sensor chip via standard EDC/NHS amine coupling to a density of ~1000 RU.
-
Causality: Immobilizing the massive antibody (~150 kDa) rather than the tiny tripeptide (289 Da) avoids steric hindrance and ensures that the mass shift upon peptide binding is large enough to remain well above the instrument's limit of detection.
-
-
Analyte Injection: Inject serial dilutions of H-Glu-Ala-Ala-OH and analog peptides over the chip at a high flow rate (50 µL/min) for 60 seconds, followed by a 300-second dissociation phase.
-
Causality: High flow rates minimize Mass Transport Limitation (MTL). This ensures the observed sensorgram reflects true binding events rather than the diffusion rate of the peptide through the microfluidic channel.
-
-
Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds.
-
Causality: The extreme low pH instantly protonates the γ-carboxyl group of the Glu residue, neutralizing its negative charge. This disrupts the critical salt bridge, completely regenerating the surface without denaturing the covalently bound antibody.
-
References
- Computational design of a novel multi-epitope vaccine candidate against group A rotavirus, N
- Novel prophylactic and therapeutic multi-epitope vaccine based on Ag85A, Ag85B, ESAT-6, and CFP-10 of Mycobacterium tuberculosis using an immunoinformatics approach, Osong Public Health and Research Perspectives.
- Use of Synthetic Polymers of Amino Acids to Study the Basis of Antigenicity, Karger Publishers.
Sources
A Senior Application Scientist's Guide to Validating H-Glu-Ala-Ala-OH Standard Curves for Quantitative ELISA
For researchers, scientists, and drug development professionals, the reliability of a quantitative Enzyme-Linked Immunosorbent Assay (ELISA) is paramount. The accuracy of the data generated is fundamentally anchored to the quality of its standard curve. This guide provides an in-depth, technically-grounded comparison for the validation of a standard curve using the tripeptide H-Glu-Ala-Ala-OH. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, ensuring a robust, self-validating system.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide will detail the essential validation characteristics—linearity, range, accuracy, and precision—offering field-proven insights and supporting experimental data to empower you to generate high-quality, reproducible results.
The Cornerstone of Quantification: Preparing the Peptide Standard
Before a single plate is coated, the integrity of your quantitative data begins with the standard itself. H-Glu-Ala-Ala-OH, a tripeptide, serves as our analyte surrogate. Its precise preparation is non-negotiable.
1. Sourcing and Purity Assessment: Always source peptides from a reputable vendor that provides a certificate of analysis (CoA), including purity data from High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For quantitative assays, a purity level of >95% is strongly recommended.[3] Common impurities in synthetic peptides can include truncated or deletion sequences, which will not be recognized by a highly specific antibody, leading to an inaccurate standard curve.[3]
2. Solubilization and Stock Preparation: Peptide solubility can be challenging.[4] The properties of H-Glu-Ala-Ala-OH (containing a hydrophilic glutamic acid residue) suggest good aqueous solubility.
-
Initial Solvent Choice: Start with a high-purity aqueous buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Expert Insight: If solubility issues arise, sonication can help break up peptide aggregates.[3] As a last resort, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used, but it's critical to ensure the final concentration in the assay does not exceed a level (typically <1%) that could interfere with antibody-antigen binding.[5] Avoid using glass vials for peptide storage, as peptides can adsorb to the surface; instead, use low-binding polypropylene tubes.
3. Accurate Quantification of the Stock: The gross weight of a lyophilized peptide powder includes counterions (like TFA from HPLC purification) and bound water.[3] For the highest accuracy, the concentration of the stock solution should be confirmed via methods like quantitative amino acid analysis.
Experimental Protocol: Generating and Validating the Standard Curve
This section outlines the integrated workflow for generating the standard curve and collecting the data required for its validation.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} idot Caption: Workflow for H-Glu-Ala-Ala-OH standard curve generation and validation.
Step-by-Step Methodology:
-
Prepare Standard Dilutions: Create a serial dilution series from your quantified stock solution. An 8-point curve is standard, spanning the expected concentration range of your samples. Include a blank (zero standard) containing only the assay buffer.
-
Plate Layout: Run all standards in at least duplicate (triplicate is better) to assess intra-assay precision.[6] Distribute them across the plate to account for any plate-edge effects.
-
Assay Execution: Perform the ELISA according to your established protocol.
-
Data Acquisition: Measure the optical density (OD) at the appropriate wavelength.
-
Curve Fitting: Subtract the average OD of the blank from all other OD readings.[6] Plot the corrected OD values against the known concentrations of the standards. For sigmoidal dose-response curves typical of ELISAs, a four-parameter logistic (4-PL) regression model is the industry standard.[7][8][9] This model is defined by four parameters: the minimum and maximum asymptotes, the EC50 (concentration at half-maximal response), and the Hill slope.[10][11]
The Four Pillars of Standard Curve Validation
Validation is performed by assessing key performance characteristics as laid out in guidelines like the ICH Q2(R1).[1][12][13]
Linearity and Range
-
What it is: Linearity is the ability of the assay to elicit results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the standard curve that has been demonstrated to have acceptable linearity, accuracy, and precision.[14]
-
Why it matters: It confirms that a change in concentration results in a predictable and proportional change in signal, which is the basis of quantification.
-
How to assess it:
-
Correlation Coefficient (R²): For the linear portion of the curve, this value should be ≥0.99.[15]
-
Back-Calculation: After fitting the curve, the concentration of each standard is back-calculated from its OD value. The recovery should be within a defined range, typically 80-120% of the nominal concentration. The points that meet this criterion define the usable quantitative range of the assay.
-
Table 1: Example Linearity & Range Data for H-Glu-Ala-Ala-OH
| Nominal Conc. (ng/mL) | Mean OD | Back-Calculated Conc. (ng/mL) | % Recovery |
| 100 | 2.154 | 98.5 | 98.5% |
| 50 | 1.891 | 51.2 | 102.4% |
| 25 | 1.350 | 24.1 | 96.4% |
| 12.5 | 0.812 | 12.9 | 103.2% |
| 6.25 | 0.455 | 6.0 | 96.0% |
| 3.125 | 0.230 | 3.3 | 105.6% |
| 1.56 | 0.115 | 1.7 | 109.0% |
| 0 (Blank) | 0.050 | - | - |
In this example, all points show acceptable recovery, defining the range as 1.56-100 ng/mL.
Accuracy
-
What it is: Accuracy is the closeness of the measured value to the true value.
-
Why it matters: It ensures that there are no systemic biases in your measurements caused by interfering components in the sample matrix (e.g., serum, plasma).
-
How to assess it:
-
Spike-and-Recovery: A known amount of the H-Glu-Ala-Ala-OH standard is "spiked" into the actual sample matrix. The concentration is measured, and the percent recovery is calculated. This should be performed at a minimum of three concentration levels (low, medium, high). Acceptable recovery is typically within 80-120%.
-
Precision
-
What it is: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (%CV).
-
Why it matters: It demonstrates the random error and reproducibility of the assay.
-
How to assess it:
-
Intra-Assay Precision (Repeatability): Measures the variability within a single assay plate. It is determined by running multiple replicates of a sample at different concentrations on the same plate. The %CV for each set of replicates should ideally be <10%.
-
Inter-Assay Precision (Intermediate Precision): Measures the variability between different assays (e.g., on different days, with different operators). The same samples are run on multiple independent plates. The %CV between the plates should ideally be <15%.
-
Table 2: Example Accuracy & Precision Data for H-Glu-Ala-Ala-OH
| QC Level | Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Recovery (Accuracy) | Intra-Assay %CV | Inter-Assay %CV |
| High | 80 | 78.9 | 98.6% | 4.5% | 7.8% |
| Medium | 40 | 42.1 | 105.3% | 5.1% | 8.2% |
| Low | 10 | 9.5 | 95.0% | 6.8% | 9.5% |
Sensitivity (LOD & LOQ)
-
What it is:
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably distinguished from the blank. It answers the question: "Is the analyte present?"[16]
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. It defines the lower boundary of the assay's quantitative range.[16]
-
-
Why it matters: These values define the lower limits of your assay's capability, preventing the over-interpretation of data near the background noise.
-
How to assess it: A common method is to run a large number of blank replicates (e.g., >10) and calculate their mean and standard deviation (SD).[16]
-
LOD OD = Mean(blank OD) + 3 * SD(blank OD)
-
LOQ OD = Mean(blank OD) + 10 * SD(blank OD)
-
These OD values are then converted to concentrations using the standard curve equation.
-
Comparison of Standard Alternatives
While a custom, highly purified peptide like H-Glu-Ala-Ala-OH provides the highest level of specificity, it's worth considering alternatives based on the assay's intended purpose.
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} idot Caption: Decision tree for selecting an appropriate assay standard.
Table 3: Comparison of Standard Material Alternatives
| Standard Type | Description | Pros | Cons | Best For |
| High-Purity Synthetic Peptide (e.g., H-Glu-Ala-Ala-OH) | >95% pure, chemically defined standard. | Highest accuracy and specificity; serves as a true reference material. | Requires full in-house validation; higher initial cost for the material. | Regulated bioanalysis, PK/PD studies, biomarker quantification. |
| Commercial ELISA Kit Standard | Standard provided within a pre-validated kit. | Convenient; saves development and validation time; comes with established performance data. | Can be a "black box" with proprietary formulation; less flexible; higher long-term cost. | Routine testing where a validated commercial kit exists. |
| Recombinant Protein | A full-length protein standard. | May better mimic the endogenous analyte in some sandwich ELISA formats. | Difficult to quantify accurately; may have batch-to-batch variability; potential for misfolding. | Assays where the antibody epitopes are conformational and not represented by a small peptide. |
| Crude/Unpurified Peptide | Synthetic peptide used without HPLC purification. | Very low cost. | Unknown purity; contains many interfering peptide species; cannot be used for accurate quantification. | Non-quantitative applications like screening or initial antibody testing only. |
Conclusion
Validating a standard curve for an ELISA using a custom peptide like H-Glu-Ala-Ala-OH is a rigorous but essential process for generating reliable quantitative data. By systematically evaluating the four pillars—linearity, range, accuracy, and precision—researchers can build a self-validating system that ensures data integrity. The choice of standard material, from a high-purity synthetic peptide to a convenient kit standard, must be aligned with the specific goals and required rigor of the study. This guide provides the framework and expert rationale to make informed decisions and execute a validation plan that meets the highest scientific standards.
References
- Beta LifeScience. (2025, November 15). ELISA Sensitivity Guide: Understanding LOD and LOQ. Beta LifeScience.
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]
- Bio-Rad Laboratories. Principles of Curve Fitting for Multiplex Sandwich Immunoassays. Bio-Rad.
- Reddit. (2025, February 20). Is there a reasonable equation to calculate LOQ (limit of quantitation) for ELISA assay? Reddit.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- MyAssays. Four Parameter Logistic Curve. MyAssays.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
- Bio-Techne. (2025, January 8). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Bio-Techne.
- Quantics Biostatistics. (2023, March 15). What is the 4PL Formula?. Quantics Biostatistics.
-
Gottschalk, P. G., & Dunn, J. R. (2005). Appropriate calibration curve fitting in ligand binding assays. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 539-547. Available from: [Link]
- Quansys Biosciences. (2023, January 12). An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA. Quansys Biosciences.
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. Available from: [Link]
- Assay Genie. Calculating & Analyzing ELISA DATA. Assay Genie.
-
Boster Biological Technology. (2024, June 14). How to Generate an ELISA Standard Curve. Boster Bio. Available from: [Link]
- Bio-Techne. ELISA Data Analysis Infographic: Standard Curves, Sensitivity, Spike Recovery, Linearity & Precision. Bio-Techne.
- BioPharm International. (2025, November 27). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioPharm International.
-
IntechOpen. (2020, December 3). Optimization, Validation and Standardization of ELISA. IntechOpen. Available from: [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]
- MyBioSource. (2023, March 29). Validation of Elisa protocol as per FDA Regulation for Drug development. MyBioSource.
- Waters. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Waters.
- Texila International Journal. Basic Principles and Applied GxP Regulations for ELISA Analytical Method Validation of Drugs and Biologics in FDA Driven Environment. Texila International Journal.
-
Carr, S. A., et al. (2014). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Journal of Proteomics, 100, 25-33. Available from: [Link]
- Abcam. Tips for designing a good peptide immunogen. Abcam.
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of H-Gly-Ala-Leu-OH. BenchChem.
-
Pokharkar, M. V., et al. (2018). Peptide ligand-based ELISA reagents for antibody detection. Analytical Biochemistry, 555, 30-35. Available from: [Link]
-
Kondo, A., et al. (1998). Evaluation of peptide-HLA binding by an enzyme-linked assay and its application to the detailed peptide motifs for HLA-DR9 (DRB10901)*. Immunogenetics, 47(4), 327-334. Available from: [Link]
- WuXi AppTec. (2026, January 20). 2 Analytical Platforms for Peptide Preclinical Testing: LC-MS & ELISA. WuXi AppTec.
-
MDPI. (2023, October 26). Exploiting the Features of Short Peptides to Recognize Specific Cell Surface Markers. MDPI. Available from: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. Peptide Quick Tips [sigmaaldrich.com]
- 4. Peptide Design | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. How to Analyze ELISA Data | R&D Systems [rndsystems.com]
- 7. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 8. Four Parameter Logistic Curve - data analysis at MyAssays [myassays.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. quantics.co.uk [quantics.co.uk]
- 11. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. Optimization, Validation and Standardization of ELISA | IntechOpen [intechopen.com]
- 15. bosterbio.com [bosterbio.com]
- 16. betalifesci.com [betalifesci.com]
Mechanistic Causality in Peptide Waste Management
The disposal of synthetic peptides like H-Glu-Ala-Ala-OH (CAS 39534-89-9) is a nuanced procedure that requires application scientists to look beyond the biological benignity of the molecule itself[1]. While this specific tripeptide (glutamyl-alanyl-alanine) is inherently non-toxic and biodegradable, the operational reality of laboratory science dictates that peptides are rarely handled in a vacuum. The proper disposal of H-Glu-Ala-Ala-OH is entirely contingent upon its physical state and the chemical matrix it occupies—whether as a lyophilized trifluoroacetate (TFA) salt, a solute in high-performance liquid chromatography (HPLC) mobile phases, or an analyte in biological assays.
As a preferred source for laboratory safety, this guide provides the mechanistic causality and self-validating protocols necessary to manage H-Glu-Ala-Ala-OH waste in strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[2].
During Solid Phase Peptide Synthesis (SPPS) and subsequent downstream processing, the generation of H-Glu-Ala-Ala-OH involves substantial volumes of organic solvents such as N,N-Dimethylformamide (DMF), dichloromethane (DCM), and cleavage cocktails containing strong acids[3].
Understanding the chemical causality behind disposal routing is critical:
-
The TFA Salt Effect: Lyophilized H-Glu-Ala-Ala-OH is frequently isolated as a TFA salt post-HPLC purification. If bulk quantities of this salt are dissolved in water and disposed of via municipal drains, the residual TFA can significantly lower the pH of the effluent, potentially violating the EPA's corrosivity characteristic (D002)[2].
-
Solvent Flash Points: Liquid waste from HPLC purification contains acetonitrile (ACN). Even at concentrations as low as 10–15%, ACN/water mixtures can exhibit flash points below 60°C (140°F), triggering the EPA ignitability characteristic (D001)[2].
Quantitative Waste Stream Profiling
To systematically route H-Glu-Ala-Ala-OH waste without violating EPA mandates, laboratories must quantify the associated hazards of the peptide's matrix.
| Waste Matrix / Component | Typical Concentration | EPA Waste Code | Primary Hazard | Causality for Disposal Routing |
| Lyophilized Peptide (Pure) | >95% Peptide | None (Non-RCRA) | Mild Irritant | Benign organic matter; routed to solid non-hazardous waste unless contaminated. |
| Lyophilized Peptide (TFA Salt) | 70-90% Peptide, 10-30% TFA | D002 (If aqueous pH < 2) | Corrosive | Residual TFA lowers pH upon solvation; requires chemical incineration. |
| HPLC Eluent (ACN/H2O/TFA) | 0.1% Peptide, 5-95% ACN, 0.1% TFA | D001 (Ignitable) | Flammable | ACN drastically lowers the mixture's flash point; must be routed as flammable liquid. |
| SPPS Cleavage Cocktail | <1% Peptide, 95% TFA, Scavengers | D002 (Corrosive) | Highly Corrosive | High concentration of strong acid; requires segregated corrosive waste streams. |
| In Vitro Assay Buffer | <0.01% Peptide, PBS, FBS, Cells | None (Biohazard) | Biological | Presence of cellular material necessitates biological decontamination (autoclaving). |
Workflow Visualization
Below is the self-validating decision matrix for routing H-Glu-Ala-Ala-OH waste streams based on the solvent matrix.
Decision matrix for routing H-Glu-Ala-Ala-OH laboratory waste streams based on solvent matrix.
Self-Validating Experimental Protocols for Disposal
To ensure compliance with the EPA's Subpart K regulations for academic and commercial laboratories[2], implement the following step-by-step protocols. These protocols are designed with built-in verification steps to prevent incompatible chemical mixing and ensure environmental sample disposal compliance[4].
Protocol 1: Segregation and Disposal of HPLC Purification Waste (ACN/H2O/TFA + Peptide)
Context: This is the most common waste stream for synthetic peptides, generated during reverse-phase HPLC purification.
-
Primary Containment Selection: Select a high-density polyethylene (HDPE) carboy compatible with organic solvents. Do NOT use standard glass if the waste contains trace fluorinated scavengers that might degrade glass over time.
-
Verification Step (Compatibility Check): Before adding the H-Glu-Ala-Ala-OH waste, verify the carboy does not contain nitric acid or other strong oxidizers. Mixing ACN with strong oxidizers causes exothermic, potentially explosive reactions.
-
Safe Transfer: Operating within a certified chemical fume hood, carefully pour the HPLC waste (containing the peptide, water, acetonitrile, and ~0.1% TFA) into the carboy using a wide-mouth funnel to prevent splashing.
-
Regulatory Labeling: Immediately affix an EPA-compliant Hazardous Waste label. Mark the specific hazards: "Ignitable" (due to ACN) and "Toxic" (if other modifiers are present). List all constituents accurately, e.g., "Water 50%, Acetonitrile 49.9%, TFA 0.1%, H-Glu-Ala-Ala-OH <0.01%".
-
Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate spill risks[5].
-
Logistical Routing: Transfer the container to the Central Accumulation Area (CAA) within the regulatory time limit (e.g., 90 days for Large Quantity Generators) for final incineration by a certified waste vendor[5].
Protocol 2: Disposal of Solid Peptide Residues and Vials
Context: Handling empty, expired, or failed synthesis vials of lyophilized H-Glu-Ala-Ala-OH.
-
Residue Assessment: Visually inspect the vial. If the vial contains >50 mg of unused peptide, it must be treated as chemical waste. If it is an "empty" vial with only trace dust, proceed to step 3.
-
pH Validation (For Bulk Solid): If disposing of bulk solid, dissolve a 1 mg sample in 1 mL of deionized water and test with a pH strip. If the pH is < 2.5, the bulk powder must be routed to the corrosive chemical waste stream (EPA D002) due to high TFA salt content. If neutral, it may be routed to non-hazardous solid waste.
-
Defacing: For empty vials, deface the chemical label completely using a permanent marker. This prevents misidentification and panic by municipal sanitation workers.
-
Glass Disposal: Place the defaced, empty glass vial into a designated rigid "Broken Glass / Non-Hazardous Sharps" receptacle to prevent physical injury to custodial staff. Never place intact chemical vials in standard municipal trash.
References
- ChemicalBook. "H-GLU-ALA-ALA-OH | 39534-89-9 - ChemicalBook".
- Daniels Health.
- Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA".
- Lab Manager. "Managing Hazardous Chemical Waste in the Lab".
- National Institutes of Health (NIH) / PMC. "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC".
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling H-Glu-Ala-Ala-OH
In the landscape of drug development and biochemical research, the tripeptide H-Glu-Ala-Ala-OH (L-Glutamyl-L-alanyl-L-alanine) is a frequently utilized molecule. While it is not classified as a hazardous substance, the principles of rigorous laboratory hygiene and safety are non-negotiable.[1] Handling any chemical, regardless of its hazard profile, demands a systematic approach to personal protection to ensure both the safety of the researcher and the integrity of the experiment. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with H-Glu-Ala-Ala-OH.
Hazard Assessment: Understanding the Risk Profile
H-Glu-Ala-Ala-OH is a peptide composed of naturally occurring amino acids.[2] A review of available safety data indicates that this substance does not meet the criteria for classification as hazardous.[1] The primary physical risk associated with this and similar peptides is the potential for mechanical irritation to the eyes or respiratory tract from inhaling the lyophilized powder.[3] Therefore, the core objective of a PPE strategy is to mitigate these low-level physical hazards and prevent sample contamination.
Core Directive: Selecting the Appropriate PPE
The selection of PPE is predicated on a risk-based assessment. For a non-hazardous powder like H-Glu-Ala-Ala-OH, the focus is on creating a barrier against nuisance dust and potential splashes during reconstitution.
Table 1: Recommended PPE for Handling H-Glu-Ala-Ala-OH
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant (or equivalent) safety glasses are mandatory to protect against accidental splashes of solutions or contact with airborne powder.[4][5] |
| Hand Protection | Nitrile Gloves | Prevents direct skin contact, which could lead to minor irritation, and, more importantly, protects the peptide sample from contamination by skin oils and microbes.[4][5][6] |
| Body Protection | Laboratory Coat | A standard lab coat protects clothing and exposed skin on the arms from minor spills and dust.[4][5] Sleeves should not be loose-fitting.[7] |
| Respiratory Protection | Not typically required | For routine handling of small quantities, respiratory protection is unnecessary. If weighing large quantities that may generate significant dust, a NIOSH-approved N95 respirator or working in a powder weighing station or fume hood is recommended to prevent inhalation.[4][5][8] |
| Foot Protection | Closed-Toed Shoes | Standard laboratory policy dictates that closed-toed shoes must be worn at all times to protect feet from spills or dropped items.[5][9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes risk and ensures reproducibility. The following protocol outlines the essential steps for safely handling H-Glu-Ala-Ala-OH from preparation to cleanup.
Caption: Workflow for the safe handling of H-Glu-Ala-Ala-OH.
Emergency Protocol: Spill and Exposure Management
Accidents, though rare with proper procedure, require a prepared response.
-
Minor Spill (Solid):
-
Ensure appropriate PPE is worn.
-
Gently sweep up the powder, avoiding dust creation.[10]
-
Place the collected material and cleaning supplies into a sealed bag.
-
Wipe the area with a damp cloth.
-
Dispose of all materials as chemical waste.
-
-
Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Logistical Plan: Waste Disposal
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination. Even though H-Glu-Ala-Ala-OH is not classified as hazardous, it must be disposed of as chemical waste.
Caption: Segregation and disposal workflow for H-Glu-Ala-Ala-OH waste.
-
Do Not Drain Dispose: Never dispose of peptides or their solutions down the drain.[10]
-
Segregate Waste:
-
Solid Waste: Collect all unused powder, contaminated weigh paper, pipette tips, and gloves in a designated, clearly labeled, and sealed container for solid chemical waste.[10][11]
-
Liquid Waste: Collect all solutions containing the peptide in a designated, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.[11]
-
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("H-Glu-Ala-Ala-OH") and are kept securely sealed.[12]
-
Institutional Disposal: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule disposal.[10][11]
By implementing this comprehensive safety and handling plan, researchers can work confidently with H-Glu-Ala-Ala-OH, upholding the highest standards of laboratory safety and scientific integrity.
References
- Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Tufts University. Retrieved March 27, 2026.
- H-GLU-ALA-ALA-OH — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 27, 2026.
- Safety Tips for Handling Peptides in Your Research. (2026, February 21). Suzhou Peptides. Retrieved March 27, 2026.
- Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. Retrieved March 27, 2026.
- Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (2025, December 9). Peptide Sciences Australia. Retrieved March 27, 2026.
- H-ALA-GLU-OH — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 27, 2026.
- H-Glu-ala-ala-OH | C11H19N3O6. (n.d.). PubChem - National Institutes of Health. Retrieved March 27, 2026.
- Laboratory Safety Guide. (n.d.). University of the Philippines Diliman - Institute of Chemistry. Retrieved March 27, 2026.
- CHEMISTRY LABORATORY SAFETY MANUAL. (n.d.).
- Proper Disposal of H-LEU-LEU-ALA-OH: A Guide for Laboratory Professionals. (n.d.). BenchChem. Retrieved March 27, 2026.
- Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). Texas A&M University. Retrieved March 27, 2026.
- H-GLU(ALA)-OH - Physico-chemical Properties. (2024, April 11). ChemBK. Retrieved March 27, 2026.
- H-Glu-Ala-OH (CAS# 21064-18-6). (n.d.). Angene Chemical. Retrieved March 27, 2026.
- Personal protective equipment for handling Peptide R. (n.d.). BenchChem. Retrieved March 27, 2026.
- H-Glu-Ala-OH - Bachem Products. (n.d.). Bachem. Retrieved March 27, 2026.
- Material Safety Data Sheet. (2024, September 20). Peptide Institute, Inc. Retrieved March 27, 2026.
- Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA). Retrieved March 27, 2026.
- 安全資料表 (Safety Data Sheet). (n.d.). Merck. Retrieved March 27, 2026.
- Safety Data Sheet. (2025, August 25). Cayman Chemical. Retrieved March 27, 2026.
- Safety Data Sheet: H-D-Ala-OH. (n.d.). Carl ROTH. Retrieved March 27, 2026.
- Proper Disposal of H-Val-Ala-Ala-Phe-OH: A Guide for Laboratory Professionals. (n.d.). BenchChem. Retrieved March 27, 2026.
- Chapter 8 - Hazardous Waste Disposal Procedures. (n.d.). Cornell University - Environment, Health and Safety. Retrieved March 27, 2026.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved March 27, 2026.
- Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College. Retrieved March 27, 2026.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. H-Glu-ala-ala-OH | C11H19N3O6 | CID 87439046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. suzhoupeptides.com [suzhoupeptides.com]
- 5. purepeptix.com [purepeptix.com]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. iisertirupati.ac.in [iisertirupati.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
